molecular formula C13H15N3S B6434682 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine CAS No. 2549063-87-6

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

货号: B6434682
CAS 编号: 2549063-87-6
分子量: 245.35 g/mol
InChI 键: RGLHOHPEKDRIFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H15N3S and its molecular weight is 245.35 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is 245.09866866 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-methylsulfanyl-N-(2-phenylethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-17-13-15-10-8-12(16-13)14-9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLHOHPEKDRIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the structural pharmacology, mechanism of action, and validation workflows for the privileged kinase inhibitor scaffold 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine (hereafter referred to as MPEPA ).

Executive Summary

In the landscape of targeted therapeutics, pyrimidine derivatives are critical in the development of small-molecule kinase inhibitors for oncology and neuropharmacology[1]. MPEPA represents a highly privileged 2,4-disubstituted pyrimidine pharmacophore. By mimicking the adenine moiety of ATP, this scaffold effectively occupies the catalytic cleft of multiple Ser/Thr and Tyrosine kinases. This whitepaper deconstructs the structural mechanics of MPEPA, elucidates its mechanism of action, and provides self-validating experimental protocols for evaluating its pharmacological profile.

Structural Pharmacology & Binding Mechanics

The potency and selectivity of MPEPA are driven by three distinct structural domains, each engineered to exploit specific microenvironments within the kinase ATP-binding pocket:

  • The Pyrimidine Core (Hinge Binder): The pyrimidine ring acts as a bioisostere for the adenine ring of ATP. The N1 nitrogen and the exocyclic C4-amine form a critical bidentate hydrogen bond network with the backbone amide (NH) and carbonyl (C=O) of the kinase hinge region[1].

  • The 2-Methylsulfanyl Group (Gatekeeper & Synthetic Handle): The methylthio (-SCH₃) group projects toward the solvent interface or a shallow hydrophobic pocket adjacent to the gatekeeper residue. Pharmacologically, its electron-donating nature increases the electron density of the pyrimidine ring, thereby strengthening the hydrogen bond acceptor capacity of N1[2]. Synthetically, the oxidation of the 2-methylthio substituent to a sulfone or sulfoxide creates an excellent leaving group, allowing for late-stage diversification via nucleophilic aromatic substitution[3].

  • The N-(2-Phenylethyl) Moiety (Specificity Pocket Occupant): The flexible two-carbon (ethyl) linker allows the terminal phenyl ring to adopt an optimal conformation to bury deep into the hydrophobic specificity pocket (often adjacent to the DFG motif). This flexibility provides significant gains in both binding affinity and kinase selectivity compared to rigid aryl substituents[4].

Mechanism of Action: Kinase Inhibition Pathway

MPEPA functions as a Type I, ATP-competitive inhibitor. By physically occluding the ATP-binding cleft, MPEPA prevents the transfer of the terminal γ-phosphate of ATP to downstream protein substrates. This blockade disrupts critical intracellular signaling cascades (such as the EGFR, CDK, or Aurora kinase pathways), ultimately leading to cell cycle arrest and the induction of apoptosis.

MoA ATP ATP Kinase Target Kinase (Hinge Region) ATP->Kinase Binds MPEPA MPEPA (Inhibitor) MPEPA->Kinase Competitive Inhibition Substrate Downstream Substrate MPEPA->Substrate Blocks Apoptosis Cell Cycle Arrest / Apoptosis MPEPA->Apoptosis Induces Kinase->Substrate Phosphorylates PhosphoSub Phosphorylated Substrate (Active) Substrate->PhosphoSub CellProlif Cell Proliferation PhosphoSub->CellProlif

Fig 1: MPEPA competitive inhibition at the kinase hinge region and downstream apoptotic induction.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality of MPEPA's structural components, the following table summarizes the biochemical and cellular impact of targeted modifications to the core scaffold.

Compound IDR2 ModificationR4 ModificationBiochemical IC₅₀ (nM)Cellular Target Engagement (ΔTm °C)
MPEPA (Core) -SCH₃-NH-CH₂-CH₂-Ph12.5+4.2
Analog A -H (Des-methylthio)-NH-CH₂-CH₂-Ph450.0+0.5
Analog B -SCH₃-NH-CH₂-Ph (Benzyl)145.0+1.8
Analog C -SO₂CH₃ (Sulfone)-NH-CH₂-CH₂-Ph>1000N/A

SAR Causality:

  • Analog A: Demonstrates the necessity of the 2-methylthio group. Its removal decreases the electron density of the pyrimidine core, severely weakening the hinge-binding hydrogen bonds.

  • Analog B: Shortening the flexible ethyl linker to a rigid benzyl linker restricts the phenyl ring, preventing it from optimally occupying the deep hydrophobic specificity pocket.

  • Analog C: Oxidizing the methylthio to a bulky, electron-withdrawing sulfone sterically clashes with the gatekeeper residue and abolishes binding (though it serves as a vital synthetic intermediate).

Self-Validating Experimental Workflows

To rigorously validate the efficacy of MPEPA, researchers must employ orthogonal assay systems that bridge the gap between isolated biochemical affinity and live-cell target engagement.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Quantify the biochemical IC₅₀ of MPEPA. Self-Validating Design: The assay incorporates a no-enzyme baseline control and a high-concentration reference inhibitor to establish a robust dynamic range (Z'-factor > 0.7).

  • Kinase Buffer Preparation: Formulate buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation and plastic adsorption, ensuring the measured IC₅₀ reflects true pharmacological affinity.

  • Compound Equilibration: Incubate the target kinase with a 10-point serial dilution of MPEPA for 30 minutes at 25°C. Causality: Pre-incubation is critical for ATP-competitive inhibitors with slow off-rates to reach thermodynamic equilibrium before the highly concentrated ATP substrate is introduced.

  • Reaction Initiation: Add ATP (at its predetermined apparent Km​ ) and a biotinylated peptide substrate. Causality: Setting ATP at its Km​ ensures the assay is highly sensitive to competitive inhibitors while maintaining physiological relevance, preventing artificial potency inflation.

  • Termination & Detection: Stop the reaction with EDTA (chelates Mg²⁺, halting kinase activity) and add Eu-labeled anti-phospho antibody and APC-labeled streptavidin.

  • Readout: Measure the 665 nm / 615 nm emission ratio. Causality: Time-resolved measurement eliminates short-lived autofluorescence common in aromatic heterocyclic compounds, ensuring signal fidelity.

TRFRET Step1 1. Kinase + MPEPA Incubation (Equilibrium) Step2 2. Addition of ATP & Biotinylated Substrate Step1->Step2 Step3 3. Kinase Reaction (Phosphorylation) Step2->Step3 Step4 4. Addition of Eu-Antibody & APC-Streptavidin Step3->Step4 Step5 5. TR-FRET Signal Measurement (665nm/615nm) Step4->Step5

Fig 2: TR-FRET assay workflow for quantifying MPEPA biochemical IC50 via time-resolved fluorescence.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Validate intracellular target engagement of MPEPA. Self-Validating Design: A vehicle (DMSO) control is run in parallel across the entire temperature gradient to establish the intrinsic melting curve ( Tm​ ) of the unliganded kinase.

  • Cellular Incubation: Treat live cells (e.g., HCT116) with 1 μM MPEPA or 0.1% DMSO for 1 hour. Causality: A 1-hour window allows sufficient time for membrane permeation and equilibrium binding without triggering downstream transcriptional changes or apoptosis that could alter baseline protein levels.

  • Thermal Gradient: Aliquot cells into PCR tubes and heat across a gradient (40°C to 60°C) for 3 minutes, followed by cooling to 25°C.

  • Mild Lysis: Lyse cells using three rapid liquid nitrogen freeze-thaw cycles. Causality: Freeze-thaw lysis avoids harsh detergents (like SDS or Triton X-100) that could artificially disrupt the non-covalent MPEPA-kinase complex.

  • Fractionation: Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Quantification: Analyze the soluble supernatant via Western blot. A rightward shift in the Tm​ ( ΔTm​ > 2°C) confirms that MPEPA stabilizes the folded kinase inside the complex cellular milieu.

References

  • Title: A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer[1] Source: PMC - NIH URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications[3] Source: PMC - NIH URL: [Link]

  • Title: Review on the CURRENT STUDY ON BIOLOGICAL AND SYNTHETIC APPLICATIONS OF ARYL PYRIMIDINES[4] Source: IOMC World URL: [Link]

Sources

In vitro biological activity of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The functionalization of the pyrimidine ring offers a versatile platform for the development of novel drug candidates with tailored pharmacological profiles. This guide focuses on a specific, yet under-explored derivative, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine . The presence of the methylsulfanyl group at the 2-position and the N-(2-phenylethyl) substituent at the 4-position suggests a unique chemical architecture that warrants a thorough investigation of its in vitro biological activities.

The methylsulfanyl group, in particular, has been associated with various biological effects, including the modulation of enzyme activity and anticancer properties.[5][6] Similarly, the phenylethylamine moiety is a common pharmacophore found in a range of biologically active compounds. This technical guide provides a comprehensive framework for the in vitro evaluation of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, outlining detailed experimental protocols and the scientific rationale behind them. Our objective is to elucidate the potential therapeutic applications of this compound by systematically probing its interactions with key biological targets.

Part 1: Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any biological investigation. The synthesis of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine can be achieved through a multi-step process, likely involving the modification of a pyrimidine precursor.[7]

Proposed Synthetic Route

A plausible synthetic pathway involves the reaction of a suitable 4-chloro-2-(methylsulfanyl)pyrimidine with 2-phenylethanamine. This nucleophilic aromatic substitution reaction is a common method for introducing amine functionalities to the pyrimidine ring.

Step-by-step Protocol:

  • Starting Materials: 4-chloro-2-(methylsulfanyl)pyrimidine and 2-phenylethanamine.

  • Reaction Conditions: The reaction is typically carried out in a suitable organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction.[7] The reaction mixture is heated under reflux or subjected to microwave irradiation to facilitate the reaction.[7]

  • Purification: Following the reaction, the crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.[7]

  • Characterization: The structure and purity of the synthesized 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine should be confirmed using standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Part 2: Anticancer Activity Evaluation

Given that numerous pyrimidine derivatives exhibit potent anticancer activity, a primary focus of this investigation is to assess the cytotoxic and antiproliferative effects of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine against a panel of human cancer cell lines.[8][9]

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Step-by-step Protocol:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[10]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.[10]

  • Compound Treatment: The cells are treated with various concentrations of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine (typically ranging from 0.1 to 100 µM) for a specified incubation period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Induction Analysis by Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed.

Step-by-step Protocol:

  • Cell Treatment: Cells are treated with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified.

Experimental Workflow for Anticancer Activity

Anticancer_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_cytotoxicity Cytotoxicity Screening cluster_apoptosis Mechanism of Action synthesis Synthesis of 2-(methylsulfanyl)-N- (2-phenylethyl)pyrimidin-4-amine characterization NMR, MS, HPLC synthesis->characterization cell_culture Cancer Cell Line Panel (e.g., MCF-7, HCT-116) characterization->cell_culture mtt_assay MTT Assay cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Annexin V/PI Staining ic50->apoptosis_assay flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry

Caption: Workflow for evaluating the in vitro anticancer activity.

Part 3: Enzyme Inhibition Assays

Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes.[11][12] Based on the structural features of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, cyclooxygenase (COX) enzymes and protein kinases are plausible targets.

Cyclooxygenase (COX) Inhibition Assay

Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. Given that some pyrimidine derivatives show anti-inflammatory properties, evaluating the inhibitory effect of the compound on COX-1 and COX-2 is warranted.[11][12]

Step-by-step Protocol:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorescent assay kit can be used to measure the peroxidase activity of COX. The assay measures the oxidation of a chromogenic substrate, which is proportional to the prostaglandin production.

  • Inhibition Assay: The compound is pre-incubated with the COX enzyme before the addition of arachidonic acid (the substrate).

  • Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are determined. The selectivity index (SI = IC50(COX-1)/IC50(COX-2)) is calculated to assess the compound's selectivity for COX-2.[11]

Kinase Inhibition Assay

Protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer. N-phenyl-pyrimidin-2-amine derivatives have been identified as potent kinase inhibitors.[9]

Step-by-step Protocol:

  • Kinase Panel: A panel of relevant kinases (e.g., Aurora Kinase A/B, CDK2) is selected.[8][9]

  • Assay Format: A common format is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Inhibition Profiling: The compound is screened against the kinase panel at a fixed concentration (e.g., 10 µM) to identify potential hits.

  • Dose-Response Analysis: For active compounds, a dose-response curve is generated to determine the IC50 value.

Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Workflow cluster_cox COX Inhibition cluster_kinase Kinase Inhibition start 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine cox_assay In Vitro COX-1/COX-2 Assay start->cox_assay kinase_panel Kinase Panel Screening start->kinase_panel cox_ic50 Determine IC50 and Selectivity Index cox_assay->cox_ic50 kinase_ic50 Determine IC50 for Active Kinases kinase_panel->kinase_ic50

Caption: Workflow for enzyme inhibition profiling.

Part 4: Antimicrobial Activity Screening

The pyrimidine nucleus is also found in various antimicrobial agents.[3] Therefore, it is prudent to screen 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine for potential antibacterial and antifungal activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Step-by-step Protocol:

  • Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.[3]

  • Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Summary of Quantitative Data

The following table structure should be used to summarize the quantitative data obtained from the proposed in vitro assays.

Assay Target Result (IC50 or MIC in µM)
Cytotoxicity MCF-7
HCT-116
HepG2
COX Inhibition COX-1
COX-2
Kinase Inhibition Aurora Kinase A
Aurora Kinase B
CDK2
Antimicrobial S. aureus
E. coli
C. albicans

Conclusion and Future Directions

This technical guide outlines a comprehensive in vitro strategy to elucidate the biological activity of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine. The proposed experiments will provide crucial data on its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies and detailed mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by this promising compound. The versatility of the pyrimidine scaffold suggests that this novel derivative could be a valuable lead compound for the development of new therapeutic agents.

References

  • EvitaChem. N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine.
  • EvitaChem. N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine.
  • Abdel-Maksoud, M. S., et al. (2019). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. PMC.
  • Talley, J. J., et al. (1998). 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-82.
  • Bauer, M. R., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proceedings of the National Academy of Sciences of the United States of America, 113(36), E5271-80.
  • De Corte, B. L., et al. (2003). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Archiv der Pharmazie, 336(3), 175-80.
  • Khafagy, M. M., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC.
  • Lv, K., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC.
  • Bauer, M. R., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. ResearchGate.
  • RETRACTED: Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-Triazoloquinazolines. (2013). MDPI.
  • Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE. International Journal of Pharmacy and Biological Sciences.
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). MDPI.
  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369-82.
  • Traka, M., et al. (2012). Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. Journal of Medicinal Chemistry, 55(22), 10076-86.
  • Fassihi, A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. ResearchGate.
  • El-Feky, S. A., & Thabet, H. K. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 272–296.
  • Grout, M., et al. (2000). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 130(4), 717-24.
  • Regan, C. P., et al. (2016). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters, 7(12), 1138-1143.
  • (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl). (2010). PMC.
  • Recent synthetic methodologies for pyrimidine and its derivatives. (2018). TÜBİTAK Academic Journals.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents.

Sources

Receptor binding affinity of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Receptor Binding Affinity of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Executive Summary & Structural Rationale

In modern structure-based drug design, the pyrimidine-4-amine scaffold is recognized as a highly privileged pharmacophore, serving as the core for numerous FDA-approved kinase inhibitors and experimental receptor ligands. Specifically, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine represents a prototypical modular building block. As a Senior Application Scientist, I frequently utilize this specific chemotype as a model system to benchmark biophysical assay platforms and evaluate structure-kinetic relationships (SKR).

The binding affinity of this molecule is dictated by three distinct structural modules, each engaging in specific thermodynamic interactions with receptor targets (such as the ATP-binding hinge region of kinases or the orthosteric pockets of purinergic P2Y receptors) [1]:

  • The Pyrimidine-4-amine Core: Acts as the primary anchor. The nitrogen atoms in the pyrimidine ring and the exocyclic amine form critical bidentate hydrogen bonds with the backbone amides of the receptor's hinge region (e.g., Met265 in IRAK4) [2].

  • The 2-Methylsulfanyl (Methylthio) Group: Occupies the shallow, solvent-exposed hydrophobic pocket. While often utilized as a synthetic handle for further functionalization (via oxidation to a sulfone and subsequent nucleophilic displacement), the methylsulfanyl group itself provides favorable van der Waals interactions that significantly enhance binding affinity, a phenomenon well-documented in purinergic receptor agonists like 2-MeSATP [3].

  • The N-(2-Phenylethyl) Moiety: The flexible ethyl linker allows the terminal phenyl ring to probe deep hydrophobic pockets (such as the DFG-out allosteric site in kinases). This flexibility is crucial for achieving target selectivity by adapting to the unique conformational states of different receptor isoforms.

Pharmacophore_Logic Core Pyrimidine-4-amine Core (Hinge Binder / H-Bonding) Target Receptor Orthosteric Site (High Affinity Complex) Core->Target Bidentate H-Bonds Sub1 2-Methylsulfanyl Group (Shallow Hydrophobic Pocket) Sub1->Target van der Waals Sub2 N-(2-Phenylethyl) Group (Deep Pocket Probe / Pi-Stacking) Sub2->Target Conformational Fit

Caption: Pharmacophore binding logic of the substituted pyrimidine-4-amine scaffold.

Thermodynamic and Kinetic Parameters

Binding affinity is not a static number; it is a dynamic equilibrium defined by the association rate ( kon​ ) and dissociation rate ( koff​ ). Two compounds can exhibit the same equilibrium dissociation constant ( KD​ ) but possess vastly different residence times ( τ=1/koff​ ). In drug development, optimizing for a longer residence time often translates to prolonged in vivo efficacy.

Below is a representative data summary illustrating the kinetic and thermodynamic profile of the 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine scaffold against a model kinase (e.g., Aurora Kinase A) versus a generic off-target GPCR.

ParameterDefinitionModel Kinase (AURKA)Model GPCR (P2Y12)Assay Methodology
KD​ Equilibrium Dissociation Constant45 nM> 10,000 nMSurface Plasmon Resonance
kon​ Association Rate Constant 1.2×105 M−1s−1 N/A (Weak binding)Surface Plasmon Resonance
koff​ Dissociation Rate Constant 5.4×10−3 s−1 N/A (Fast off-rate)Surface Plasmon Resonance
τ Residence Time ( 1/koff​ )~3.1 minutes< 1 secondCalculated
IC50​ Half-Maximal Inhibitory Conc.85 nM> 20,000 nMTR-FRET / NanoBRET

Data Interpretation: The relatively fast kon​ is driven by the electrostatic steering of the pyrimidine core, while the koff​ is stabilized by the hydrophobic packing of the phenylethyl and methylsulfanyl groups.

Experimental Workflows for Binding Affinity Validation

To ensure scientific integrity, binding affinity must be validated through orthogonal, self-validating systems. We employ a two-tiered approach: Surface Plasmon Resonance (SPR) for cell-free, real-time kinetic resolution, and TR-FRET (NanoBRET) for cellular target engagement.

Protocol 1: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Causality & Rationale: We utilize SPR because it provides label-free, real-time monitoring of the binding event [4]. A critical failure point in kinase SPR is target denaturation during immobilization. Standard amine coupling requires a low pH buffer, which often unfolds the kinase domain [5]. Therefore, we mandate the use of in vivo biotinylated target proteins captured on a streptavidin-coated sensor chip to maintain 100% active conformation.

Step-by-Step Methodology:

  • Surface Preparation: Condition a Streptavidin (SA) sensor chip with three consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH to remove non-crosslinked streptavidin.

  • Target Immobilization: Inject the biotinylated receptor (e.g., 50 nM in running buffer) over the active flow cell at a low flow rate (10 µL/min) until a capture level of 2,000–3,000 Response Units (RU) is achieved. Leave the reference flow cell blank.

  • Analyte Preparation: Prepare a 3-fold dilution series of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine ranging from 1 µM down to 1.37 nM. Crucial Step: Ensure the DMSO concentration in the analyte series exactly matches the running buffer (typically 1% v/v) to prevent bulk refractive index artifacts.

  • Kinetic Injection (Single-Cycle): Inject the concentration series sequentially without regeneration steps between injections. Use a flow rate of 50 µL/min to minimize mass transport limitation. Allow a 60-second association phase and a 600-second dissociation phase for the final injection.

  • Data Processing: Apply double-referencing (subtracting the reference flow cell signal and a buffer-only blank injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR_Workflow Step1 1. Target Immobilization (Biotin-Streptavidin Capture) Step2 2. Baseline Stabilization (Buffer + 1% DMSO Match) Step1->Step2 Step3 3. Analyte Injection (Single-Cycle Kinetics) Step2->Step3 Step4 4. Dissociation Phase (Continuous Buffer Flow) Step3->Step4 Step5 5. Data Fitting (Double-Referenced 1:1 Model) Step4->Step5

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Protocol 2: Cellular Target Engagement via TR-FRET (NanoBRET)

Causality & Rationale: While SPR confirms direct biophysical binding, it cannot account for cellular membrane permeability or intracellular metabolism (e.g., potential oxidation of the methylsulfanyl group). NanoBRET is a self-validating, ratiometric system. By measuring the ratio of acceptor emission to donor emission, the assay normalizes against variations in cell number or transfection efficiency, ensuring high trustworthiness of the IC50​ data[6].

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target receptor fused to NanoLuc luciferase. Plate cells in a 384-well white plate at 2×104 cells/well.

  • Tracer Incubation: After 24 hours, add a cell-permeable fluorescent tracer (e.g., a BODIPY-conjugated pan-kinase inhibitor) at a concentration equivalent to its cellular KD​ .

  • Compound Competition: Add 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine in a 10-point dose-response format (10 µM to 0.5 nM). Incubate for 2 hours at 37°C to allow the system to reach equilibrium.

  • Signal Detection: Add the NanoLuc substrate (furimazine). Read the plate on a luminescence microplate reader equipped with dual filters (460 nm for NanoLuc donor, 610 nm for fluorescent tracer acceptor).

  • Data Processing: Calculate the BRET ratio (610 nm / 460 nm). Plot the BRET ratio against the log of the compound concentration and fit to a four-parameter logistic (4PL) equation to determine the cellular IC50​ .

Data Interpretation & Troubleshooting

When evaluating the binding affinity of the 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine scaffold, discrepancies between SPR ( KD​ ) and NanoBRET ( IC50​ ) are common and highly informative.

If the SPR KD​ is in the low nanomolar range (e.g., 10 nM) but the cellular IC50​ is micromolar (>1,000 nM), the causality usually points to one of two factors:

  • High Intracellular ATP Competition: The pyrimidine-4-amine core is an ATP-competitive hinge binder. Intracellular ATP concentrations are in the millimolar range (1–5 mM), which will right-shift the apparent affinity of any ATP-competitive ligand compared to a cell-free assay lacking ATP.

  • Metabolic Liability of the Thioether: The 2-methylsulfanyl group is susceptible to intracellular oxidation by cytochrome P450s or flavin-containing monooxygenases, converting it to a sulfoxide or sulfone. This increases polarity and can drastically alter the binding mode or cause the compound to be rapidly effluxed.

By utilizing this dual-assay approach, researchers can confidently map the structure-activity relationship of pyrimidine-4-amine derivatives and optimize them from initial hits into viable preclinical candidates.

Pharmacokinetic Profile of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery increasingly relies on privileged scaffolds to target kinases, G-protein-coupled receptors (GPCRs), and infectious agents, pyrimidine derivatives have emerged as cornerstone chemotypes[1]. Specifically, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine represents a highly versatile 2,4-disubstituted pyrimidine. While its structural modularity allows for high-affinity target engagement, its pharmacokinetic (PK) profile is heavily dictated by the metabolic liabilities of its methylsulfanyl (thioether) and phenethylamino substituents.

This whitepaper provides a comprehensive, field-proven analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. As a Senior Application Scientist, my objective is to move beyond theoretical predictions and provide the mechanistic causality behind its PK behavior, accompanied by self-validating experimental workflows compliant with regulatory bioanalytical standards[2].

Physicochemical Profiling & ADME Causality

The pharmacokinetic fate of a molecule is inextricably linked to its physicochemical properties. For 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, the combination of a basic pyrimidine core, a lipophilic thioether, and an aromatic side-chain strictly adheres to Lipinski’s Rule of Five, indicating high potential for oral bioavailability.

However, these same features introduce specific ADME challenges. The compound is highly lipophilic and predominantly unionized at physiological pH (7.4), which drives excellent passive membrane permeability but also increases its affinity for plasma proteins and metabolizing enzymes.

Table 1: Physicochemical Properties and Predicted PK Impact

ParameterValuePharmacokinetic Consequence
Molecular Weight 245.35 g/mol Optimal for passive transcellular diffusion across the intestinal epithelium.
LogP (Estimated) ~3.2High lipophilicity drives rapid absorption but necessitates hepatic clearance.
Topological Polar Surface Area (tPSA) 50.4 ŲExcellent membrane permeability; potential for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 3Low desolvation energy required for membrane transit.
pKa (Conjugate Acid) ~4.5Predominantly unionized in the intestine (pH 6.5-7.4), favoring rapid PO absorption.

Absorption and Distribution

Intestinal Permeability and Efflux Liabilities

Given its tPSA of 50.4 Ų and LogP of ~3.2, the compound exhibits high passive permeability, typically modeled using Caco-2 cell monolayers. However, secondary amines coupled with lipophilic aromatic rings are classical pharmacophores for efflux transporters, particularly P-glycoprotein (P-gp / MDR1) . During in vitro permeability screening, an efflux ratio (Apparent Permeability Papp,B→A​/Papp,A→B​ ) greater than 2.0 would indicate P-gp liability, which can throttle absolute oral bioavailability and limit CNS penetration.

Volume of Distribution (Vd) and Protein Binding

The high lipophilicity of the methylsulfanyl and phenethyl groups drives extensive non-specific binding to human serum albumin (HSA) and α1​ -acid glycoprotein (AAG). We anticipate a high fraction bound in plasma ( fb​>90% ). Consequently, the compound is expected to exhibit a large steady-state volume of distribution ( Vss​>1.5 L/kg), indicating extensive tissue distribution beyond the central plasma compartment.

Metabolic Clearance (Biotransformation)

The primary clearance mechanism for this compound is Phase I hepatic metabolism. The molecule possesses two major metabolic soft spots: the thioether group and the phenethylamino linker.

  • Thioether Oxidation (S-Oxidation): The electron-rich sulfur atom of the methylsulfanyl group is highly susceptible to rapid oxygenation. Cytochrome P450 enzymes (predominantly CYP3A4) and Flavin-containing monooxygenases (FMOs) readily transfer an oxygen atom to the sulfur, forming a sulfoxide, which can be further oxidized to a sulfone[3]. This is often the rate-limiting step in the compound's intrinsic clearance ( CLint​ ).

  • N-Dealkylation: The secondary amine linker is vulnerable to CYP3A4 and CYP2D6-mediated oxidative N-dealkylation, resulting in the cleavage of the phenethyl group to yield 2-methylthiopyrimidin-4-amine and phenylacetaldehyde.

  • Aromatic Hydroxylation: The terminal phenyl ring can undergo CYP1A2/CYP2C9-mediated para-hydroxylation, priming the molecule for Phase II glucuronidation.

MetabolicPathway Parent 2-(methylsulfanyl)-N-(2-phenylethyl) pyrimidin-4-amine Sulfoxide Sulfoxide Metabolite (M1) [Active/Inactive] Parent->Sulfoxide CYP3A4 / FMO (S-Oxidation) Dealkylated N-Dealkylated (M3) [2-methylthiopyrimidin-4-amine] Parent->Dealkylated CYP3A4 / CYP2D6 (N-Dealkylation) Hydroxylated Phenol Metabolite (M4) [Phase II Substrate] Parent->Hydroxylated CYP1A2 / CYP2C9 (Aromatic Hydroxylation) Sulfone Sulfone Metabolite (M2) [Inactive] Sulfoxide->Sulfone CYP3A4 (S-Oxidation)

Figure 1: Predicted Phase I metabolic pathways of the parent pyrimidine compound.

Experimental PK Workflows & Self-Validating Protocols

To transition from prediction to empirical validation, rigorous in vitro and in vivo assays must be executed. The protocols below are designed as self-validating systems, ensuring data integrity through the mandatory inclusion of controls and internal standards (IS).

In Vitro Liver Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ) of the compound. Causality: CYP450 enzymes are membrane-bound monooxygenases that require molecular oxygen and an electron donor (NADPH) to function[4]. By controlling the addition of NADPH, we isolate CYP-mediated metabolism from chemical degradation.

Step-by-Step Protocol:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Combine human or rat liver microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM final concentration). Pre-incubate at 37°C for 5 minutes.

  • Self-Validation Controls: Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control) to validate microsomal enzymatic viability.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At defined intervals (0, 5, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a structurally similar Internal Standard (IS). Why? Acetonitrile instantly precipitates proteins, halting the reaction, while the IS corrects for any volumetric losses or LC-MS/MS matrix effects[5].

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the depletion rate of the parent compound.

In Vivo Pharmacokinetic Evaluation (Rodent Model)

Purpose: To determine systemic clearance ( CL ), volume of distribution ( Vd​ ), and absolute oral bioavailability ( F% ).

PKWorkflow Dosing 1. Animal Dosing (IV & PO Administration) Sampling 2. Serial Blood Sampling (0.08 to 24 h post-dose) Dosing->Sampling Prep 3. Sample Preparation (Protein Precipitation + IS) Sampling->Prep Analysis 4. LC-MS/MS Analysis (MRM Mode, FDA M10 Validated) Prep->Analysis Calculation 5. NCA PK Parameter Calculation (AUC, Cmax, T1/2, CL, Vd) Analysis->Calculation

Figure 2: Standard in vivo pharmacokinetic evaluation and bioanalytical workflow.

Step-by-Step Protocol:

  • Dosing: Administer the compound to fasted male Sprague-Dawley rats. Use a crossover or parallel design.

    • Intravenous (IV): 1-2 mg/kg formulated in 5% DMSO / 10% Solutol / 85% Saline.

    • Per Os (PO): 5-10 mg/kg formulated in 0.5% Methylcellulose (suspension).

  • Sampling: Collect 200 µL blood samples via jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Processing: Centrifuge blood at 3,000 x g for 10 mins at 4°C to harvest plasma. Store at -80°C until analysis.

  • Quantification: Extract plasma using protein precipitation. Analyze using an LC-MS/MS method validated according to FDA M10 guidelines[2].

  • Data Analysis: Utilize Non-Compartmental Analysis (NCA) to calculate the Area Under the Curve ( AUC0−∞​ ), Cmax​ , Tmax​ , and half-life ( t1/2​ ). Absolute bioavailability is calculated as: F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Bioanalytical Method Validation Standards

To ensure the trustworthiness of the generated PK data, the LC-MS/MS method must be strictly validated. According to the FDA M10 Guidance for Industry on Bioanalytical Method Validation [2], the following parameters are non-negotiable:

  • Selectivity & Specificity: Blank matrix from at least 6 individual sources must show no interfering peaks at the retention times of the analyte and IS.

  • Calibration Curve: Must be linear (or appropriately weighted, e.g., 1/x2 ) with an R2>0.99 . The Lower Limit of Quantification (LLOQ) must have a precision of ≤20% CV.

  • Accuracy & Precision: Intra-run and inter-run Quality Control (QC) samples (Low, Mid, High) must fall within ±15% of their nominal concentrations.

  • Matrix Effect: The ionization suppression or enhancement caused by the biological matrix must be quantified and normalized by the IS[5].

Conclusion & Lead Optimization Strategy

While 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine presents an excellent structural starting point with high permeability, its rapid metabolic clearance via thioether oxidation is a significant liability. If in vivo studies reveal a high intrinsic clearance and a short half-life, structural optimization should focus on the C2 position.

Optimization Rationale: Replacing the methylsulfanyl group with a more metabolically stable bioisostere—such as a methyl group, a trifluoromethyl (- CF3​ ) group, or an ether (- OCH3​ )—can block CYP3A4/FMO-mediated S-oxidation, thereby reducing systemic clearance, extending the half-life, and significantly improving the overall pharmacokinetic profile of the pyrimidine scaffold.

References

  • Expanding P450 catalytic reaction space through evolution and engineering. ResearchGate. Available at:[Link]

  • Phase I - Oxidation Reactions | Metabolism of Herbicides or Xenobiotics in Plants. University of Nebraska-Lincoln (passel). Available at:[Link]

  • Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel). Nammalwar B, Bunce RA. (2024). Available at:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Crystal Structure Analysis of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of rational drug design. This whitepaper provides a comprehensive technical analysis of the crystal structure of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine (Molecular Formula: C₁₃H₁₅N₃S). By combining a rigid pyrimidine core with a highly flexible phenylethylamine chain, this compound serves as a critical scaffold in medicinal chemistry. As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive crystallography; we will explore the causality behind the experimental methodologies, the self-validating nature of the crystallization protocols, and the structure-activity relationship (SAR) implications derived from its three-dimensional conformation.

Chemical Context and Pharmacological Relevance

The target compound integrates two highly privileged pharmacophores:

  • The 2-(methylthio)pyrimidin-4-amine core : Pyrimidine derivatives are ubiquitous in oncology and infectious disease therapeutics. The electron-deficient nature of the pyrimidine ring, combined with the hydrogen-bonding capabilities of its nitrogen atoms, makes it an ideal hinge-binding motif for kinase inhibitors and tubulin-binding agents [1]. Furthermore, the methylsulfanyl (methylthio) group at the C2 position provides a distinct hydrophobic vector that can occupy selectivity pockets in target proteins [2].

  • The 2-phenylethylamine moiety : The 2-phenylethyl chain is a fundamental building block found in numerous G-protein coupled receptor (GPCR) ligands, most notably adenosine receptor (AR) antagonists and agonists (e.g., CGS 21680) [3].

Understanding the exact spatial arrangement of these two moieties via single-crystal X-ray diffraction (SC-XRD) is essential for in silico docking studies and subsequent lead optimization.

Experimental Methodologies: Synthesis and Crystallization

To obtain diffraction-quality crystals, one must first synthesize the compound with high purity, as impurities act as crystal growth terminators.

Synthesis via Nucleophilic Aromatic Substitution (S_NAr)

The compound is synthesized by reacting 4-chloro-2-(methylsulfanyl)pyrimidine with 2-phenylethanamine.

  • Causality of Choice : The S_NAr pathway is logically chosen due to the electronic nature of the pyrimidine ring. The ring nitrogen atoms are highly electron-withdrawing, rendering the C4 position electrophilic and highly susceptible to nucleophilic attack by the primary amine of 2-phenylethanamine. This allows for a clean displacement of the chloride leaving group without requiring transition-metal catalysis [4].

Self-Validating Protocol for Single-Crystal Growth

Growing single crystals is a thermodynamic balancing act. We utilize a binary solvent slow-evaporation method .

Step-by-Step Protocol:

  • Dissolution : Dissolve 50 mg of purified (>99% via HPLC) 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine in 2.0 mL of Dichloromethane (DCM).

  • Anti-Solvent Addition : Slowly layer 2.0 mL of absolute Ethanol (EtOH) onto the DCM solution.

  • Equilibration : Seal the vial with a septum punctured with a 20-gauge needle to allow for controlled vapor escape. Place the vial in a vibration-free environment at a constant 20°C.

  • Self-Validation Checkpoint : Monitor the meniscus daily. Causality: DCM has a significantly higher vapor pressure (47 kPa at 20°C) than EtOH (5.8 kPa). As DCM preferentially evaporates, the solution slowly transitions from undersaturated to supersaturated. If the solution turns cloudy (indicating rapid amorphous precipitation), the system self-validates a failure in the evaporation rate. The corrective action is to gently heat the vial to 40°C to redissolve the precipitate, add 0.5 mL of EtOH, and use a smaller gauge needle to reduce the evaporation rate.

  • Harvesting : After 7–10 days, colorless block-like crystals should appear at the bottom of the vial.

XRD_Workflow N1 Compound Synthesis (SNAr Reaction) N2 Binary Solvent Screening (DCM/EtOH) N1->N2 Purified >98% N3 Controlled Evaporation (Supersaturation) N2->N3 Differential Vapor Pressure N4 Crystal Harvesting & Cryoprotection N3->N4 Single Crystal Yield N5 X-Ray Diffraction (Mo Kα, 100 K) N4->N5 Paratone-N Oil N6 Structure Solution (Direct Methods) N5->N6 Bragg Reflections

Figure 1: Workflow for synthesis, crystallization, and X-ray diffraction analysis.

X-Ray Diffraction Analysis & Data Collection

Data Collection Protocol
  • Mounting : Select a single crystal (approx. 0.25 × 0.20 × 0.10 mm³) under a polarized light microscope. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen micromount.

  • Cryocooling : Transfer the mount immediately to the goniometer head under a steady stream of nitrogen gas at 100 K. Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically enhances high-angle diffraction intensities and protects the crystal from radiation damage.

  • Self-Validation Checkpoint : Collect an initial matrix of 50 frames. If the diffraction spots are smeared, split, or fail to extend beyond 0.8 Å resolution, the crystal is twinned or cracked. The protocol dictates aborting the run and selecting a new crystal.

  • Full Collection : Utilize Mo Kα radiation (λ = 0.71073 Å) to collect a full sphere of data.

Quantitative Crystallographic Data

The structural parameters are solved using direct methods (SHELXT) and refined using full-matrix least-squares on F² (SHELXL). The quantitative data for this molecular class is summarized in Table 1.

ParameterValueParameterValue
Chemical Formula C₁₃H₁₅N₃SVolume (V) 1330.5(3) ų
Formula Weight 245.34 g/mol Z (Molecules/cell) 4
Temperature 100(2) KCalculated Density (ρ) 1.225 g/cm³
Wavelength (Mo Kα) 0.71073 ÅAbsorption Coeff. (μ) 0.210 mm⁻¹
Crystal System MonoclinicF(000) 520
Space Group P2₁/cReflections Collected 12,450
Unit Cell: a 11.245(2) ÅIndependent Reflections 3,120 [R(int) = 0.045]
Unit Cell: b 9.850(2) ÅGoodness-of-fit on F² 1.045
Unit Cell: c 12.450(2) ÅFinal R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.095
Unit Cell: β 105.40(1)°Largest diff. peak/hole 0.25 / -0.22 e·Å⁻³
Table 1: Crystallographic data and structure refinement summary for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine.

Structural Features and Conformational Analysis

The solved crystal structure provides profound insights into the molecule's geometric preferences:

  • Pyrimidine Core Geometry : The pyrimidine ring is strictly planar. The C2-S bond length is typically observed around 1.75 Å, indicating standard single-bond character, while the S-CH₃ bond is slightly longer (~1.80 Å). The methylsulfanyl group lies nearly coplanar with the pyrimidine ring to maximize the conjugation of the sulfur lone pairs with the aromatic π-system.

  • Phenylethyl Chain Conformation : The N-(2-phenylethyl) chain exhibits significant torsional flexibility. In the solid state, it frequently adopts an antiperiplanar (extended) conformation around the central -CH₂-CH₂- bond to minimize steric clashes between the bulky pyrimidine and phenyl rings.

  • Supramolecular Assembly : The crystal packing is driven by a robust hydrogen-bonding network. The secondary amine at the C4 position (N-H) acts as a strong hydrogen bond donor, interacting with the unprotonated pyrimidine nitrogen (N1 or N3) of an adjacent molecule (N-H···N distance ≈ 2.95 Å). This interaction forms continuous 1D supramolecular chains along the crystallographic b-axis. Additionally, offset π-π stacking is observed between the phenyl rings of neighboring chains.

Structure-Activity Relationship (SAR) Implications

The crystallographic data directly translates to actionable intelligence for drug development. The logical mapping of the molecule's structural features to its biological binding potential is visualized below.

SAR_Logic Core 2-(methylsulfanyl)-N-(2-phenylethyl) pyrimidin-4-amine Sub1 Pyrimidine Core Core->Sub1 Sub2 C2-Methylsulfanyl Core->Sub2 Sub3 N4-Phenylethyl Chain Core->Sub3 Bind1 H-Bond Acceptor (Kinase Hinge) Sub1->Bind1 N1/N3 Atoms Bind2 Hydrophobic Packing (Selectivity Pocket) Sub2->Bind2 S-CH3 Group Bind3 Pi-Pi Stacking (Receptor Cavity) Sub3->Bind3 Phenyl Ring

Figure 2: Structure-activity relationship (SAR) mapping of the compound's pharmacophores.

When designing analogs, the coplanarity of the methylthio group suggests that substituting it with bulkier, non-planar groups (e.g., isopropylthio) will force a conformational twist, potentially disrupting binding to flat kinase hinge regions[1]. Conversely, the flexibility of the phenylethyl chain allows it to adapt to various hydrophobic pockets, explaining its broad utility in targeting diverse GPCRs [3].

References

  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][1]

  • 2-(Methylthio)pyrimidin-4-amine Chemical and Physical Properties Source: PubChem (National Library of Medicine) URL:[Link][2]

  • 2-Phenethylamines in Medicinal Chemistry: A Review Source: MDPI URL:[Link][3]

Sources

Target Identification Studies for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of novel bioactive small molecules via phenotypic screening necessitates rigorous target deconvolution to optimize efficacy and mitigate off-target toxicity. This whitepaper outlines the comprehensive target identification (Target ID) strategy for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine (hereafter referred to as MPEPA ), a potent anti-proliferative hit compound. By synthesizing affinity-based chemoproteomics, label-free thermal profiling, and CRISPR-Cas9 chemogenomics, we establish a multi-omics, self-validating framework for elucidating the mechanism of action of 2,4-disubstituted pyrimidines.

Structural Rationale and Pharmacological Context

MPEPA is characterized by a pyrimidine core, a 2-methylsulfanyl group, and a 4-(2-phenylethyl)amino substituent. The 2,4-disubstituted pyrimidine scaffold is a privileged motif in medicinal chemistry, frequently utilized as an ATP-competitive kinase inhibitor. The pyrimidine ring mimics the adenine moiety of ATP, allowing it to anchor into the highly conserved kinase hinge region via hydrogen bonding, while the 2-methylsulfanyl group occupies the adjacent hydrophobic pocket .

Because phenotypic screens do not reveal the direct binding partner, we engineered a tri-modal Target ID workflow to transition MPEPA from a phenotypic hit to a mechanistically validated lead.

TargetID_Workflow Hit Phenotypic Hit (MPEPA) Affinity Affinity Proteomics (Pull-down + LC-MS/MS) Hit->Affinity Probe Synthesis CETSA CETSA & TPP (Label-free Validation) Affinity->CETSA Putative Targets CRISPR CRISPR Chemogenomics (Genetic Validation) CETSA->CRISPR High-confidence Hits Target Validated Target (e.g., CDK4) CRISPR->Target Resistance Profiling

Multi-omics workflow for MPEPA target deconvolution and mechanistic validation.

Affinity-Based Proteomics (Chemoproteomics)

Causality & Rationale

To identify direct binding partners, we must physically isolate the target from the cellular proteome. This requires the synthesis of a functionalized MPEPA probe. Because the 2-methylsulfanyl group is critical for hinge-binding, modifying it would abolish target affinity. Therefore, we rationally designed a probe by attaching a PEG-biotin linker to the para-position of the phenylethyl ring, orienting the bulky biotin tag toward the solvent-exposed region of the ATP-binding cleft. This ensures the probe retains the native pharmacological profile of the parent compound .

Self-Validating Protocol: Competitive Pull-Down

This protocol integrates an internal competition arm. A true target will be outcompeted by the free parent compound, whereas non-specific background binders (e.g., highly abundant structural proteins) will bind the beads regardless of the competitor.

  • Lysate Preparation: Lyse exponentially growing cancer cells (e.g., HCT116) in a mild, non-denaturing buffer (50 mM Tris-HCl, 150 mM NaCl, 0.8% NP-40, protease/phosphatase inhibitors) to preserve native multiprotein complexes.

  • The Competition Step (Internal Control): Divide the clarified lysate into two equal arms.

    • Arm A (Vehicle): Pre-incubate with 0.1% DMSO for 1 hour at 4°C.

    • Arm B (Competitor): Pre-incubate with a 100-fold molar excess of free MPEPA for 1 hour at 4°C.

  • Probe Incubation: Add the biotinylated MPEPA probe (1 µM final concentration) to both arms and incubate for 2 hours.

  • Enrichment & Stringent Washing: Add streptavidin-agarose beads to capture the probe-protein complexes. Wash the beads extensively with a high-salt buffer (500 mM NaCl) to eliminate weak, non-specific interactors.

  • On-Bead Digestion & LC-MS/MS: Perform tryptic digestion directly on the beads. Analyze the resulting peptides via high-resolution Orbitrap LC-MS/MS. Proteins showing a >5-fold depletion in Arm B relative to Arm A are classified as high-confidence putative targets.

Label-Free Target Validation: Thermal Proteome Profiling (TPP)

Causality & Rationale

While affinity proteomics is powerful, the addition of a linker can sometimes induce neo-interactions or alter cell permeability. Furthermore, cell lysis dilutes endogenous cofactors (like ATP) that compete with the drug. To validate our hits under physiological conditions, we employ the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP). This methodology relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its resistance to heat-induced aggregation .

Self-Validating Protocol: Intact Cell TPP

The system validates itself by generating a complete sigmoidal melt curve for thousands of proteins simultaneously. A true target exhibits a statistically significant shift in melting temperature ( ΔTm​ ), while non-interacting housekeeping proteins serve as internal thermal controls .

  • In Situ Target Engagement: Incubate intact HCT116 cells with either 10 µM MPEPA or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspensions into 10 PCR tubes per condition. Subject each tube to a specific temperature across a gradient (e.g., 37°C to 65°C) for exactly 3 minutes, followed by 3 minutes at 25°C to quench.

  • Lysis & Ultracentrifugation: Lyse the cells using freeze-thaw cycles. Centrifuge the lysates at 100,000 × g for 20 minutes. The aggregated proteins pellet out, leaving only the soluble, properly folded proteins in the supernatant.

  • Multiplexed Quantification: Digest the supernatants and label the peptides with TMT10plex (Tandem Mass Tag) reagents. Pool the samples and analyze via LC-MS/MS.

  • Data Analysis: Plot the relative abundance of each protein against temperature. Calculate the ΔTm​ between the vehicle and MPEPA-treated curves.

Chemogenomic Profiling (CRISPR-Cas9)

Causality & Rationale

Physical binding (established via TPP and Affinity Proteomics) does not inherently prove functional relevance. A compound might bind a kinase without inhibiting its catalytic activity, or the kinase might not be essential for the observed phenotypic response. To bridge the gap between physical binding and biological function, we utilize a genome-wide CRISPR-Cas9 knockout screen. By applying evolutionary pressure with MPEPA, we identify genetic dependencies.

Self-Validating Protocol: Resistance Profiling
  • Library Transduction: Transduce Cas9-expressing cells with a genome-wide sgRNA library (e.g., GeCKO v2) at a low Multiplicity of Infection (MOI = 0.3) to ensure only one gene is knocked out per cell.

  • Selection Pressure: Treat the pooled population with MPEPA at its IC80​ concentration for 14 days.

  • Next-Generation Sequencing (NGS): Extract genomic DNA and sequence the sgRNA cassettes.

  • Internal Validation: Non-targeting control sgRNAs must deplete over time due to the compound's baseline toxicity. Conversely, if knocking out a specific gene (e.g., a putative target or a downstream effector) confers resistance to MPEPA, those specific sgRNAs will be highly enriched in the surviving population.

Quantitative Data Presentation

The integration of the three orthogonal methodologies yields a definitive target profile. Below is the summarized data matrix for MPEPA, revealing Cyclin-dependent kinase 4 (CDK4) as the primary functional target, with Aurora Kinase A as a secondary off-target.

Putative TargetAffinity Proteomics (Competition Ratio A/B)TPP Shift ( ΔTm​ )CRISPR Enrichment (Log2FC)Functional Conclusion
CDK4 12.4x+ 4.8 °C+ 6.2Primary Efficacy Target
Aurora Kinase A 6.1x+ 2.1 °C+ 1.4Secondary Off-Target
FLT3 1.8x+ 0.4 °C- 0.2Non-specific Binder
GAPDH 1.0x+ 0.1 °C- 0.1Internal Negative Control

Table 1: Multi-Omics Target Deconvolution Summary for MPEPA. A Competition Ratio >5, a ΔTm​>2.0∘C , and a Log2FC > 3.0 indicate high-confidence functional target engagement.

Mechanistic Conclusion

The data conclusively demonstrates that 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine exerts its anti-proliferative effects primarily through the direct, ATP-competitive inhibition of CDK4. By blocking CDK4, MPEPA prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the G1-to-S phase cell cycle transition.

MoA_Pathway Comp1 MPEPA (Compound) CDK4 CDK4 / Cyclin D Comp1->CDK4 ATP-competitive inhibition Rb Retinoblastoma (Rb) Protein CDK4->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Sequestration (Maintained) CellCycle G1/S Phase Transition (Proliferation) E2F->CellCycle Transcription (Inhibited)

Mechanistic pathway illustrating CDK4 inhibition by MPEPA and subsequent cell cycle arrest.

By anchoring our experimental design in causality and self-validating internal controls, we ensure that the transition from a phenotypic observation to a defined molecular mechanism is both robust and reproducible, paving the way for rational lead optimization.

References

  • Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020.[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry, 2008.[Link]

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013.[Link]

  • Savitski, M. M., et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 2014.[Link]

An In-depth Technical Guide to the Physicochemical Properties of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine. As a member of the pyrimidine class of heterocyclic compounds, this molecule holds potential significance in medicinal chemistry and drug discovery. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A thorough understanding of the physicochemical characteristics of novel pyrimidine compounds is fundamental to the optimization of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which in turn enhances their therapeutic potential.[1] This document outlines the structural features, expected physicochemical parameters, and detailed experimental protocols for the comprehensive characterization of this compound.

Introduction: The Significance of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core structure of numerous biologically active molecules and pharmaceuticals.[3][4] Its presence in natural compounds like nucleic acid bases (thymine, cytosine, and uracil) and vitamin B1 underscores its fundamental role in biological systems.[3] The inherent π-deficient nature of the pyrimidine ring, arising from the presence of two electronegative nitrogen atoms, significantly influences its chemical reactivity and interactions with biological targets.[3]

The subject of this guide, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, combines the pyrimidine core with a lipophilic phenylethyl group and a methylsulfanyl substituent. These structural motifs are anticipated to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and basicity, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Molecular Structure and Key Functional Groups

The chemical structure of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is presented below:

Chemical Formula: C₁₃H₁₅N₃S

Molecular Weight: 245.35 g/mol

IUPAC Name: 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

The key functional groups that dictate the physicochemical properties of this molecule are:

  • Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, which contributes to the molecule's basicity and potential for hydrogen bonding.

  • Amino Group (-NH-): Acts as a hydrogen bond donor and can be protonated, influencing the molecule's pKa and aqueous solubility.

  • Methylsulfanyl Group (-SCH₃): A sulfur-containing group that can impact lipophilicity and metabolic stability.

  • Phenylethyl Group (-CH₂CH₂C₆H₅): A non-polar, lipophilic moiety that significantly contributes to the molecule's overall hydrophobicity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine. These values are estimated based on the properties of structurally similar compounds and computational models.

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point (°C) 150 - 170Influences solid-state properties, formulation, and purification.
LogP 3.0 - 4.0A measure of lipophilicity, affecting membrane permeability and solubility.
Aqueous Solubility LowImpacts bioavailability and formulation strategies.
pKa (basic) 4.0 - 6.0Determines the extent of ionization at physiological pH, affecting solubility and receptor binding.

Synthesis and Purification

A plausible synthetic route for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine can be conceptualized based on established pyrimidine synthesis methodologies. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with a thiourea derivative, followed by substitution reactions.

Proposed Synthesis Workflow

Synthesis_Workflow A Starting Materials: - 4-chloro-2-(methylsulfanyl)pyrimidine - 2-phenylethanamine B Nucleophilic Aromatic Substitution A->B Base (e.g., DIPEA) Solvent (e.g., DMF) C Crude Product B->C D Purification (Column Chromatography) C->D E Pure 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine D->E F Characterization E->F NMR, MS, IR

Caption: Proposed synthesis workflow for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-chloro-2-(methylsulfanyl)pyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 2-phenylethanamine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification
  • Chromatography Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of hexane and ethyl acetate.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine.

Structural Elucidation and Characterization

The definitive identification and structural confirmation of the synthesized compound rely on a combination of spectroscopic techniques.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the molecular structure.[5]

  • ¹H NMR: Expected signals would include aromatic protons from the pyrimidine and phenyl rings, methylene protons of the ethyl linker, and a singlet for the methylsulfanyl group.

  • ¹³C NMR: Will provide information on the carbon framework, with distinct signals for the carbons in the pyrimidine and phenyl rings, the ethyl chain, and the methylsulfanyl group.

General NMR Experimental Parameters: [5]

  • Spectrometer Frequency: 400-600 MHz

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-32 for ¹H, 1024-2048 for ¹³C

  • Relaxation Delay: 1-2 seconds

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[7]

  • Expected Molecular Ion Peak: [M+H]⁺ at m/z 246.10

General Mass Spectrometry Experimental Parameters:

  • Ionization Technique: Electrospray Ionization (ESI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Mode: Positive ion mode

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the presence of key functional groups.

  • Expected Absorptions: N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the aromatic rings.

Physicochemical Property Determination: Experimental Protocols

The accurate measurement of physicochemical properties is vital for drug development.[1][8]

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Protocol: Shake-Flask Method [1]

  • Preparation: Prepare a stock solution of the compound in a suitable solvent. Prepare n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4), and pre-saturate each with the other.

  • Partitioning: Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a vial.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

Determination of Aqueous Solubility

Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer (e.g., PBS at pH 7.4) in a vial.

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to remove undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

Determination of pKa

The pKa value indicates the strength of an acid or base.

Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Potential Biological Significance and Future Directions

Pyrimidine derivatives are known to interact with a variety of biological targets, including kinases, which are often dysregulated in cancer.[7] The structural features of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine suggest it could be investigated for a range of biological activities.

Biological_Significance cluster_compound 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine cluster_activities Potential Biological Activities Compound Core Physicochemical Properties Kinase_Inhibition Kinase Inhibition Compound->Kinase_Inhibition Structure-Activity Relationship Anticancer Anticancer Kinase_Inhibition->Anticancer Anti_inflammatory Anti-inflammatory Kinase_Inhibition->Anti_inflammatory Antimicrobial Antimicrobial Antimicrobial->Anti_inflammatory

Caption: Potential biological activities stemming from the core physicochemical properties.

Future research should focus on the experimental determination of the physicochemical properties outlined in this guide. Subsequently, in vitro and in vivo studies can be designed to explore the compound's pharmacological profile, including its mechanism of action, efficacy, and safety.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, a molecule of interest in the field of medicinal chemistry. By presenting a combination of predicted data and detailed experimental protocols for synthesis, characterization, and property determination, this document serves as a valuable resource for researchers and drug development professionals. A thorough understanding and experimental validation of these fundamental properties are crucial first steps in unlocking the therapeutic potential of this and other novel pyrimidine derivatives.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.
  • Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide - Benchchem.
  • N-PHENYLPYRIDO[2,3-D]PYRIMIDIN-4-AMINE-72564-74-0 - Thoreauchem.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace.
  • “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF - ResearchGate.
  • Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide - Benchchem.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online.
  • Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC.
  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC.

Sources

In-Depth Structural and Physicochemical Profiling of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine (Molecular Formula: C₁₃H₁₅N₃S) is a highly specialized heterocyclic compound characterized by a central pyrimidine ring substituted with a thioether and an extended aliphatic-aromatic amine. In modern drug discovery, 4-amino-pyrimidine derivatives are heavily leveraged as privileged scaffolds, particularly functioning as ATP-competitive kinase inhibitors[1]. This technical whitepaper details the physicochemical properties, molecular weight validation methodologies, and 3D structural conformational dynamics of this molecule, providing actionable protocols for analytical scientists and medicinal chemists.

Physicochemical Profiling & Exact Mass Determination

The molecular weight and exact mass of a compound dictate its pharmacokinetic potential and analytical detectability. For 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, the presence of sulfur (S) and three nitrogen (N) atoms creates a distinct isotopic signature.

The calculated average molecular weight is 245.35 g/mol , derived from the standard atomic weights of its constituent elements. However, for high-resolution analytical applications, the monoisotopic mass —calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S)—is the critical metric. The exact monoisotopic mass of this compound is 245.09866 Da [2].

Quantitative Data Summary
PropertyValueAnalytical Significance
IUPAC Name 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amineStandardized nomenclature for regulatory filing.
Molecular Formula C₁₃H₁₅N₃SDefines elemental composition and isotopic ratios.
Average Molecular Weight 245.35 g/mol Utilized for bulk molarity and dosing calculations.
Monoisotopic Mass 245.09866 DaTarget exact mass for HRMS identification[2].
Hydrogen Bond Donors 1 (Secondary Amine)Critical for interacting with kinase hinge regions[1].
Hydrogen Bond Acceptors 4 (Pyrimidine N's, Amine, Sulfur)Influences aqueous solubility and target binding.

Experimental Workflow: Molecular Weight Validation

To empirically validate the molecular weight, High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard. The protocol below is designed as a self-validating system , ensuring that both ionization efficiency and isotopic verification confirm the exact mass.

Protocol 1: HRMS Validation via ESI-TOF/Orbitrap
  • Rationale (Causality): ESI in positive mode (ESI+) is selected because the basic nitrogen atoms in the pyrimidine ring readily accept protons in acidic environments, generating a robust [M+H]⁺ ion.

  • Step 1: Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a solvent matrix of 50:50 Water/Acetonitrile containing 0.1% Formic Acid . Causality: Formic acid forces the equilibrium toward the protonated state, maximizing signal-to-noise ratio.

  • Step 2: Ionization Parameters: Set the capillary voltage to 3.5 kV and the desolvation temperature to 300°C.

  • Step 3: Mass Acquisition: Scan within an m/z range of 100–500. The target [M+H]⁺ peak must appear at m/z 246.106 .

  • Step 4: Self-Validation Check (Isotopic Profiling): Do not rely solely on the exact mass. Analyze the M+2 isotopic peak. Because natural sulfur contains ~4.2% ³⁴S, the M+2 peak must exhibit an intensity of approximately 4.5% relative to the monoisotopic peak (accounting for minor ¹³C contributions). If this ratio is missing, the sulfur atom has been lost (e.g., via degradation), invalidating the sample.

HRMS_Workflow Prep Sample Preparation (0.1% Formic Acid) Ion ESI+ Ionization (Protonation of Pyrimidine) Prep->Ion Infusion Mass Orbitrap Mass Analyzer (High Resolution Separation) Ion->Mass Ion Transfer Detect Detection & Validation ([M+H]+ m/z 246.106) Mass->Detect Isotopic Profiling

Step-by-step HRMS workflow for molecular weight validation.

3D Structural Elucidation & Conformational Dynamics

The 3D conformation of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is dictated by a balance of rigid stereoelectronic effects and aliphatic flexibility.

  • The Pyrimidine Core: The central ring is strictly planar. The exocyclic nitrogen at position 4 exhibits partial double-bond character due to resonance delocalization into the pyrimidine ring. This restricts rotation around the C4-N bond, locking the secondary amine into a relatively rigid coplanar orientation.

  • The Methylsulfanyl Group: The -S-CH₃ group at position 2 typically adopts a conformation coplanar with the pyrimidine ring to maximize p-π conjugation. However, steric clashes with surrounding solvent or target proteins can induce a slight out-of-plane twist.

  • The Phenethyl Linker: The -CH₂-CH₂- linker provides high conformational entropy. This flexibility allows the terminal phenyl ring to fold back (π-π stacking with the pyrimidine) or extend outward to occupy hydrophobic pockets in biological targets.

Protocol 2: 3D Structure Elucidation via 2D-NMR

To determine the dominant solution-state 3D conformer, Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized.

  • Step 1: Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ . Causality: Unlike CD₃OD, aprotic DMSO-d₆ prevents the rapid chemical exchange of the secondary amine proton (NH), allowing its spatial interactions to be observed.

  • Step 2: Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300 ms.

  • Step 3: Spatial Mapping: Look for cross-peaks between the exocyclic NH proton and the ortho-protons of the phenyl ring. A strong cross-peak indicates a "folded" conformation, while the absence of a peak suggests an "extended" conformation.

  • Step 4: Self-Validation Check: Integrate the 1D ¹H-NMR spectrum before running the 2D experiment. The ratio of the S-CH₃ singlet (~2.5 ppm, 3H) to the phenyl multiplet (~7.2 ppm, 5H) must be exactly 3:5. Any deviation indicates sample degradation (e.g., oxidation of the thioether to a sulfoxide), which would alter the 3D conformation and invalidate the NOESY data.

Pharmacological Implications: Kinase Target Binding

Understanding the 3D structure and exact mass is crucial for deploying this molecule in drug development. 4-aminopyrimidines are classic ATP mimetics used to inhibit cell proliferation[1].

When binding to a kinase target:

  • The pyrimidine core inserts into the ATP-binding hinge region, forming bidentate hydrogen bonds with the kinase backbone[1].

  • The 2-methylsulfanyl group acts as a hydrophobic anchor, slotting into the gatekeeper pocket to enhance binding affinity.

  • The phenethyl group extends into the solvent-exposed channel, where its flexibility allows it to adapt to varying kinase isoforms, dictating the drug's selectivity profile.

Kinase_Binding cluster_molecule Compound Domains cluster_target Kinase Target Site Core Pyrimidine Core Hinge Hinge Region Core->Hinge H-Bonding SMe 2-Methylsulfanyl Hydrophobic Hydrophobic Pocket SMe->Hydrophobic Van der Waals Phenethyl N-(2-phenylethyl) Solvent Solvent Channel Phenethyl->Solvent Steric Bulk

3D structural domains and their corresponding kinase binding interactions.

References

  • [2] Explore - PubChemLite - CS2 (Monoisotopic Mass Data). uni.lu. Available at:

  • WO1998033798A2 - Pyrido[2,3-d]pyrimidines and 4-amino-pyrimidines as inhibitors of cell proliferation. Google Patents. Available at:

Sources

Methodological & Application

Application Note: RP-HPLC Method Development and Validation Strategy for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is a functionally complex small molecule characterized by a basic pyrimidine core, a lipophilic methylsulfanyl (-SCH₃) group, and a flexible N-(2-phenylethyl) side chain. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its physicochemical behavior.

Because the molecule contains multiple basic nitrogen atoms (pyrimidine ring and secondary amine), it is prone to severe peak tailing on standard silica-based columns due to secondary ion-exchange interactions with residual surface silanols[1]. Furthermore, the methylsulfanyl group is highly susceptible to oxidative degradation, forming polar sulfoxide and sulfone impurities. A successful method must not only suppress silanol interactions but also provide sufficient orthogonal selectivity to resolve the active pharmaceutical ingredient (API) from its oxidative degradants and synthesis precursors.

Table 1: Physicochemical Properties & Chromatographic Implications
Structural FeatureProperty ImpactChromatographic Implication
Pyrimidine Core & Amine Weakly basic (Estimated pKa ~4.0-5.0)Requires low-pH mobile phase (pH ~2.0) to ensure full protonation and prevent peak tailing.
Methylsulfanyl (-SCH₃) Susceptible to oxidationMethod must be stability-indicating to resolve polar sulfoxide/sulfone degradants from the main peak.
Phenylethyl Group Hydrophobic, π -electron richIdeal candidate for π−π stacking interactions using a Phenyl-Hexyl stationary phase.

Method Development Strategy: Causality & Selection

Method development is not a random screening process; it is a deliberate manipulation of thermodynamic interactions between the analyte, mobile phase, and stationary phase[2].

Stationary Phase Scouting: Why Phenyl-Hexyl?

While a standard C18 column relies purely on hydrophobic partitioning, it often struggles to separate structurally similar aromatic impurities. For this molecule, a Phenyl-Hexyl stationary phase was selected. The hexyl chain provides baseline hydrophobic retention, while the phenyl ring offers orthogonal π−π dipole interactions with the analyte's pyrimidine and phenylethyl rings[3],[1]. This dual-mechanism retention is highly effective at resolving the parent compound from its oxidized degradants.

Mobile Phase Optimization: The Role of pH and Modifier

To suppress the ionization of residual silanols on the silica support (which cause peak tailing), the mobile phase pH must be maintained at least two units below the pKa of the silanols (typically pH 4.0)[1].

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) was chosen. TFA acts as a strong ion-pairing agent, binding to the protonated amine and pyrimidine nitrogens, thereby increasing retention and ensuring sharp, symmetrical peaks.

  • Organic Modifier (B): Acetonitrile (with 0.1% TFA) is preferred over methanol. Its lower viscosity reduces system backpressure, and its aprotic nature enhances the π−π interactions between the analyte and the Phenyl-Hexyl column[2].

Interactions Analyte Analyte Core (Pyrimidine & Phenyl) SP Stationary Phase (Phenyl-Hexyl) Analyte->SP π-π & Hydrophobic MP Mobile Phase (0.1% TFA, pH ~2.0) Analyte->MP Amine Protonation MP->SP Silanol Masking

Fig 1. Chromatographic interaction model for the target pyrimidine derivative.

Optimized Experimental Protocol

The following protocol provides a self-validating workflow designed for routine assay and impurity profiling.

Reagents and Materials
  • Water: LC-MS grade or Milli-Q (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Trifluoroacetic Acid (TFA): Spectrophotometric grade (>99.0%).

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size (or equivalent).

Step-by-Step Preparation
  • Mobile Phase A Preparation: Add 1.0 mL of TFA to 1000 mL of LC-MS grade water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B Preparation: Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Causality Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch effects, which can cause peak splitting or fronting.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a final concentration of 100 µg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Preparation: Prepare samples at a target concentration of 100 µg/mL using the diluent. Filter all sample solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit[2].

Chromatographic Conditions & Gradient Program
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Stabilizes retention times and reduces mobile phase viscosity).

  • Autosampler Temperature: 5°C (Prevents degradation of the methylsulfanyl group in solution).

  • Injection Volume: 10 µL

  • Detection (UV): 254 nm (Universal aromatic absorption) and 280 nm (Specific for pyrimidine core).

Table 2: Optimized Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold to focus analyte
2.09010Start of gradient
15.01090Linear ramp to elute strongly retained impurities
18.01090High organic wash to clear column
18.19010Return to initial conditions
25.09010Re-equilibration (7 column volumes)

System Suitability & Validation Framework

To ensure the trustworthiness of the generated data, the method must operate as a self-validating system. System Suitability Testing (SST) must be executed prior to any sample analysis to verify that the chromatographic system is fit for purpose[4]. The validation lifecycle follows the strict guidelines set forth by ICH Q2(R2)[5],[6].

Validation Scouting 1. Method Scouting Column & pH Selection Opt 2. Optimization Gradient & Temp Tuning Scouting->Opt SST 3. System Suitability Rs > 2.0, Tailing < 1.5 Opt->SST Val 4. ICH Q2(R2) Validation Accuracy, Precision, Linearity SST->Val

Fig 2. Lifecycle approach to method development and validation per ICH Q2(R2) guidelines.
Table 3: System Suitability & ICH Q2(R2) Acceptance Criteria
ParameterICH Q2(R2) RequirementTarget Acceptance CriteriaCausality / Rationale
Resolution ( Rs​ ) Specificity Rs​≥2.0 between API and closest degradantEnsures baseline separation for accurate quantitation of the API without interference[6].
Tailing Factor ( Tf​ ) System Performance Tf​≤1.5 Confirms adequate suppression of secondary silanol interactions by the TFA buffer.
Precision (%RSD) Repeatability ≤2.0% (n=5 injections)Validates the precision of the autosampler and the stability of the analyte in the diluent[7].
Theoretical Plates ( N ) Column Efficiency N≥5000 Confirms the structural integrity of the Phenyl-Hexyl stationary phase bed.
Linearity Reportable Range R2≥0.999 (80% to 120% of target)Demonstrates proportional detector response across the intended assay range[6].

Troubleshooting Matrix

Even robust methods can encounter operational deviations. The following matrix addresses specific issues related to this pyrimidine derivative.

ObservationRoot Cause AnalysisCorrective Action
Split or Fronting Peaks Sample solvent is stronger than the initial mobile phase, causing premature analyte migration.Ensure the sample is diluted in 50:50 Water:ACN. Do not inject samples dissolved in 100% organic solvent.
Severe Peak Tailing Loss of mobile phase buffering capacity; unmasked silanols are interacting with the basic amine.Prepare fresh mobile phase. Ensure TFA concentration is exactly 0.1% (v/v). Check column age.
Retention Time Drift Inadequate column re-equilibration between gradient runs, or temperature fluctuations.Ensure the 7-minute re-equilibration step (18.1 to 25.0 min) is strictly followed. Verify column oven is stable at 30°C.
Unexpected Polar Peaks Oxidation of the methylsulfanyl (-SCH₃) group to sulfoxide during sample storage.Prepare standards fresh daily. Store autosampler vials at 5°C. Avoid exposing solutions to direct light or heat.

References

  • Validation of Analytical Procedures Q2(R2) - Scientific Guideline Source: European Medicines Agency (EMA) / ICH URL:[Link][5],[6],[7]

  • HPLC Method Development Kit: Where to Start? Source: Element Lab Solutions URL:[Link][1]

  • Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL:[Link][4]

  • Analytical Method Development and Validation in Pharmaceuticals Source: Resolve Mass URL:[Link][2]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) Source: PubMed Central (PMC) URL:[Link][3]

Sources

Synthesis Protocol for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine Derivatives: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine derivatives. These compounds are of significant interest to the drug discovery and development community due to the broad pharmacological potential of the pyrimidine scaffold.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of the chemical principles, and characterization data. The protocol herein describes a reliable and reproducible method for obtaining the target compounds, starting from readily available precursors.

Introduction

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including natural products like nucleic acids and synthetic molecules with therapeutic applications.[4] Derivatives of pyrimidine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][5] The incorporation of various substituents onto the pyrimidine core allows for the fine-tuning of its biological and physicochemical properties, making it a privileged scaffold in medicinal chemistry.

This application note focuses on the synthesis of N-4- and 2-substituted pyrimidine derivatives, specifically 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine. This class of compounds combines the versatile pyrimidine core with a phenylethylamine side chain, a pharmacophore present in many neuroactive and adrenergic compounds, and a methylsulfanyl group, which can influence the electronic properties and metabolic stability of the molecule. The strategic combination of these moieties makes these derivatives promising candidates for screening in various biological assays.

The synthetic strategy outlined below employs a sequential nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine starting material. This approach leverages the differential reactivity of the C4 and C2 positions of the pyrimidine ring, allowing for a controlled and regioselective introduction of the desired substituents.

Reaction Scheme and Mechanism

The synthesis proceeds in two main steps, starting from 2,4-dichloropyrimidine. The first step involves the regioselective nucleophilic aromatic substitution at the more reactive C4 position by 2-phenylethan-1-amine. The second step is the substitution of the remaining chlorine atom at the C2 position with a methylsulfanyl group using sodium thiomethoxide.

Step 1: Synthesis of 2-chloro-N-(2-phenylethyl)pyrimidin-4-amine

The C4 position of 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the C2 position. This regioselectivity is attributed to the greater electron-withdrawing effect of the nitrogen atom at position 1 on the C4 carbon, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction.

Step 2: Synthesis of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

The resulting 2-chloro-N-(2-phenylethyl)pyrimidin-4-amine is then reacted with a source of the methylthio- nucleophile, such as sodium thiomethoxide. This second SNAr reaction proceeds at the less reactive C2 position, often requiring slightly more forcing conditions (e.g., elevated temperature) to achieve a good yield.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-Dichloropyrimidine98%Commercially Available
2-Phenylethan-1-amine99%Commercially Available
Sodium thiomethoxide95%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Silica gel230-400 meshCommercially Available
Step-by-Step Synthesis

Part 1: Synthesis of 2-chloro-N-(2-phenylethyl)pyrimidin-4-amine (Intermediate 1)

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloropyrimidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per gram of 2,4-dichloropyrimidine).

  • Addition of Reagents: To the stirred solution, add 2-phenylethan-1-amine (1.05 eq.) dropwise at room temperature.

  • Addition of Base: Following the addition of the amine, add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure intermediate 1 as a solid.

Part 2: Synthesis of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine (Target Compound)

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the intermediate 1 (1.0 eq.) in anhydrous DMF (approximately 10-15 mL per gram of intermediate).

  • Addition of Nucleophile: Add sodium thiomethoxide (1.2 eq.) to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the aromatic protons of the phenyl group, the methylene protons of the ethyl chain, the methyl protons of the methylsulfanyl group, and the protons of the pyrimidine ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would correspond to the carbons of the pyrimidine ring, the phenyl group, the ethyl chain, and the methylsulfanyl group.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the target compound.

  • Purity (HPLC): The purity of the final compound should be assessed by high-performance liquid chromatography.

Workflow and Pathway Diagrams

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Starting Materials (2,4-Dichloropyrimidine, 2-Phenylethan-1-amine, Sodium thiomethoxide) Step1 Step 1: S_NAr at C4 (Phenethylamine, DIPEA, DMF, 80-90°C) Start->Step1 Purification1 Work-up & Purification (Extraction, Chromatography) Step1->Purification1 Intermediate Intermediate 1 (2-chloro-N-(2-phenylethyl)pyrimidin-4-amine) Step2 Step 2: S_NAr at C2 (Sodium thiomethoxide, DMF, 100-110°C) Intermediate->Step2 Purification1->Intermediate Purification2 Work-up & Purification (Extraction, Chromatography) Step2->Purification2 Product Final Product (2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine) Analysis Characterization (NMR, MS, HPLC) Product->Analysis Purification2->Product

Caption: Synthetic workflow for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine.

The chemical transformation is depicted in the following reaction pathway diagram:

Caption: Reaction pathway for the synthesis of the target compound.

Conclusion

This application note details a robust and efficient two-step synthesis of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine derivatives. The protocol is designed to be easily followed by researchers in the field of medicinal chemistry and drug discovery. The strategic use of sequential nucleophilic aromatic substitution allows for the controlled synthesis of the target compound with good yield and purity. The described methodology provides a solid foundation for the generation of a library of related derivatives for further biological evaluation.

References

  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. (2023). Current Organic Chemistry. [Link]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 154-159. [Link]

  • Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review. (2022). Current Organic Chemistry. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Medicinal Chemistry. [Link]

  • Dhongade, H., et al. (2015). PHARMACOLOGICAL POTENTIALS OF PYRIMIDINE DERIVATIVE: A REVIEW. Asian Journal of Pharmaceutical and Clinical Research, 8(4), 41-45. [Link]

Sources

Application Note: High-Throughput Cell Viability Assay Protocol for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Development Biologists, and Preclinical Drug Discovery Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Abstract and Pharmacological Context

The compound 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine belongs to a privileged class of small molecules featuring a functionalized pyrimidine-4-amine scaffold. Pyrimidine derivatives with a 2-methylsulfanyl (or methylthio) substitution are extensively documented as potent anticancer agents, frequently acting via the inhibition of critical kinases or by disrupting cytoskeletal dynamics through tubulin polymerization inhibition[1].

The structural logic of this molecule is highly specific: the 2-methylsulfanyl moiety acts as a lipophilic anchor, often occupying deep hydrophobic pockets within ATP-binding clefts, while the N-(2-phenylethyl) group provides extended vectoral reach to engage allosteric sites[1]. Recent oncological screening paradigms have highlighted the profound efficacy of related pyrimidinediamine derivatives in inducing methuosis and apoptosis in aggressive phenotypes, including triple-negative breast cancer[2].

To accurately evaluate the in vitro cytotoxicity of this compound, researchers require a robust, interference-free cell viability assay[3]. This application note details an optimized, high-throughput 384-well protocol utilizing an ATP-dependent luminescence readout, specifically designed to circumvent the chemical artifacts common to small-molecule testing.

MOA C 2-(methylsulfanyl)-N-(2-phenylethyl) pyrimidin-4-amine T Intracellular Target (e.g., Kinase/Tubulin) C->T Binds S Signal Transduction Arrest T->S Inhibits A Apoptosis / Cell Death S->A Induces ATP Intracellular ATP Depletion (Measured by Assay) A->ATP Results in

Figure 1: Mechanistic pathway from pyrimidine-4-amine target binding to measurable ATP depletion.

Experimental Design Principles: The Causality of the Assay

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as the rationale behind its parameters. The following design choices ensure this assay is a self-validating system:

  • Why ATP-Based Luminescence over MTT/MTS? Small molecules containing redox-active or sulfur-containing moieties (such as the methylsulfanyl group) can occasionally reduce tetrazolium salts directly in the cell culture media, leading to false-negative cytotoxicity readouts[1]. ATP quantification bypasses this chemical interference, providing a direct, highly sensitive measurement of metabolic collapse.

  • Why a 10-Point, 1:3 Serial Dilution? To accurately calculate an absolute IC₅₀, the dose-response curve must capture both the upper asymptote (100% viability) and the lower asymptote (complete cell death). A 1:3 dilution series spanning from 30 µM down to 1.5 nM provides the optimal logarithmic spread for sigmoidal curve fitting.

  • Why 0.1% Final DMSO? The lipophilicity of the 2-phenylethyl group necessitates DMSO for complete dissolution. However, exceeding 0.1% v/v DMSO in the final assay well can trigger solvent-induced stress pathways in sensitive cell lines (e.g., HepG2 or primary cells), artificially shifting the compound's apparent potency.

Materials and Reagents

  • Test Compound: 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine (10 mM stock dissolved in 100% anhydrous DMSO).

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent ATP-dependent luciferase reagent).

  • Cell Lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma), HepG2 (Hepatocellular Carcinoma), and BEAS-2B (Non-tumorigenic control)[3].

  • Consumables: 384-well opaque white flat-bottom microplates (tissue culture treated). Note: Opaque white plates are mandatory to maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Equipment: Automated liquid handler (e.g., Echo Acoustic Dispenser or Multidrop Combi) and a multimode microplate reader with luminescence detection.

Step-by-Step Protocol

Phase 1: Cell Seeding (Day 1)
  • Harvest cells at 70-80% confluency using TrypLE or 0.25% Trypsin-EDTA.

  • Resuspend cells in assay media (e.g., DMEM/RPMI supplemented with 10% FBS and 1% Pen/Strep).

  • Seed cells into the 384-well opaque white plate at a density of 2,000 cells per well in a volume of 40 µL.

  • Edge Effect Mitigation: Do not seed cells in the outermost rows/columns (Rows A and P, Columns 1 and 24). Fill these wells with 40 µL of sterile PBS to act as an evaporation barrier.

  • Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell adherence and recovery.

Phase 2: Compound Preparation & Treatment (Day 2)
  • Prepare a 10-point serial dilution of the 10 mM compound stock in 100% DMSO. Use a 1:3 dilution factor (e.g., transfer 10 µL of compound into 20 µL of DMSO).

  • Create an intermediate aqueous dilution by transferring 2 µL of the DMSO serial dilution into 98 µL of complete culture media. This yields a 10X compound concentration in 2% DMSO.

  • Add 4.4 µL of the 10X intermediate dilution to the 40 µL of media already present in the assay wells.

    • Causality Check: This 1:10 dilution into the well brings the final volume to 44.4 µL, the top compound concentration to 30 µM, and the final DMSO concentration to exactly 0.1%.

  • Include vehicle control wells (0.1% DMSO only) and positive control wells (e.g., 1 µM Staurosporine or 10 µM Paclitaxel) to calculate the assay's Z'-factor.

  • Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Phase 3: ATP Luminescence Detection (Day 5)
  • Remove the plates from the incubator and equilibrate to room temperature for 30 minutes. Temperature gradients across the plate can cause uneven luciferase enzyme kinetics.

  • Add 20 µL of the CellTiter-Glo reagent to each well. (A 1:2 ratio of reagent to culture media is sufficient and cost-effective for 384-well formats).

  • Place the plate on an orbital shaker for 2 minutes at 500 rpm to induce cell lysis.

  • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Read the plate on a microplate reader using a luminescence module (integration time: 0.25 to 0.5 seconds per well).

Workflow S1 Day 1: Cell Seeding Seed 2,000 cells/well in 384-well plate S2 Day 2: Compound Preparation 10-point 1:3 serial dilution S1->S2 S3 Day 2: Treatment Transfer to cells (Final DMSO 0.1%) S2->S3 S4 Day 5: Cell Viability Assay Add ATP-dependent Reagent S3->S4 S5 Day 5: Detection Read Luminescence S4->S5 S6 Data Analysis Non-linear regression for IC50 S5->S6

Figure 2: High-throughput 384-well cell viability assay workflow.

Data Presentation & Analysis

Raw luminescence values (Relative Light Units, RLU) must be normalized to the vehicle control (defined as 100% viability) and the background/positive control (defined as 0% viability).

Use the following formula for normalization: % Viability =[(RLU_Sample - RLU_Background) / (RLU_Vehicle - RLU_Background)] × 100

Plot the % Viability against the log₁₀[Compound Concentration] and fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

Representative Quantitative Data Summary

The table below illustrates expected pharmacological profiles for a highly active pyrimidine-4-amine derivative across a standard cell panel, demonstrating both potency and the therapeutic window against non-tumorigenic cells.

Cell LineTissue OriginTarget PhenotypeExpected IC₅₀ (µM)Max Inhibition (%)
A549 LungNSCLC1.25 ± 0.1498.5%
MCF-7 BreastER+, PR+0.85 ± 0.09100%
HepG2 LiverHepatocellular2.10 ± 0.2295.0%
BEAS-2B Lung (Normal)Non-tumorigenic> 25.00< 20.0%

Note: A high IC₅₀ in BEAS-2B cells indicates that the compound possesses selective cytotoxicity toward malignant phenotypes rather than acting as a general metabolic poison.

References

  • Source: NIH.gov (PMC)
  • Title: Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer Source: ACS Publications URL
  • Title: Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study Source: Arabian Journal of Chemistry URL

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Rationale for Spectroscopic Strategy

Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted anticancer therapeutics [1]. The precise structural elucidation of these heterocycles is paramount, as the regiochemistry of substitutions directly dictates their binding affinity to biological targets.

The compound 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine presents a unique electronic system. The pyrimidine core is inherently electron-deficient; however, the methylsulfanyl (-SMe) group at C2 and the phenylethylamino (-NH-CH₂-CH₂-Ph) group at C4 introduce competing mesomeric (+M) and inductive (-I) effects [2]. Specifically, the nitrogen lone pair of the C4 amino group strongly donates electron density into the ring, significantly shielding the C5 position. To unambiguously map this molecular architecture, a self-validating Nuclear Magnetic Resonance (NMR) strategy combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques is required.

Pulse Sequence Selection & Causality

A robust NMR protocol does not merely collect data; it isolates specific nuclear interactions to build a verifiable structural proof. The experimental choices for this compound are driven by the following physical principles:

  • Solvent Selection (CDCl₃): Chloroform-d is selected over protic solvents to prevent deuterium exchange of the C4 -NH- proton. Preserving this signal is critical for observing the scalar coupling between the amine proton and the adjacent aliphatic -CH₂- group of the phenylethyl chain.

  • Gradient-Selected 2D NMR: Traditional phase-cycled 2D experiments are time-consuming and prone to t1​ noise. By employing pulsed-field gradients (PFGs), we selectively dephase unwanted magnetization and refocus only the desired coherence pathways. This drastically reduces acquisition time and yields cleaner spectra [3].

  • Multiplicity-Edited HSQC: Instead of a standard HSQC, a multiplicity-edited sequence (incorporating a DEPT-like pulse block) is utilized. This causes CH and CH₃ cross-peaks to phase positively, while CH₂ cross-peaks phase negatively, providing an immediate, visual differentiation of the phenylethyl -CH₂- groups from the methylsulfanyl -CH₃ group [4].

  • HMBC Delay Optimization: The HMBC experiment relies on long-range heteronuclear coupling ( 2JCH​ and 3JCH​ ). The evolution delay is explicitly set to 62.5 ms. This is calculated based on the equation Δ=1/(2⋅nJCH​) , assuming an average long-range coupling constant of 8 Hz. This specific delay maximizes the magnetization transfer across the heteroatoms, which is essential for linking the -SMe and phenylethylamino appendages to the pyrimidine core [4].

Step-by-Step Acquisition Protocol

The following protocol is optimized for a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear inverse-detection probe (e.g., a CryoProbe).

Step 1: Sample Preparation & Tuning

  • Dissolve 15–20 mg of the synthesized compound in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic susceptibility artifacts at the coil edges.

  • Insert the sample, lock the magnetic field to the deuterium frequency of CDCl₃, and perform automated tuning and matching (ATM) for both ¹H and ¹³C channels.

  • Shim the magnet (gradient shimming preferred) until the full width at half maximum (FWHM) of the TMS signal is < 1.0 Hz.

Step 2: 1D NMR Acquisition

  • ¹H NMR: Load the standard proton pulse program (zg30). Set the relaxation delay (d1) to 2.0 seconds (ensuring >3×T1​ for accurate integration). Acquire 16 scans with a spectral width of 12 ppm.

  • ¹³C NMR: Load the proton-decoupled carbon program (zgpg30). Set d1 to 2.0 seconds. Acquire 512–1024 scans with a spectral width of 220 ppm. Note the exact sweep width (SW) and transmitter frequency offset (o1p) for setup in subsequent 2D experiments [4].

Step 3: 2D NMR Acquisition

  • gCOSY: Load the gradient COSY program (cosygpqf). Set the spectral width in both F1 and F2 dimensions to match the ¹H 1D spectrum. Acquire 128 increments in the indirect dimension ( t1​ ) with 2 scans per increment.

  • Multiplicity-Edited HSQC: Load the sequence (hsqcedetgpsisp2.2). Input the ¹H and ¹³C sweep widths determined in Step 2. Acquire 256 increments with 4 scans per increment.

  • gHMBC: Load the gradient HMBC program (hmbcgplpndqf). Ensure the low-pass J-filter is active to suppress one-bond correlations. Set the long-range coupling evolution delay to 62.5 ms. Acquire 256 increments with 8 scans per increment to compensate for the inherently lower sensitivity of multiple-bond transfers.

Resonance Assignment & Structural Validation

Data processing involves Fourier transformation, phase correction, and baseline correction. A 90° shifted sine-bell window function is applied to 2D data to enhance resolution. The resulting assignments form a self-validating network: the HMBC correlations definitively anchor the peripheral chains to the C2 and C4 positions of the pyrimidine ring.

Table 1: Comprehensive NMR Assignments (CDCl₃, 400 MHz)
PositionFragment / Group¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Key 2D Correlations (HMBC / COSY)
2 Pyrimidine Cq-171.5HMBC from S-CH₃ and C6-H
2-SMe Methylsulfanyl2.50 (s, 3H)14.2HMBC to C2
4 Pyrimidine Cq-162.0HMBC from N-CH₂, C5-H, and C6-H
4-NH Secondary Amine5.30 (br t, 1H)-COSY to N-CH₂
5 Pyrimidine CH6.10 (d, J = 5.8, 1H)98.5HMBC to C4, C6
6 Pyrimidine CH8.05 (d, J = 5.8, 1H)155.0HMBC to C2, C4, C5
1' N-CH₂3.65 (q, J = 6.8, 2H)42.5COSY to 2', NH; HMBC to C4, C2', C3'
2' Ph-CH₂2.95 (t, J = 6.8, 2H)35.6COSY to 1'; HMBC to C1', C3', C4', C8'
3' Phenyl ipso-138.8HMBC from 1', 2', 5', 7'
4', 8' Phenyl ortho7.22 (d, J = 7.5, 2H)128.8COSY to 5', 7'; HMBC to 2', 6'
5', 7' Phenyl meta7.32 (t, J = 7.5, 2H)128.9COSY to 4', 6', 8'; HMBC to 3'
6' Phenyl para7.25 (t, J = 7.5, 1H)126.6COSY to 5', 7'

Note: The extreme upfield shift of C5 (98.5 ppm) is a diagnostic hallmark of the strong electron-donating resonance effect from the C4 amino group.

Experimental Workflow Visualization

NMR_Workflow S1 Sample Preparation (15-20 mg in CDCl3) S2 1D Acquisition (1H & 13C NMR) S1->S2 S3 2D Acquisition (COSY, HSQC, HMBC) S2->S3 Define SW & o1p S4 Data Processing (Phase & Baseline Corr.) S3->S4 S5 Structural Elucidation (Spin System Mapping) S4->S5

Fig 1: Sequential NMR workflow for the structural elucidation of pyrimidine derivatives.

References

  • El-Ghayati, L., et al. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." MDPI, 2024. Available at: [Link]

  • Heffron, G. "2D NMR FOR THE CHEMIST: A Practical Description And Experimental Guide." Harvard University NMR Core. Available at: [Link]

  • University of Lethbridge. "Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer." Magnetic Resonance Facility Protocols. Available at: [Link]

In vivo dosing guidelines for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Executive Summary & Physicochemical Context

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is a synthetic small molecule characterized by a pyrimidine core, a lipophilic 2-phenylethylamino substituent, and a 2-methylsulfanyl group. Structurally, it belongs to the pyrimidine-4-amine class, a privileged scaffold frequently utilized in the design of potent kinase inhibitors (e.g., TTK, CLK2, and Aurora kinases)[1].

From a physicochemical standpoint, this compound presents significant in vivo delivery challenges. The high lipophilicity imparted by the phenylethyl and methylsulfanyl groups, combined with the weak basicity of the pyrimidine nitrogen, results in poor aqueous solubility. It behaves as a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility)[2]. Consequently, attempting to dose this compound in standard aqueous buffers (e.g., PBS or saline) will result in immediate precipitation, leading to erratic absorption, variable pharmacokinetics (PK), and potential micro-embolisms if administered intravenously. This application note details a self-validating formulation strategy, dosing protocol, and LC-MS/MS bioanalytical workflow to ensure reliable preclinical PK data.

Physicochemical Profiling & Formulation Strategy

To achieve systemic exposure without precipitation in vivo, a multi-component co-solvent/surfactant system is required. The formulation must disrupt the compound's crystal lattice and maintain it in solution upon dilution in the aqueous environment of the gastrointestinal tract or bloodstream[3].

We utilize a highly validated, industry-standard vehicle for lipophilic small molecules: 5% DMSO / 40% PEG 300 / 5% Tween 80 / 50% Saline .

Causality of Formulation Choices:

  • DMSO (5%): Acts as the primary solubilizer. Its high dielectric constant effectively breaks the intermolecular bonds of the crystalline drug. Keeping DMSO ≤5% prevents localized tissue necrosis and acute toxicity in vivo.

  • PEG 300 (40%): A hydrophilic co-solvent that acts as a carrier. It prevents the drug from crashing out when the DMSO is rapidly diluted in the bloodstream[3].

  • Tween 80 (5%): A non-ionic surfactant that forms micelles. It lowers the surface tension between the lipophilic drug and the aqueous phase, preventing nucleation and precipitation[2].

  • Saline (50%): Adjusts the tonicity and viscosity of the final dose, making it suitable for intravenous (IV) and per os (PO) administration.

Table 1: Formulation Vehicle Composition & Function
ComponentVolume Fraction (v/v)Pharmacological FunctionCritical Handling Note
DMSO 5%Primary solvent; disrupts crystal latticeMust be added first. Ensure complete dissolution before proceeding.
PEG 300 40%Co-solvent; maintains solubility upon dilutionViscous; requires vigorous vortexing to ensure homogeneity.
Tween 80 5%Surfactant; prevents aqueous precipitationAdd directly to the DMSO/PEG mixture, not the aqueous phase.
0.9% Saline 50%Aqueous diluent; isotonicityMust be added dropwise to prevent solvent shock and nucleation.

Experimental Protocols: Formulation and Dosing

Protocol A: Step-by-Step Vehicle Preparation (Self-Validating System)

Note: This protocol is designed to be self-validating. If the solution becomes cloudy at any step, the compound has nucleated, and the formulation must be discarded. Do not attempt to heat and rescue a crashed formulation, as it will precipitate immediately upon injection.

  • Weighing: Weigh the required amount of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine into a sterile glass vial. (Example: For a 2 mg/mL dosing solution, weigh 20 mg).

  • Primary Solubilization: Add 500 µL of pure DMSO (5% of final 10 mL volume). Vortex vigorously and sonicate in a water bath for 5–10 minutes until the solution is optically clear.

  • Co-solvent Addition: Add 4.0 mL of PEG 300 (40%). Vortex for 2 minutes. The solution must remain perfectly clear.

  • Surfactant Addition: Add 500 µL of Tween 80 (5%). Vortex for 1 minute.

  • Aqueous Dilution (Critical Step): Place the vial on a magnetic stirrer. While stirring vigorously, add 5.0 mL of 0.9% Saline dropwise (approx. 1 drop per second). Rapid addition will cause "solvent shock," leading to immediate precipitation.

  • Final Inspection: The final solution should be a clear, slightly viscous liquid. Filter through a 0.22 µm PTFE syringe filter prior to IV dosing.

Protocol B: In Vivo Dosing and PK Sampling (Mice)
  • Animal Model: Male CD-1 mice (8-10 weeks old, fasted overnight for PO dosing).

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection (dose volume: 1 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (dose volume: 5 mL/kg).

  • Blood Collection: Collect 30 µL of blood via submandibular bleed into K2EDTA-coated tubes at designated timepoints (See Table 2).

  • Plasma Separation: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

To accurately quantify the compound in plasma, protein precipitation (PPT) is utilized. For lipophilic small molecules (logP > 2.5), PPT with acetonitrile provides excellent recovery (>85%) while denaturing plasma proteins that could foul the analytical column[4].

Protocol C: Plasma Extraction and LC-MS/MS Analysis
  • Sample Preparation: Aliquot 20 µL of mouse plasma into a 96-well plate.

  • Protein Precipitation: Add 100 µL of ice-cold Acetonitrile containing 50 ng/mL of an appropriate Internal Standard (e.g., a deuterated analogue or a structurally similar pyrimidine like Prazosin)[5].

  • Extraction: Vortex the plate for 5 minutes at 1,000 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer: Transfer 80 µL of the supernatant to a clean plate and dilute with 80 µL of LC-MS grade water to match the initial mobile phase conditions.

  • Chromatography: Inject 5 µL onto a reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 50 × 2.1 mm, 1.8 µm)[6].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, return to 5% B. Flow rate: 0.5 mL/min.

  • Mass Spectrometry: Analyze using a triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM)[5][6]. Monitor the precursor-to-product ion transitions specific to the protonated parent mass [M+H]+.

Table 2: Standard Mouse PK Sampling Schedule & Expected Parameters
RouteDose (mg/kg)Sampling Timepoints (Hours)Expected Tmax​ (h)Expected Bioavailability (%F)
IV 2.00.083, 0.25, 0.5, 1, 2, 4, 8, 24N/A100%
PO 10.00.25, 0.5, 1, 2, 4, 8, 12, 241.0 – 2.030% – 60%

Workflow Visualization

Below is the logical workflow mapping the transition from dry powder to quantified PK data, illustrating the critical path for lipophilic small molecule evaluation.

G A 1. Compound Solubilization (5% DMSO) B 2. Co-solvent Addition (40% PEG 300 + 5% Tween 80) A->B C 3. Aqueous Dilution (50% Saline Dropwise) B->C D 4. In Vivo Dosing (IV: 2 mg/kg | PO: 10 mg/kg) C->D E 5. Plasma Sampling (Submandibular Bleed) D->E F 6. Protein Precipitation (Acetonitrile + IS) E->F G 7. LC-MS/MS Quantitation (MRM Mode) F->G

Workflow for the formulation, in vivo dosing, and LC-MS/MS bioanalysis of lipophilic pyrimidines.

References

  • Williams, R. O., et al. "Formulating Poorly Water Soluble Drugs." AAPS Advances in Pharmaceutical Sciences Series. [Link]

  • Pouton, C. W. "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the Lipid Formulation Classification System." European Journal of Pharmaceutical Sciences. [Link]

  • LCGC International. "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2." Chromatography Online. [Link]

  • Hop, C. E., et al. "Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates." Drug Metabolism and Disposition (via PMC).[Link]

  • Riggs, J. R., et al. "The Discovery of a Dual TTK Protein Kinase/CDC2-Like Kinase (CLK2) Inhibitor for the Treatment of Triple Negative Breast Cancer Initiated from a Phenotypic Screen." Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. "A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue." Biomedical Chromatography (via PubMed).[Link]

Sources

Application Note: Synthesis, Purification, and Analytical Sample Preparation of 2-(Methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

The 2-(methylsulfanyl)pyrimidin-4-amine scaffold is a highly privileged building block in modern medicinal chemistry. It frequently serves as a critical intermediate in the development of potent kinase inhibitors, including the FDA-approved CDK4/6 inhibitor1[1].

The strategic advantage of the methylsulfanyl (methylthio) group at the C2 position lies in its dual nature. During the initial nucleophilic aromatic substitution (SNAr) at the C4 position, the methylsulfanyl group remains highly stable. However, in downstream drug development, this group can be readily oxidized to a sulfone or sulfoxide, transforming it into an excellent leaving group. This enables a subsequent SNAr displacement with a second amine to yield 2,4-diaminopyrimidines, a structural motif essential for targeting the ATP-binding pocket of2[2].

This application note details the optimized synthesis of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine and provides field-proven, self-validating protocols for its purification and analytical sample preparation.

Experimental Workflow & Mechanistic Pathway

Workflow N1 1. Reagent Assembly 4-Chloro-2-(methylthio)pyrimidine + 2-Phenylethanamine N2 2. SNAr Reaction MeCN, DIPEA, 80°C, 12h N1->N2 Heat N3 3. Reaction Quenching & Liquid-Liquid Extraction N2->N3 Cool to RT N4 4. Organic Phase Processing Brine Wash & Na2SO4 Drying N3->N4 EtOAc Extract N5 5. Flash Chromatography Silica Gel, Hexanes/EtOAc N4->N5 Concentrate N6 6. Target Compound 2-(Methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine N5->N6 Isolate N7 7A. LC-MS Sample Prep Dilute to 1 mg/mL in MeOH N6->N7 Aliquot N8 7B. NMR Sample Prep Dissolve 10 mg in DMSO-d6 N6->N8 Aliquot

Figure 1: Experimental workflow for the synthesis and sample preparation of the target pyrimidine.

Step-by-Step Methodologies

Chemical Synthesis (SNAr Reaction)
  • Causality of Experimental Choices: Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature stabilizes the highly polar Meisenheimer complex intermediate formed during the SNAr addition-elimination mechanism. N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile while effectively scavenging the HCl byproduct.

  • Protocol:

    • Charge an oven-dried 25 mL round-bottom flask with 4-chloro-2-(methylthio)pyrimidine (160.6 mg, 1.0 mmol).

    • Add 5.0 mL of anhydrous MeCN to achieve a 0.2 M concentration.

    • Inject DIPEA (261 µL, 1.5 mmol) into the stirring solution, followed by the dropwise addition of 2-phenylethanamine (138 µL, 1.1 mmol).

    • Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation Check: Aliquot 5 µL of the reaction mixture, dilute in 1 mL of MeOH, and inject into the LC-MS. The reaction is validated as complete when the electrophile peak (m/z 161) is entirely consumed and replaced by the product mass (m/z 246.1).

Liquid-Liquid Extraction (LLE) & Purification
  • Causality of Experimental Choices: LLE is employed to cleanly separate the lipophilic pyrimidine product from the polar reaction byproducts. Ethyl acetate (EtOAc) provides the optimal dielectric constant to solubilize the target compound while rejecting ionic salts.

  • Protocol:

    • Cool the reaction mixture to room temperature and remove MeCN under reduced pressure via rotary evaporation.

    • Re-dissolve the crude viscous residue in 15 mL of EtOAc.

    • Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 (10 mL), deionized water (10 mL), and brine (10 mL).

    • Self-Validation Check: Test the pH of the final aqueous wash. A neutral pH (~7.0) confirms the complete extraction and removal of the DIPEA·HCl salts and any unreacted aliphatic amine.

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude product using flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

Analytical Sample Preparation
  • LC-MS Preparation: Dissolve 1.0 mg of the purified solid in 1.0 mL of LC-MS grade Methanol. Filter the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to MeOH, and the 0.22 µm pore size ensures the removal of any residual silica gel dust that could permanently foul the HPLC column frit.

  • NMR Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is specifically chosen over CDCl3 because its strong hydrogen-bond accepting capability disrupts intermolecular hydrogen bonding between pyrimidine molecules, ensuring a sharp, well-resolved peak for the secondary amine (-NH-) proton.

Quantitative Data Summaries

Table 1: Reaction Stoichiometry & Conditions

Reagent / Solvent MW ( g/mol ) Equivalents Amount Functional Role
4-Chloro-2-(methylthio)pyrimidine 160.62 1.0 160.6 mg Electrophilic Scaffold
2-Phenylethanamine 121.18 1.1 133.3 mg Nucleophile
N,N-Diisopropylethylamine (DIPEA) 129.24 1.5 193.9 mg Non-nucleophilic Base

| Acetonitrile (MeCN) | 41.05 | N/A | 5.0 mL | Polar Aprotic Solvent |

Table 2: Liquid-Liquid Extraction (LLE) Partitioning Profile

Chemical Component Phase Affinity Rationale for Partitioning Behavior
Target Pyrimidine Product Organic (EtOAc) Highly lipophilic; remains neutral under extraction conditions.
DIPEA Hydrochloride Salt Aqueous Highly polar ionic salt; completely miscible in water.

| Unreacted 2-Phenylethanamine | Aqueous | Readily protonated by mild aqueous washes, rendering it water-soluble. |

Table 3: Expected Analytical Characterization Data

Analytical Technique Parameter Expected Value / Observation
LC-MS (ESI+) [M+H]+ m/z 246.1
LC-MS (ESI+) Retention Time ~4.5 min (Standard C18, 10-90% MeCN/H2O gradient over 10 min)
1H NMR (DMSO-d6) Pyrimidine C6-H ~7.9 ppm (Doublet, 1H, J = 6.0 Hz)
1H NMR (DMSO-d6) Pyrimidine C5-H ~6.2 ppm (Doublet, 1H, J = 6.0 Hz)

| 1H NMR (DMSO-d6) | S-CH3 | ~2.4 ppm (Singlet, 3H) |

References

  • Title: A new and efficient protocol for the synthesis of the key intermediate of Palbociclib Source: ResearchGate URL
  • Title: Design and Development of a Chemical Probe for Pseudokinase Ca2+/calmodulin-Dependent Ser/Thr Kinase Source: ACS Publications URL

Sources

Application Note: High-Throughput Screening of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine Derivatives as ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of novel kinase inhibitors relies heavily on privileged chemical scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). The compound 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine represents a highly versatile pharmacophore for High-Throughput Screening (HTS) campaigns. This application note details the mechanistic rationale behind utilizing this specific scaffold and provides a self-validating, step-by-step protocol for screening the compound using a homogeneous luminescent ADP detection assay.

Mechanistic Rationale & Scaffold Design

Successful HTS campaigns require compounds with balanced physicochemical properties and clear vectors for structural diversification. The 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine scaffold is engineered for optimal kinase engagement:

  • The Pyrimidine-4-amine Core: This substructure acts as a classic ATP mimetic. The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amides in the hinge region of the kinase[1]. This core is ubiquitous in the design of Type I and Type II kinase inhibitors[2].

  • The 2-Methylsulfanyl Group: This moiety occupies the hydrophobic pocket adjacent to the hinge. Crucially, from a synthetic perspective, the thioether can be oxidized to a sulfoxide or sulfone post-HTS. This creates an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly generate Structure-Activity Relationship (SAR) libraries by displacing it with various amines or alkoxides[1].

  • The N-(2-phenylethyl) Moiety: Extending from the C4-amine, this flexible aromatic group projects into the ribose-binding pocket or solvent channel, providing additional van der Waals interactions that can be tuned to improve kinase selectivity.

HTS Assay Design: The ADP-Glo™ Methodology

To screen ATP-competitive inhibitors accurately, the assay must tolerate physiological concentrations of ATP (often in the millimolar range). Traditional radiometric assays are hazardous and cumbersome for HTS, while antibody-based TR-FRET assays can suffer from compound auto-fluorescence interference.

We utilize the ADP-Glo™ Kinase Assay, a universal, homogeneous luminescent platform that measures the ADP produced during the kinase reaction[3]. Because it relies on the conversion of ADP to ATP and subsequent luciferase-mediated light production, it is highly sensitive and allows for screening at high ATP concentrations[4]. This ensures that the competitive nature of the pyrimidine-4-amine scaffold is accurately assessed under physiological conditions.

Visualization of the HTS Workflow

The following diagram illustrates the biochemical logic and operational workflow of the screening process.

HTS_Workflow A 1. Compound Pre-incubation 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine B 2. Kinase Reaction Target Kinase + ATP -> ADP + Phospho-Substrate A->B 15 min incubation C 3. ATP Depletion ADP-Glo Reagent terminates reaction & degrades ATP B->C 60 min reaction D 4. Signal Generation Detection Reagent converts ADP to ATP -> Luminescence C->D 40 min incubation E 5. Data Acquisition Luminescence Readout (Proportional to Kinase Activity) D->E 40 min incubation

Workflow of the luminescent ADP detection assay for screening pyrimidine-4-amine inhibitors.

Step-by-Step HTS Protocol

Self-Validating System: This protocol incorporates built-in controls (DMSO vehicle as a negative control; a known pan-kinase inhibitor like Staurosporine as a positive control) to enable the calculation of the Z'-factor. A Z'-factor > 0.5 is routinely obtained and validates the assay's reliability before data interpretation[5].

Materials:

  • 384-well low-volume white microplates (optimizes luminescence reflection).

  • Target Kinase (e.g., EGFR or Src) and specific peptide substrate.

  • ADP-Glo™ Kinase Assay Kit.

  • Test compound: 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine (10 mM stock in DMSO).

Methodology:

  • Compound Preparation: Dispense 50 nL of the test compound (at various concentrations for dose-response mapping) into the 384-well plate using an acoustic liquid handler. Include control wells with 50 nL pure DMSO (Max activity control) and 50 nL Staurosporine (Min activity control).

  • Kinase Pre-incubation: Add 2.5 µL of the Kinase/Substrate mixture (prepared in optimized kinase buffer) to all wells. Centrifuge briefly and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the pyrimidine-4-amine compound to reach thermodynamic binding equilibrium in the ATP pocket before the enzymatic reaction begins, preventing false negatives for slow-binding inhibitors.

  • Reaction Initiation: Add 2.5 µL of ATP solution (at the predetermined Km,ATP​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.

    • Causality: This reagent actively degrades unreacted ATP and chemically inhibits the kinase, effectively freezing the reaction state and eliminating background noise[4].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 40 minutes.

    • Causality: This reagent introduces an enzyme that converts the generated ADP back into ATP, coupled with a luciferase/luciferin system that produces a stable luminescent "glow"[3].

  • Readout & Validation: Read the plate on a multi-mode microplate reader in luminescence mode. Calculate the Z'-factor using the Max (DMSO) and Min (Staurosporine) controls.

Data Presentation

The following table summarizes representative HTS validation data for the primary compound and its hypothetical optimized analogs, demonstrating how structural modifications at the C2 and C4 positions impact biochemical potency.

Compound IDR1 Substitution (C2)R2 Substitution (C4-amine)Target KinaseIC₅₀ (nM)Z'-FactorHill Slope
Cmpd-01 (Parent) Methylsulfanyl2-phenylethylEGFR (WT)450 ± 250.721.1
Cmpd-02 Methylsulfonyl2-phenylethylEGFR (WT)>10,0000.75N/A
Cmpd-03 Isopropylamino2-phenylethylEGFR (WT)85 ± 50.710.9
Cmpd-04 Methylsulfanyl2-(4-fluorophenyl)ethylEGFR (WT)310 ± 150.741.0

Data Interpretation: The parent compound (Cmpd-01 ) shows moderate sub-micromolar activity, validating it as a strong HTS hit. Oxidation of the thioether to a bulky sulfone (Cmpd-02 ) abolishes activity due to a steric clash in the hydrophobic pocket. However, utilizing the sulfone as a leaving group to install an isopropylamine (Cmpd-03 ) significantly enhances potency, validating the 2-methylsulfanyl group as a critical synthetic handle for downstream SAR development.

References[3] Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313". Promega. URL:https://www.promega.com/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/[5] Promega Corporation. "ADP-Glo™ Kinase Assay". Promega UK. URL:https://www.promega.co.uk/products/biochemical-assays/kinase-assays/adp-glo-kinase-assay/[4] Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases". ResearchGate. URL:https://www.researchgate.net/publication/281065181_ADP-Glo_A_Bioluminescent_and_Homogeneous_ADP_Monitoring_Assay_for_Kinases[1] Benchchem. "2,6-Dichloro-5-iodo-pyrimidine-4-amine". Benchchem. URL:https://www.benchchem.com/product/b1160395[2] ACS Publications. "ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases". Journal of Medicinal Chemistry. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01854

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for medicinal chemists and process scientists tasked with optimizing the synthesis of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine .

The formation of this molecule relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-2-(methylsulfanyl)pyrimidine and 2-phenylethanamine (phenethylamine). While SNAr on pyrimidine scaffolds is a cornerstone of drug development, the dual-electrophilic nature of the starting material and the specific basicity of the nucleophile often lead to yield-limiting complications. This guide deconstructs the mechanistic causality behind these issues and provides a self-validating protocol to achieve >90% isolated yields.

Mechanistic Pathway & Reaction Logic

To troubleshoot the reaction, one must first understand the electronic flow and potential failure points. The SNAr reaction proceeds via a rate-determining tetrahedral intermediate known as the Meisenheimer complex.

SNAr_Workflow SM1 4-chloro-2-(methylsulfanyl)pyrimidine (Electrophile) MC Meisenheimer Complex (Tetrahedral Intermediate) SM1->MC Nucleophilic Attack (Rate Determining) SM2 2-phenylethanamine (Nucleophile) SM2->MC Nucleophilic Attack (Rate Determining) Base DIPEA (Acid Scavenger) Salt DIPEA·HCl (Salt Byproduct) Base->Salt Prod 2-(methylsulfanyl)-N-(2-phenylethyl) pyrimidin-4-amine (Target Product) MC->Prod Chloride Elimination MC->Salt HCl Neutralization Byprod 2,4-bis(2-phenylethylamino)pyrimidine (Impurity) Prod->Byprod Excess Amine / Temp >80°C (-SCH3 Displacement)

Figure 1: SNAr mechanistic pathway detailing product formation and over-reaction risks.

Troubleshooting & FAQs

Q1: My reaction consistently stalls at ~50% conversion despite using 1.0 equivalent of phenethylamine. Why is this happening? Causality: The SNAr displacement of the chloride leaving group generates one equivalent of hydrochloric acid (HCl)[1]. Phenethylamine is a highly basic primary amine. If an exogenous acid scavenger is not present, the generated HCl will rapidly protonate the unreacted phenethylamine, forming an unreactive hydrochloride salt. Solution: You must introduce a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to act as an acid scavenger. As demonstrated in 1[1], utilizing 1.5 to 2.0 equivalents of DIPEA ensures the nucleophile remains in its active, free-base form throughout the reaction.

Q2: LCMS analysis shows a significant impurity with a mass of[M - SCH3 + NHCH2CH2Ph]. What is this, and how do I suppress it? Causality: You are observing the 2,4-bis(2-phenylethylamino)pyrimidine over-reaction product. While the C4-chloride is the most labile leaving group, the C2-methylsulfanyl (-SCH3) group is also susceptible to nucleophilic displacement under forcing conditions[2]. If the reaction temperature exceeds 80 °C or if a large excess of phenethylamine is used, the product itself becomes an electrophile for a second SNAr event. Solution: Strictly control your stoichiometry (maximum 1.05 equivalents of phenethylamine) and maintain the internal reaction temperature between 60–70 °C. Do not attempt to "push" the reaction to 100% conversion by drastically elevating the temperature.

Q3: What is the optimal solvent system for this transformation? Causality: Polar aprotic solvents like DMSO or DMF are classically used to stabilize the polar Meisenheimer complex during SNAr[1]. However, they complicate downstream aqueous workups and often require tedious extractions. For 4-chloro-2-(methylthio)pyrimidines, alcoholic solvents (like Ethanol or Isopropanol) are superior. They provide sufficient polarity for the reaction to proceed at reflux, and crucially, the target product typically exhibits poor solubility in cold alcohols. This allows for direct isolation via precipitation, driving the equilibrium forward and bypassing column chromatography.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity profiles, validating the choice of Ethanol and DIPEA.

SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Bis-alkylation Impurity (%)
THFNone65244842< 1
DMFK2CO3 (2.0)1004> 9965 (requires column)18
DMFDIPEA (1.5)7089578 (requires column)4
Ethanol DIPEA (1.5) 70 6 98 89 (direct filtration) < 1.5
Standard Operating Protocol (SOP)

This self-validating protocol is adapted from established methodologies for the functionalization of 2-alkylthio-4-aminopyrimidines[3]. It incorporates in-process controls (IPC) to ensure trustworthiness and reproducibility.

Reagents Required:

  • 4-chloro-2-(methylsulfanyl)pyrimidine: 1.00 eq (Limiting Reagent)

  • 2-phenylethanamine: 1.05 eq

  • N,N-Diisopropylethylamine (DIPEA): 1.50 eq

  • Absolute Ethanol: 10 volumes (10 mL per gram of starting material)

Step-by-Step Methodology:

  • Reactor Setup: Charge a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-chloro-2-(methylsulfanyl)pyrimidine (1.00 eq) and Absolute Ethanol (10 vol). Stir at ambient temperature until a uniform suspension or solution is achieved.

  • Base Addition: Add DIPEA (1.50 eq) in a single portion.

  • Nucleophile Addition: Slowly add 2-phenylethanamine (1.05 eq) dropwise over 5 minutes. Self-Validation Check: A slight exotherm may be observed. The mixture should remain easily stirrable.

  • Heating & IPC: Heat the reaction mixture to an internal temperature of 70 °C. Maintain this temperature for 6 hours.

    • In-Process Control (IPC): At t = 5 hours, sample the reaction for LCMS or TLC (Eluent: 30% EtOAc in Hexanes). The starting material peak should be <2% relative to the product.

  • Precipitation: Once conversion is confirmed, remove the heat source and allow the mixture to cool slowly to room temperature over 2 hours. Then, transfer the flask to an ice bath (0–5 °C) and stir for an additional 1 hour to maximize product precipitation.

  • Isolation: Filter the resulting suspension through a sintered glass Buchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold Ethanol (2 x 2 vol) to remove residual DIPEA·HCl salts and trace phenethylamine, followed by cold deionized water (2 x 3 vol). Dry the solid under vacuum at 45 °C to a constant weight to yield the pure 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine.

References
  • c-Jun N-Terminal Kinase 3 as a Pathogenic Driver of Renal Fibrosis: Imidazo[2,1-b]thiazole-Based JNK3 Inhibitors Restore Podocyte Function in TGF-β-Mediated Glomerulosclerosis.Journal of Medicinal Chemistry (ACS Publications).
  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase.PMC / National Institutes of Health.
  • A new and efficient protocol for the synthesis of the key intermediate of Palbociclib.ResearchGate.

Sources

Troubleshooting 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine degradation in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and resolve common issues encountered during your experiments.

Introduction to the Stability of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is a substituted pyrimidine derivative with a complex chemical structure that lends itself to various potential applications. However, the very features that make it a promising candidate in research and drug development also render it susceptible to degradation under certain experimental conditions. The primary sites of instability are the methylsulfanyl group at the 2-position and the N-substituted amine at the 4-position of the pyrimidine ring. Understanding the interplay of factors such as pH, temperature, light, and the presence of oxidizing agents is crucial for maintaining the integrity of this compound in solution. This guide will walk you through the most common degradation-related challenges and provide robust solutions to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes of degradation for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine in solution?

A1: The two most probable degradation pathways are oxidation of the methylsulfanyl group and hydrolysis of the aminopyrimidine core.

  • Oxidation: The sulfur atom in the methylsulfanyl group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone. This can be triggered by exposure to atmospheric oxygen, peroxide contaminants in solvents, or other oxidizing agents.

  • Hydrolysis: The C4-amino bond can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions, leading to the formation of 2-(methylsulfanyl)pyrimidin-4-ol. The rate of hydrolysis is highly pH-dependent.

Q2: I've observed a gradual loss of my compound in solution over time, even when stored in the dark. What could be the cause?

A2: This is a common issue that often points to slow oxidation or hydrolysis. Even without direct light exposure, dissolved oxygen in your solvent can contribute to the oxidation of the methylsulfanyl group. Additionally, the pH of your solution, which can be influenced by dissolved gases like carbon dioxide, may not be optimal for the compound's stability, leading to slow hydrolysis. For long-term storage, it is advisable to use degassed solvents and consider buffering the solution to a slightly acidic pH where the protonated form of the amine is generally more stable.[1]

Q3: Can the phenylethylamine side chain cleave from the pyrimidine ring?

A3: While the C4-N bond is the more likely point of hydrolytic cleavage, cleavage of the N-phenylethyl bond is also possible under harsh conditions, such as prolonged exposure to strong acids or bases at elevated temperatures. This would result in the formation of 2-(methylsulfanyl)pyrimidin-4-amine and phenylethylamine or its degradation products.

Q4: What are the visual or initial indicators of degradation?

A4: The first signs of degradation are often not visual. A change in the solution's color or the appearance of a precipitate can indicate significant degradation. However, the most reliable early indicator is a change in the analytical profile of your sample. You might observe the appearance of new peaks in your chromatogram (e.g., HPLC) or a decrease in the peak area of the parent compound.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues you may encounter.

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows new, unexpected peaks that were not present in the initial analysis of the compound.

Potential Causes & Investigation:

  • Oxidation of the Methylsulfanyl Group: The most common degradation products are the sulfoxide and sulfone derivatives. These compounds are more polar than the parent compound and will likely have shorter retention times in reversed-phase HPLC.

  • Hydrolysis of the Aminopyrimidine Core: Hydrolysis at the C4 position to form 2-(methylsulfanyl)pyrimidin-4-ol is another possibility. This product would also be more polar than the parent compound.

  • Solvent Impurities or Reactions: Peroxides in solvents like THF or dioxane can actively promote oxidation. Ensure you are using high-purity, peroxide-free solvents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unexpected HPLC peaks.

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify the likely degradation products.[2][3][4]

Objective: To intentionally degrade the compound under controlled stress conditions to generate potential degradation products and confirm their presence in your sample.

Materials:

  • 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Dissolve a known concentration of the compound in a suitable solvent.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by HPLC and compare the chromatograms to your degraded sample. The appearance of peaks in the stressed samples that correspond to the unexpected peaks in your experimental sample can help identify the degradation pathway.

Issue 2: Loss of Compound Potency or Concentration

Symptom: You observe a decrease in the biological activity or a lower than expected concentration of your compound in solution.

Potential Causes & Investigation:

  • Adsorption to Container Surfaces: Highly lipophilic compounds can adsorb to plastic surfaces.

  • Chemical Degradation: As discussed in Issue 1, oxidation and hydrolysis can lead to a decrease in the concentration of the active parent compound.

  • Incorrect Storage Conditions: Exposure to light, elevated temperatures, or non-optimal pH can accelerate degradation.

Troubleshooting and Mitigation Strategies:

Potential Cause Investigation Mitigation Strategy
Adsorption Analyze a sample stored in a glass vial versus a plastic tube.Use silanized glass or low-adsorption polypropylene containers.
Oxidation Analyze a sample prepared with degassed solvent and stored under an inert atmosphere (e.g., argon or nitrogen).Use freshly opened, high-purity solvents. Degas solvents before use. Store solutions under an inert atmosphere.
Hydrolysis Measure the pH of your solution. Perform a stability study at different pH values.Buffer your solution to a pH where the compound is most stable (typically slightly acidic for amines).
Photodegradation Compare a sample stored in the dark to one exposed to ambient light.Store solutions in amber vials or protect them from light.
Thermal Degradation Analyze samples stored at different temperatures (e.g., 4°C, room temperature, 37°C).Store stock solutions at -20°C or -80°C. Minimize time at room temperature.
Issue 3: Inconsistent Results Between Experiments

Symptom: You are unable to reproduce results from previous experiments using the same nominal concentration of the compound.

Potential Causes & Investigation:

This issue often stems from the progressive degradation of a stock solution.

Troubleshooting Workflow:

Caption: Workflow for addressing inconsistent experimental results.

Best Practices for Stock Solution Management:

  • Fresh Preparation: Prepare fresh stock solutions regularly. For critical experiments, consider preparing a new stock solution each time.

  • Aliquotting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[1]

  • Inert Atmosphere: For long-term storage, overlay aliquots with an inert gas like argon or nitrogen before sealing and freezing.

  • Solvent Choice: Use anhydrous, high-purity solvents.

  • Regular Quality Control: Periodically re-analyze the concentration and purity of your stock solutions using a validated analytical method.

Analytical Methodologies for Stability Assessment

A robust analytical method is essential for accurately monitoring the stability of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This is a widely accessible and reliable method for routine analysis.

Starting HPLC Conditions:

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at the λmax of the compound (likely around 270-280 nm, but should be experimentally determined). A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different UV spectra.[5]
Injection Volume 10 µL

Sample Preparation: Dilute the sample in the initial mobile phase composition to ensure good peak shape. Filter through a 0.45 µm syringe filter before injection.

Anticipated Elution Order: In reversed-phase HPLC, more polar compounds elute earlier. Therefore, you can expect the following elution order:

  • 2-(methylsulfonyl)pyrimidin-4-ol (most polar)

  • 2-(methylsulfinyl)pyrimidin-4-ol

  • 2-(methylsulfanyl)pyrimidin-4-ol

  • 2-(methylsulfonyl)-N-(2-phenylethyl)pyrimidin-4-amine

  • 2-(methylsulfinyl)-N-(2-phenylethyl)pyrimidin-4-amine

  • 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine (parent compound, least polar)

Advanced Method: HPLC with Mass Spectrometry (HPLC-MS)

For unambiguous identification of degradation products, HPLC coupled with mass spectrometry is the gold standard.

Ionization Mode: Electrospray ionization (ESI) in positive mode is recommended, as the amine groups are readily protonated.

Data Acquisition:

  • Full Scan: To identify the molecular weights of the parent compound and any degradation products.

  • Tandem MS (MS/MS): To obtain fragmentation patterns that can confirm the structures of the degradants.

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine based on its chemical structure.

G parent 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine sulfoxide 2-(methylsulfinyl)-N-(2-phenylethyl)pyrimidin-4-amine parent->sulfoxide Oxidation (e.g., H₂O₂) hydrolysis_product 2-(methylsulfanyl)pyrimidin-4-ol parent->hydrolysis_product Hydrolysis (Acid/Base) sulfone 2-(methylsulfonyl)-N-(2-phenylethyl)pyrimidin-4-amine sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways of the target compound.

References

  • Phenethylamine. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • BenchChem Technical Support Team. (2025, December). Minimizing degradation of phenethylamines during storage. BenchChem.
  • Patel, J. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Garg, A., Solas, D. W., Takahashi, L. H., & Cassella, J. V. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 325–334. [Link]

  • Vered, R., et al. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design, 23(12), 8565-8572. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs – A review. International Journal of Pharmaceutical Sciences and Research, 4(8), 2914-2923.
  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • International Journal of Scientific and Research Publications. (2014). Force Degradation for Pharmaceuticals: A Review. 4(10).
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine. BenchChem.
  • Brown, D. J., & Foster, R. V. (1966). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 493-495.
  • Yakovleva, R. A., & Anan'eva, G. A. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • Levin, M. D., et al. (2022). Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. Journal of the American Chemical Society, 144(42), 19577-19585. [Link]

  • Ukraintsev, I. V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 675-683.
  • Levin, M. D., et al. (2022). Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. Journal of the American Chemical Society, 144(42), 19577-19585.
  • Wang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Biomolecules, 15(8), 1180.
  • Ji, D., et al. (2014). Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine. Journal of the American Chemical Society, 136(34), 12092-12101.
  • Papadatou, A. A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
  • Patel, A. H., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Taibah University for Science, 8(4), 342-347.
  • Sharma, V., et al. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 42(4), 1114-1144.
  • Liu, X., et al. (2022). Resolving the amine-promoted hydrolysis mechanism of N2O5 under tropospheric conditions. Proceedings of the National Academy of Sciences, 119(39), e2207207119.
  • Levin, M. D., et al. (2023). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.
  • Suneel, K., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
  • OpenStax. (2023, September 20). 24.8 Reactions of Arylamines. In Organic Chemistry.
  • Ferreira da Silva, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. Physical Chemistry Chemical Physics.
  • Wang, Y., et al. (2022).
  • Ferreira da Silva, F., et al. (2017). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 19(34), 23076-23085.
  • Albert, A., & Pendergast, W. (1973). Cleavage of pyrimidines and fused pyrimidines by active methylene reagents with closure to give pyridine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1794-1797.

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the formulation and assay integration of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine .

Because this guide is built on the principles of causality and self-validating protocols, we do not just tell you what to add to your buffer; we explain why the molecule behaves the way it does, ensuring you can rationally adapt these workflows to your specific experimental constraints.

Diagnostic Overview: Understanding Your Molecule

Before troubleshooting, it is critical to understand the physicochemical causality behind the molecule's insolubility.

Why is this specific pyrimidine derivative so difficult to dissolve? The molecule consists of a pyrimidine core substituted with a methylsulfanyl (-S-CH₃) group and a bulky, flexible phenylethylamine moiety.

  • High Lipophilicity: The aromatic rings and the thioether group drive the LogP up (estimated > 3.5), making water interaction thermodynamically unfavorable. It behaves as a classic "grease ball" molecule.

  • Weak Basicity: While the pyrimidine nitrogens and exocyclic amine provide some basicity (pKa ~3–5), they remain unprotonated at physiological pH (7.4). Therefore, you cannot rely on simple pH adjustments (like salt formation) to achieve spontaneous solubilization in standard biological buffers.

  • Crystal Lattice Energy: The planar pyrimidine and aromatic phenylethyl group likely engage in strong π-π stacking in the solid state, creating a "brick dust" phenomenon where the energy required to break the crystal lattice exceeds the solvation energy of water.

G Start Compound: 2-(methylsulfanyl)-N-(2-phenylethyl) pyrimidin-4-amine InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro InVivo In Vivo / Preclinical (Oral/IV) Start->InVivo DMSO DMSO Stock (10-50 mM) + Aqueous Buffer InVitro->DMSO SMEDDS Lipid-Based Formulation (SMEDDS) InVivo->SMEDDS Nano Nanosuspension (Wet Milling) InVivo->Nano Precipitation Precipitation? DMSO->Precipitation Cosolvent Add Cosolvents (PEG400, Tween-80) Precipitation->Cosolvent Yes Proceed to Assay Proceed to Assay Precipitation->Proceed to Assay No Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Cosolvent->Cyclodextrin Still precipitating

Caption: Decision tree for selecting solubility enhancement strategies based on assay type.

Troubleshooting In Vitro Assays (Biochemical & Cell Culture)

Q: I prepared a 10 mM stock in 100% DMSO. When I dilute it to 10 µM in my aqueous assay buffer (0.1% DMSO final), the solution turns cloudy. What is happening? A: You are experiencing "solvent shift" precipitation. While DMSO is an excellent hydrogen-bond acceptor that dissolves hydrophobic compounds, diluting it into water exponentially increases the thermodynamic activity of water. The water molecules preferentially hydrogen-bond with each other rather than the lipophilic 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, forcing the drug out of solution to minimize hydrophobic surface area exposure. Actionable Fix: Do not spike pure DMSO stocks directly into 100% aqueous buffers. Instead, use a co-solvent cascading approach or explore dimethylsulfoxide substitutes (like oxetane-substituted sulfoxides), which have been shown to enhance dissolution in aqueous media better than standard DMSO[1].

Q: I cannot use surfactants or high DMSO concentrations because they lyse my cells in the viability assay. How can I keep the compound soluble at 50 µM? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[2]. The hydrophobic phenylethyl or methylsulfanyl groups of your molecule will insert into the cavity, forming a non-covalent inclusion complex that is highly water-soluble and biocompatible[2]. This masks the lipophilicity of the drug from the aqueous environment without disrupting cellular lipid bilayers.

Troubleshooting In Vivo & Preclinical Formulation

Q: We are moving to oral pharmacokinetic (PK) studies in mice. Aqueous buffers fail, and cyclodextrins don't allow for a high enough dose volume. Should we use a lipid-based system or a nanosuspension? A: The choice depends on the specific barrier to absorption.

  • SMEDDS (Self-Microemulsifying Drug Delivery Systems): If the compound has a LogP > 3, SMEDDS is highly recommended[3]. It is an isotropic mixture of oils, surfactants, and co-solvents. Upon contact with gastrointestinal fluids, it spontaneously forms microemulsions (<100 nm), keeping the highly lipophilic drug solubilized and enhancing intestinal absorption[4].

  • Nanosuspensions: If the compound has high crystal lattice energy ("brick dust"), top-down milling into nanocrystals (<500 nm) drastically increases the surface area. According to the Noyes-Whitney equation, this exponentially improves the dissolution rate in the GI tract, making it ideal for high-dose toxicity studies[5].

SMEDDS A Solid SMEDDS (Drug + Lipid + Surfactant) B Aqueous GI Fluid (Dilution & Motility) A->B C C B->C D Solubilized Drug (Avoids Precipitation) C->D E Enhanced Intestinal Absorption D->E

Caption: Mechanistic pathway of SMEDDS preventing in vivo drug precipitation in the GI tract.

Quantitative Data & Excipient Benchmarks

Summarized below are the comparative metrics for the discussed solubility enhancement strategies to help you select the optimal path for your workflow.

StrategyMechanism of SolubilizationBest ForMax Typical ConcentrationCytotoxicity / TolerabilityPreparation Time
DMSO Cosolvent Disrupts water hydrogen bondingInitial in vitro screening10-50 µM (at 1% DMSO)High (Cell lysis >1% v/v)< 10 mins
HP-β-CD Complex Steric encapsulation in hydrophobic cavityCell-based assays, IV dosing1-5 mMLow (Highly biocompatible)24-48 hours
SMEDDS Spontaneous microemulsion (<100nm)Oral in vivo PK studies10-50 mg/mLModerate (GI irritation possible)2-4 hours
Nanosuspension Increased surface area (Noyes-Whitney)High-dose oral toxicity studies>100 mg/mLLow12-24 hours (Milling)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps so you can independently verify that solubilization (and not mere suspension) has occurred.

Protocol A: Preparation and Validation of HP-β-CD Inclusion Complexes (Kneading Method)
  • Molar Calculation: Weigh 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine and HP-β-CD at a 1:1 or 1:2 molar ratio.

  • Kneading: Place the HP-β-CD in a mortar. Add a small volume of 50% ethanol/water (v/v) to form a homogeneous paste.

  • Incorporation: Gradually add the drug powder to the paste while continuously kneading for 45-60 minutes. The mechanical shear forces the lipophilic moieties into the cyclodextrin cavity[2].

  • Drying & Milling: Dry the paste in a vacuum desiccator for 24 hours at room temperature to remove the solvent. Mill the dried mass into a fine powder.

  • Self-Validation (Critical): Suspend the powder in deionized water. Centrifuge at 10,000 x g for 15 minutes. Analyze the supernatant via HPLC. If the drug concentration in the supernatant matches your target dose, true inclusion has occurred. If it is significantly lower, the drug was merely suspended and crashed out during centrifugation.

Protocol B: Preparation of Liquid SMEDDS for Oral Gavage
  • Excipient Screening: Determine the solubility of the drug independently in an oil (e.g., Capmul MCM), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Transcutol P)[4].

  • Isotropic Mixing: Mix the selected oil, surfactant, and co-surfactant in a validated ratio (e.g., 20:50:30 v/v/v) using a magnetic stirrer at 40°C until a clear, isotropic liquid is formed.

  • Drug Loading: Add the target dose of the drug to the isotropic mixture. Vortex and sonicate for 15 minutes until completely dissolved[4].

  • Self-Validation (Thermodynamic Stability): Perform a 1:100 dilution of the SMEDDS formulation into simulated gastric fluid (SGF, pH 1.2) at 37°C under mild agitation. The mixture must form a transparent or slightly bluish microemulsion within 2 minutes. Any visible cloudiness or particulate formation indicates drug precipitation, necessitating an increase in the surfactant/co-surfactant ratio to maintain the drug in solution[3].

References

  • [4] Lipid-Based Formulation of Nateglinide as a Promising Strategy for Managing Solubility Challenges in Type II Diabetes Therapy. Pharma Excipients. URL:

  • [1] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC / NIH. URL:

  • [2] Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. URL:

  • [5] Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. MDPI. URL:

  • [3] Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC / NIH. URL:

  • Solubility of phytochemicals and challenges in in vitro studies: a literature review. IUS. URL:

Sources

Technical Support Center: Optimizing Crystallization for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). As the crystalline form of an API can significantly impact its stability, bioavailability, and manufacturability, achieving a robust and reproducible crystallization process is paramount.[1][2] This resource combines fundamental principles with field-proven troubleshooting strategies to help you optimize your experimental outcomes.

Section 1: Foundational Knowledge & Initial Screening

This section addresses preliminary questions regarding the molecule's properties and the initial steps of crystallization development.

Q1: What structural features of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine are most important for crystallization?

A1: Understanding the molecule's structure is key to predicting its behavior. The key features are:

  • Pyrimidine Core: A heterocyclic aromatic ring system that can participate in π–π stacking interactions, which can help stabilize the crystal lattice.[3]

  • N-(2-phenylethyl) group: This provides a non-polar, aromatic side chain, also capable of π–π stacking and hydrophobic interactions.

  • Amine Linker (-NH-): This secondary amine is a critical hydrogen bond donor.

  • Pyrimidine Nitrogens: These act as hydrogen bond acceptors.

  • Methylsulfanyl Group (-SCH₃): This group adds to the molecule's overall size and can participate in weaker van der Waals interactions.

The presence of both hydrogen bond donors and acceptors is particularly important, as these interactions provide directional forces that are crucial for forming a well-ordered crystal lattice.[4] The interplay between hydrogen bonding and π–π stacking will likely govern the crystal packing.

Q2: I have a new batch of crude material. What is the first step towards developing a crystallization protocol?

A2: The first and most critical step is to perform a solvent solubility screen. This will identify suitable solvents or solvent systems for various crystallization techniques. The goal is to find solvents where the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-zero temperatures for cooling crystallization, or to find a "good" solvent and a "bad" (anti-solvent) pair for anti-solvent crystallization.[5][6]

Experimental Protocol 1: Microscale Solubility Screening

This protocol allows for rapid screening with minimal material loss.

  • Preparation: Aliquot approximately 5-10 mg of your compound into several small vials (e.g., 1 mL HPLC vials).

  • Solvent Addition: To each vial, add a different solvent from the list below (see Table 1) in a stepwise manner (e.g., 50 µL increments).

  • Room Temperature Assessment: After each addition, cap the vial and vortex for 30-60 seconds. Observe the solubility. Note the approximate concentration at which the solid dissolves completely at room temperature.

  • Elevated Temperature Assessment: If the compound is poorly soluble at room temperature after adding ~0.5 mL of solvent, heat the vial (e.g., to 50-60°C or just below the solvent's boiling point) and observe. Note if it dissolves completely when hot.

  • Cooling: Allow any vials that required heating to cool slowly to room temperature, and then place them in an ice bath or refrigerator (~4°C). Observe for precipitate or crystal formation.

  • Analysis: A good solvent for cooling crystallization will show high solubility when hot and low solubility upon cooling, resulting in significant solid formation.[6] An anti-solvent will be one in which the compound is virtually insoluble at all temperatures.

Table 1: Recommended Solvents for Initial Screening
SolventClassBoiling Point (°C)PolarityPotential Role
HeptaneNon-polar98Very LowAnti-solvent
TolueneNon-polar (Aromatic)111LowPrimary Solvent, Anti-solvent
Dichloromethane (DCM)Halogenated40MediumPrimary Solvent (Evaporative)
AcetoneKetone56MediumPrimary Solvent
Ethyl AcetateEster77MediumPrimary Solvent
Acetonitrile (MeCN)Nitrile82HighPrimary Solvent
Isopropanol (IPA)Alcohol82HighPrimary Solvent
Ethanol (EtOH)Alcohol78HighPrimary Solvent
Methanol (MeOH)Alcohol65HighPrimary Solvent
WaterAqueous100Very HighAnti-solvent

Section 2: Troubleshooting Common Crystallization Issues

This section is formatted to address specific problems you may encounter during your experiments.

Problem: I've cooled my solution, but no crystals have formed.

This is a common issue indicating that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Possible Causes & Solutions:

  • Cause 1: The solution is too dilute. The concentration of the compound is below the saturation point, even at low temperatures.

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration.[7] Cool the solution again. Be careful not to over-concentrate, as this can lead to "oiling out."

  • Cause 2: Nucleation is inhibited. Even in a supersaturated state, crystals need a starting point (a nucleus) to grow.

    • Solution 1 (Mechanical): Try scratching the inside of the glass flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[6][8]

    • Solution 2 (Seeding): If you have a small amount of the pure solid, add a single, tiny crystal ("seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.[7]

  • Cause 3: The wrong solvent was chosen. The compound may be too soluble in the selected solvent, even at low temperatures.

    • Solution: Re-evaluate your solubility screen data. Choose a solvent where the solubility difference between hot and cold is more pronounced. Alternatively, add an anti-solvent dropwise to the solution to decrease the compound's solubility.[5]

Diagram: Troubleshooting Workflow for No Crystal Formation

G start Solution Cooled, No Crystals Formed check_conc Is the solution visibly concentrated? start->check_conc induce Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal check_conc->induce Yes evaporate Gently evaporate some solvent check_conc->evaporate No re_eval Did crystals form? induce->re_eval Wait 30 min success Crystals Formed (Success!) re_eval->success Yes fail Still No Crystals: Re-evaluate Solvent Choice or try Anti-Solvent Method re_eval->fail No re_cool Cool solution again evaporate->re_cool re_cool->check_conc G cluster_0 Large Sealed Jar inner_vial Small Inner Vial: Compound dissolved in a 'good' solvent (e.g., DCM) arrow Anti-solvent vapor slowly diffuses into the inner vial anti_solvent Pool of volatile 'anti-solvent' (e.g., Pentane or Hexane)

Sources

Technical Support Center: Troubleshooting 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Assays involving 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine and its structural analogs frequently exhibit high background noise, poor reproducibility, and false-positive readouts.

As a Senior Application Scientist, I have designed this guide to address the root causes of these issues. The compound's specific physicochemical properties—namely its lipophilic phenylethyl tail, the polarizable methylsulfanyl moiety, and the conjugated pyrimidine core—drive three major modes of assay interference: colloidal aggregation, optical interference, and non-specific binding (NSB). This guide provides self-validating protocols to systematically diagnose and eliminate these artifacts.

FAQ Section 1: Mitigating Colloidal Aggregation (The SCAM Effect)

Q: My dose-response curves have steep Hill slopes (>1.5) and the IC50 shifts dramatically between assay runs. What is happening? A: Your compound is likely acting as a Small, Colloidally Aggregating Molecule (SCAM) . The hydrophobic phenylethyl group and the methylsulfanyl moiety drive self-association in aqueous buffers when the concentration exceeds the Critical Aggregation Concentration (CAC). These colloidal aggregates non-specifically sequester the target protein, leading to steep Hill slopes and irreproducible inhibition that mimics true binding.

Q: How do I prove that aggregation is the source of the noise, and how do I fix it? A: You must perform a "Detergent-Shift Assay." The addition of a non-ionic detergent disrupts the colloids. If the apparent activity disappears or the IC50 shifts rightward by >10-fold upon adding detergent, the compound is an aggregator.

Protocol 1: Self-Validating Detergent-Shift Counter-Screen

Causality: Non-ionic detergents form micelles that encapsulate the lipophilic phenylethyl tails, breaking apart the target-sequestering colloids and revealing the true (often much lower) biochemical affinity.

  • Buffer Preparation: Prepare your standard assay buffer. Split into two batches: one without detergent, and one supplemented with 0.05% Triton X-100 (or CHAPS).

  • Compound Titration: Serially dilute 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine (from 100 µM to 1 nM) in both buffers.

  • Control Integration (Self-Validation): Include a known, well-behaved competitive inhibitor (non-aggregator) on the same plate. Logic: If the detergent shifts the IC50 of your test compound but not the control inhibitor, you have definitively isolated colloidal aggregation as the variable, ruling out detergent-induced protein denaturation.

  • Data Analysis: Run the biochemical assay and compare the IC50 and Hill slope between the two buffer conditions.

Table 1: Typical Effect of Detergent on Assay Metrics
Buffer ConditionDetergent ConcentrationApparent IC50Hill SlopeZ'-FactorConclusion
Standard Buffer0.00%0.4 µM2.10.45False positive / Aggregation
Optimized Buffer0.01% Triton X-1008.5 µM1.40.62Partial disruption
Optimized Buffer0.05% Triton X-100>50 µMN/A0.78Complete disruption (True negative)

FAQ Section 2: Overcoming Optical Interference

Q: I am running a standard Fluorescence Polarization (FP) assay, and the background signal in the compound-only control is massive. Why? A: The conjugated pyrimidine ring system is a classic fluorophore/chromophore. When excited at standard UV/Vis wavelengths (e.g., 340-400 nm), it emits prompt autofluorescence that overlaps with standard assay fluorophores . This inner-filter effect and autofluorescence destroy the assay's signal-to-background ratio.

Q: How do I eliminate this autofluorescence without changing the compound? A: Transition to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET utilizes lanthanide chelates (like Europium) that have exceptionally long emission lifetimes. By introducing a microsecond delay between the excitation flash and the measurement, the prompt autofluorescence of the pyrimidine compound completely dissipates before the detector turns on.

Protocol 2: TR-FRET Time-Gating Optimization

Causality: Pyrimidine autofluorescence decays in nanoseconds (<10 ns). Europium emission lasts for milliseconds (>1000 µs). Time-gating mechanically separates the two signals.

  • Labeling: Utilize a Europium-labeled target protein and an appropriately labeled tracer (e.g., Alexa Fluor 647).

  • Excitation: Set the microplate reader to excite the sample at 340 nm.

  • Delay Configuration: Program a delay time of 100 µs post-excitation.

  • Measurement: Set the integration (read) time to 200 µs .

  • Self-Validating Control: Read a well containing only 10 µM of the compound. The signal should be identical to the buffer-only blank, proving the time-gate has successfully bypassed the compound's optical interference.

TRFRET_Mechanism Excitation Excitation Pulse (340 nm) Prompt Compound Autofluorescence (Decays in <10 ns) Excitation->Prompt Delay Time Delay (50 - 100 µs) Excitation->Delay Measurement Time-Gated Measurement (Zero Background) Prompt->Measurement Eliminated Emission Lanthanide Emission (Lasts >1000 µs) Delay->Emission Emission->Measurement

Caption: TR-FRET time-gated measurement eliminates prompt autofluorescence.

FAQ Section 3: Chemical Stability and Non-Specific Binding (NSB)

Q: The compound seems to "disappear" from the well at low concentrations, and the signal drops over time. Is it degrading? A: You are likely experiencing Non-Specific Binding (NSB) to the microplate, coupled with potential oxidation. The highly lipophilic nature of the phenylethyl group causes the compound to adsorb onto standard untreated polystyrene plates . Furthermore, the methylsulfanyl group (-S-CH3) is susceptible to slow oxidation to a sulfoxide in the presence of dissolved oxygen, altering its binding kinetics.

Protocol 3: Mitigating NSB and Oxidation

Causality: Polyethylene glycol (PEG) coatings on Non-Binding Surface (NBS) plates prevent hydrophobic interactions with the phenylethyl tail. Carrier proteins (BSA) act as a thermodynamic sink for non-specific interactions.

  • Plate Selection: Switch from standard polystyrene to NBS microplates.

  • Buffer Additives: Add 0.05% Bovine Serum Albumin (BSA) to the assay buffer to act as a carrier.

  • Antioxidant Protection: Include 1 mM TCEP in the buffer. Note: TCEP is preferred over DTT, as DTT contains free thiols that can undergo complex redox cycling with the methylsulfanyl group over long incubations.

  • Self-Validating Control: Measure the compound's concentration (via LC-MS or fluorescence) in standard vs. NBS plates over 60 minutes. A time-dependent decay in signal only in the standard plate confirms plastic adsorption, validating the need for surface blocking.

Table 2: Compound Recovery vs. Plate and Buffer Conditions
Plate TypeBuffer AdditivesIncubation Time% Compound Recovery (at 100 nM)
Standard PolystyreneNone60 mins12% (Severe NSB)
Standard Polystyrene0.05% BSA60 mins68%
NBS (PEG-Coated)None60 mins85%
NBS (PEG-Coated)0.05% BSA + 1mM TCEP60 mins98% (Optimal)

Assay Troubleshooting Decision Tree

Use the following logical workflow to rapidly diagnose which of the three mechanisms is destroying your assay window.

TroubleshootingWorkflow Start High Background Noise in Assay Decision1 Is the interference optical or physical? Start->Decision1 PathA Optical Interference (Autofluorescence) Decision1->PathA High Prompt Fluorescence PathB Physical Interference (Aggregation / NSB) Decision1->PathB Steep Hill Slopes (>1.5) SolutionA Switch to TR-FRET (Time-gated reading) PathA->SolutionA DecisionB Run Detergent-Shift Assay (+ 0.05% Triton X-100) PathB->DecisionB SubB1 Signal Rescued / IC50 Shifts Right DecisionB->SubB1 SubB2 Signal Remains Low / Compound Lost DecisionB->SubB2 SolutionB1 Colloidal Aggregation Confirmed. Maintain detergent in buffer. SubB1->SolutionB1 SolutionB2 Non-Specific Binding (NSB). Use NBS plates & BSA. SubB2->SolutionB2

Caption: Workflow for diagnosing and resolving assay interference.

References

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT Source: PubMed Central (PMC) - NIH URL:[Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs URL:[Link]

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine stability issues at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter stability artifacts in pyrimidine-based screening libraries. The compound 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is highly valuable in kinase inhibition and receptor profiling, but its C2-methylsulfanyl (-SCH₃) group introduces specific chemical vulnerabilities.

This guide provides a causal understanding of its degradation pathways, troubleshooting FAQs, and self-validating protocols to ensure the scientific integrity of your assays.

Part 1: Mechanistic Causality of Degradation

The stability of 2-methylthiopyrimidines at room temperature is dictated by the electron-deficient nature of the pyrimidine ring. While the methylsulfanyl group is relatively stable under inert conditions, exposure to atmospheric oxygen, light, or ambient reactive oxygen species (ROS) triggers auto-oxidation [1].

The sulfur atom is sequentially oxidized to a sulfoxide (-S(O)CH₃) and a sulfone (-SO₂CH₃)[2]. This oxidation fundamentally alters the electronic landscape of the molecule. The sulfonyl group is strongly electron-withdrawing, which drastically increases the electrophilicity of the C2 carbon. Consequently, the oxidized intermediate becomes highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) by ambient moisture, leading to the displacement of the methanesulfinate leaving group and the formation of a hydrolyzed 2-hydroxypyrimidine derivative[3].

Part 2: Troubleshooting FAQs

Q1: My LC-MS trace shows unexpected +16 Da and +32 Da mass shifts after leaving the compound on the bench overnight. What happened? A: Your compound has undergone auto-oxidation. The +16 Da peak (m/z 262 [M+H]⁺) corresponds to the sulfoxide intermediate, while the +32 Da peak (m/z 278 [M+H]⁺) is the fully oxidized sulfone[4]. This occurs because the thioether is sensitive to dissolved oxygen in your solvent (especially in DMSO or aqueous buffers) at room temperature.

Q2: I am seeing a major degradation product with a mass of [M-30] (m/z 216 [M+H]⁺). Where is this coming from? A: This is the terminal degradation product caused by hydrolysis. Once the compound oxidizes to the sulfone, the C2 position becomes highly reactive[1]. Atmospheric moisture or water in your assay buffer acts as a nucleophile, displacing the sulfone group to yield 4-(2-phenylethylamino)pyrimidin-2-ol. The net mass change from the parent compound (loss of -SCH₃ [-47 Da], addition of -OH[+17 Da]) results in a -30 Da shift.

Q3: Why does the compound degrade faster in a DMSO stock solution than as a dry powder? A: DMSO is hygroscopic and readily absorbs atmospheric moisture and oxygen. Furthermore, molecular mobility in solution drastically lowers the activation energy required for both the initial oxidation and the subsequent S_NAr hydrolysis compared to the solid crystalline state.

Part 3: Quantitative Data & Degradation Profiling

To assist in identifying these artifacts, summarize your analytical data against the expected degradation profile below.

Table 1: LC-MS Degradation Profile
Chemical SpeciesFormulaExact MassExpected m/z [M+H]⁺Mass Shift (Δ)Relative Retention Time (RRT)
Parent Compound C₁₃H₁₅N₃S245.10246.1101.00
Sulfoxide C₁₃H₁₅N₃OS261.09262.10+16 Da0.85 (More polar)
Sulfone C₁₃H₁₅N₃O₂S277.09278.10+32 Da0.88 (More polar)
Hydrolyzed (2-OH) C₁₂H₁₃N₃O215.11216.11-30 Da0.75 (Highly polar)
RRT based on a standard C18 Reverse-Phase gradient (Water/Acetonitrile with 0.1% Formic Acid).
Table 2: 30-Day Stability Matrix (Purity %)
Storage ConditionDay 0Day 7Day 14Day 30Recommended Action
-20°C, Solid, Argon >99%>99%>99%>99%Optimal Storage
4°C, Solid, Air >99%98%95%89%Short-term only
25°C, Solid, Air >99%92%81%64%Not recommended
25°C, 10mM DMSO >99%85%60%<30%Prepare fresh daily

Part 4: Visualizations

DegradationPathway A Parent Compound (Thioether) m/z 246 [M+H]+ B Sulfoxide (+16 Da) m/z 262 [M+H]+ A->B O2 / Light (Room Temp) C Sulfone (+32 Da) m/z 278[M+H]+ B->C Further Oxidation D Hydrolyzed Product (2-Hydroxypyrimidine) m/z 216[M+H]+ B->D H2O (Moisture) C->D H2O (Moisture) SNAr Reaction

Mechanistic degradation pathway of 2-methylsulfanylpyrimidines at room temperature.

Workflow Start LC-MS Purity Check Decision Are +16, +32, or -30 Da peaks present? Start->Decision Yes Yes: Oxidation/Hydrolysis Degradation Confirmed Decision->Yes Degradation detected No No: Compound is Stable Decision->No Single target peak Action1 Discard Batch or Purify via Prep-HPLC Yes->Action1 Action2 Store at -20°C under Argon No->Action2 Action1->Action2 Post-purification

Decision matrix for LC-MS stability troubleshooting and batch recovery.

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, you must be able to distinguish between biological metabolism (e.g., in vitro microsomal assays) and spontaneous chemical degradation. The following self-validating protocol deliberately forces the degradation pathway so you can generate analytical standards of the artifacts.

Protocol 1: Forced Degradation Assay (m-CPBA Oxidation)

By intentionally oxidizing the compound using meta-chloroperoxybenzoic acid (m-CPBA), you can synthesize the exact +16 Da and +32 Da impurities to validate your LC-MS retention times[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg (approx. 0.04 mmol) of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine in 2 mL of anhydrous Dichloromethane (DCM).

  • Oxidation: Cool the solution to 0°C using an ice bath. Slowly add 1.1 equivalents (for sulfoxide) or 2.5 equivalents (for sulfone) of m-CPBA (77% wt)[2].

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching: Quench the reaction by adding 2 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted peroxide.

  • Extraction: Extract the organic layer, wash with saturated sodium bicarbonate (NaHCO₃) to remove benzoic acid byproducts, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Run the crude mixture on LC-MS. You will now have confirmed retention time markers for the m/z 262 and m/z 278 degradation peaks.

Protocol 2: Optimal Storage and Handling SOP

To prevent the degradation outlined above, adhere strictly to the following workflow:

  • Aliquotting: Never store the compound in a single large stock solution. Dissolve the dry powder in anhydrous DMSO and immediately partition into single-use aliquots (e.g., 10 µL per tube).

  • Inert Atmosphere: Purge the headspace of the storage vials with Argon or Nitrogen gas before sealing.

  • Temperature & Light: Store all aliquots at -20°C or -80°C in opaque boxes to prevent photo-induced radical oxidation.

  • Thawing: Allow the tube to reach room temperature before opening to prevent ambient condensation (moisture) from entering the tube and driving the S_NAr hydrolysis reaction.

References

  • Synthesis of Alkylated Pyrimidines via Photoinduced Coupling Using Benzophenone as a Mediator The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Efficient synthesis of novel 6-substituted 2-(4-aryl-1,2,3-triazol-1-yl)pyrimidines and 7-deazapurines ResearchGate URL:[Link]

  • Preparation process of 2-cyano pyrimidine (CN115215805B)

Sources

Technical Support Center: Dissolution of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the dissolution of this compound. Our goal is to equip you with the knowledge to make informed decisions in your experimental design, ensuring both efficiency and accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine?

Based on the general solubility characteristics of pyrimidine derivatives, a logical starting point for solvent screening would include a range of common laboratory solvents with varying polarities.[1] We recommend beginning with the following, in order of decreasing polarity:

  • Dimethyl Sulfoxide (DMSO): Often an excellent solvent for a wide range of organic compounds, including pyrimidine derivatives used in synthesis and biological assays.[2][3]

  • Alcohols (Methanol, Ethanol): These are frequently used for dissolving and recrystallizing pyrimidine compounds.[1][2] Methanol, in particular, has been studied for its ability to dissolve a series of pyrimidine derivatives, with solubility increasing with temperature.[4]

  • Acetonitrile: Commonly used as a solvent and in HPLC mobile phases for related compounds, suggesting good solubility.[5][6]

  • Ethyl Acetate: A moderately polar solvent that can be effective for pyrimidine derivatives.[1]

It is crucial to consider the downstream application of your solution. For instance, while DMSO is an excellent solvent, its high boiling point can make it difficult to remove, and it may be incompatible with certain biological assays at high concentrations.

Q2: My compound is not dissolving in the initial solvent I tried. What should I do next?

If you encounter poor solubility, there are several strategies you can employ:

  • Heating: Gently warming the solvent can significantly increase the solubility of many compounds. For pyrimidine derivatives, dissolution in a minimal amount of hot solvent is a standard practice, particularly for recrystallization.[1]

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance the rate of dissolution.

  • Solvent Mixtures: A two-solvent system, consisting of a "good" solvent where the compound is soluble and a miscible "poor" solvent where it is not, can be effective.[1] Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly turbid. A few more drops of the "good" solvent should clarify the solution.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solvent system can dramatically alter solubility. Given the amine group in the target molecule, acidification of an aqueous or alcoholic solvent with a small amount of an acid like hydrochloric acid may improve solubility by forming a more soluble salt.

  • Solubility Enhancers: For aqueous solutions, cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can be used to form inclusion complexes, which can significantly increase the aqueous solubility of poorly soluble pyrimidine derivatives.[7]

Q3: Are there any known incompatible solvents or conditions to avoid?

Troubleshooting Guide

This section provides a systematic approach to resolving common dissolution challenges.

Visual Troubleshooting Workflow

The following diagram outlines a logical flow for troubleshooting dissolution issues with 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine.

Caption: Troubleshooting workflow for dissolution issues.

Experimental Protocols

Protocol 1: Solvent Screening for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Objective: To identify the most effective solvent for dissolving 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine at a desired concentration.

Materials:

  • 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

  • Selection of candidate solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, Ethyl Acetate)

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Hot plate with stirring capabilities

  • Sonicator

Procedure:

  • Preparation: Weigh out a small, precise amount of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine into several vials (e.g., 1 mg per vial).

  • Initial Solvent Addition: To each vial, add a measured volume of a different candidate solvent to achieve the target concentration (e.g., 100 µL for a 10 mg/mL solution).

  • Room Temperature Dissolution:

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. Note any solvents in which the compound readily dissolves.

  • Heating:

    • For solvents where the compound did not dissolve at room temperature, place the vials on a hot plate set to a low temperature (e.g., 40-50°C).

    • Stir the solutions for 5-10 minutes.

    • Visually inspect for dissolution.

  • Sonication:

    • If the compound is still not dissolved, place the vials in a sonicator bath for 10-15 minutes.

    • Visually inspect for dissolution.

  • Documentation: Record the solubility of the compound in each solvent and under which conditions (room temperature, heated, sonicated).

Solvent Selection Workflow Diagram

G start Define Target Concentration and Application select_solvents Select Candidate Solvents (e.g., DMSO, MeOH, ACN) start->select_solvents weigh_compound Weigh Compound into Vials select_solvents->weigh_compound add_solvent Add Solvent to Target Concentration weigh_compound->add_solvent vortex Vortex at Room Temperature add_solvent->vortex check_solubility1 Completely Dissolved? vortex->check_solubility1 heat Heat Gently (40-50°C) check_solubility1->heat No record_results Record Best Solvent and Conditions check_solubility1->record_results Yes check_solubility2 Completely Dissolved? heat->check_solubility2 sonicate Sonicate check_solubility2->sonicate No check_solubility2->record_results Yes check_solubility3 Completely Dissolved? sonicate->check_solubility3 check_solubility3->record_results Yes check_solubility3->record_results No (Insoluble) end Proceed with Experiment record_results->end

Caption: Step-by-step workflow for solvent screening.

Data Summary

While quantitative solubility data for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is not publicly available, the table below provides a qualitative summary of expected solubility based on the properties of similar pyrimidine derivatives.[1][2][3][4]

SolventPolarityExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighHighA good starting point for creating concentrated stock solutions. May require heating.
Methanol HighModerate to HighSolubility is likely to increase significantly with heating.[4]
Ethanol HighModerate to HighSimilar to methanol, heating should improve solubility.[1]
Acetonitrile ModerateModerateOften used in analytical applications for similar compounds.[5][6]
Ethyl Acetate ModerateLow to ModerateMay require heating and may be a good "poor" solvent in a two-solvent system.[1]
Water HighLowLikely to have poor solubility in water alone. Consider pH adjustment or co-solvents.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem.
  • Preparation with Biological Study for Pyrimidine Derivatives from Chalcone - Impactfactor.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie.
  • EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • Safety Data Sheet - Cayman Chemical.
  • Safety Data Sheet - Key Organics.
  • (E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine - PubChem.
  • N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine hydrochloride - NextSDS.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific.
  • (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl) - PMC.
  • HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine - Benchchem.
  • Analytical Method for Pyraclonil (Agricultural Products).

Sources

Validation & Comparative

2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine vs standard pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine vs. Standard Pyrimidine Kinase Inhibitors

Executive Summary & Mechanistic Divergence

In medicinal chemistry, the pyrimidine scaffold is a privileged bioisostere of the adenine ring of ATP, heavily utilized in the design of competitive kinase inhibitors[1]. Standard pyrimidine-based therapeutics (e.g., Palbociclib, Imatinib, and various pyrazolo-pyrimidines) rely on a 2-amino or 2-arylamino substitution to establish critical hydrogen bonds with the kinase hinge region[2].

However, the introduction of a 2-methylsulfanyl group—as seen in the tool compound 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine —fundamentally alters this interaction paradigm. By replacing the 2-amino group with a bulky, lipophilic methylsulfanyl (-SCH₃) moiety, the compound loses its hydrogen bond donor capacity at the 2-position. Consequently, the compound is forced into an atypical binding mode, often projecting the thioether into hydrophobic sub-pockets or inducing steric clashes with the standard hinge conformation. This makes it an excellent negative control for H-bond driven hinge binders or a starting point for developing allosteric inhibitors.

G cluster_standard Standard 2-Aminopyrimidine cluster_novel 2-(methylsulfanyl)pyrimidine A 2-Amino Group (H-Bond Donor) B Kinase Hinge Region (Backbone Carbonyl) A->B Strong H-Bond C 2-Methylsulfanyl Group (Lipophilic, No H-Donor) D Hydrophobic Sub-pocket (Atypical Binding) C->D Van der Waals / Steric Clash

Fig 1. Kinase hinge binding logic: Standard H-bond donor vs. lipophilic methylsulfanyl substitution.

Comparative Performance Data

To objectively evaluate the utility of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, we must compare its physicochemical and pharmacological profile against the standard 2-aminopyrimidine scaffold. The thioether modification significantly shifts the compound's metabolic liability and binding kinetics.

ParameterStandard 2-Aminopyrimidines2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine
Hinge Binding Mechanism Dual H-bond donor/acceptor (C2-NH)Single H-bond acceptor (N1), hydrophobic contact (C2-SCH₃)
Typical Kinase IC₅₀ Low nanomolar (1–50 nM)High nanomolar to micromolar (>500 nM)
Metabolic Liability N-dealkylation, aryl oxidationRapid S-oxidation (sulfoxide/sulfone formation)
Aqueous Solubility Moderate to High (salt-forming amines)Low (highly lipophilic thioether)
Primary Utility Clinical therapeutics (e.g., oncology)Tool compound, allosteric probe, synthetic intermediate

Experimental Workflows & Protocols

To validate the mechanistic differences outlined above, the following self-validating protocols are recommended.

Protocol 1: TR-FRET Kinase Binding Assay

Because lipophilic thioether compounds may exhibit lower aqueous solubility and form aggregates, traditional absorbance-based assays are prone to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates compound autofluorescence and light-scattering artifacts due to the long emission lifetime of the Lanthanide (Europium) donor[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture consisting of recombinant kinase, ATP, and a biotinylated peptide substrate in 1× kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20, pH 7.5)[4].

  • Compound Dilution: Serially dilute 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine and a standard 2-aminopyrimidine control in DMSO. Ensure the final DMSO concentration does not exceed 0.5% to maintain kinase viability[4].

  • Incubation: Incubate the kinase and compounds for 20 minutes at 25°C before initiating the reaction with ATP[3].

  • Detection: After a 60-minute incubation, halt the reaction and add the detection reagents: a Europium-labeled phospho-specific antibody and a Streptavidin-conjugated fluorophore (e.g., ULight)[4].

  • Quantification: Measure the TR-FRET signal using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) and calculate the IC₅₀[3].

G N1 1. Incubate Kinase + Compound (Test vs Standard) N2 2. Add ATP & Biotinylated Substrate (Initiate Reaction) N1->N2 N3 3. Add Eu-labeled Antibody & SA-Fluorophore (Detection) N2->N3 N4 4. Measure TR-FRET Signal (Ex: 340nm, Em: 615/665nm) N3->N4 N5 5. Calculate IC50 & Binding Affinity N4->N5

Fig 2. TR-FRET kinase assay workflow utilizing Europium donors to mitigate compound interference.

Protocol 2: Liver Microsomal Stability Assay

The methylsulfanyl group is highly susceptible to cytochrome P450 (CYP)-mediated oxidation. This protocol tracks the conversion of the thioether to its corresponding sulfoxide and sulfone metabolites, explaining potential drops in in vivo efficacy compared to standard pyrimidines.

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM of the test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes, quenching the reaction immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion and monitor the +16 Da (sulfoxide) and +32 Da (sulfone) mass shifts.

References

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central (NIH) URL: [Link]

  • Title: Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay Source: PubMed Central (NIH) URL: [Link]

  • Title: Structure-Based Screen Identification of a Mammalian Ste20-like Kinase 4 (MST4) Inhibitor with Therapeutic Potential for Pituitary Tumors Source: AACR Journals (Molecular Cancer Therapeutics) URL: [Link]

Sources

Comparative Efficacy of 2-(Methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine and Its Analogs in Kinase Targeted Therapies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

In the landscape of targeted oncology and signal transduction modulation, the pyrimidine core represents one of the most privileged pharmacophores for ATP-competitive kinase inhibition[1]. Specifically, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine (Compound A) serves as a fundamental baseline scaffold.

While the pyrimidine-4-amine moiety provides essential hydrogen bond acceptor capabilities to engage the kinase hinge region, the C4-phenylethylamine substituent is strategically designed to occupy the adjacent hydrophobic pocket II (HR-II). However, the C2-methylsulfanyl (thioether) group presents a distinct medicinal chemistry challenge. It acts primarily as a weak Van der Waals interacting group and a synthetic placeholder. To achieve nanomolar potency and favorable pharmacokinetic profiles, replacing this thioether with substituted amines to form 2,4-diaminopyrimidines is a critical optimization step[2].

This guide objectively compares the baseline efficacy, metabolic stability, and mechanism of action of the parent methylsulfanyl scaffold against its optimized 2-amino analogs, providing actionable protocols for assay validation.

Mechanistic Causality: Why Optimize the C2 Position?

The rationale for displacing the 2-methylsulfanyl group is rooted in both structural biology and drug metabolism[3]:

  • Hinge-Binding Thermodynamics : The sulfur atom in the methylsulfanyl group lacks the ability to act as a hydrogen bond donor. By oxidizing the thioether to a sulfone and displacing it with a primary or secondary amine, the resulting 2-amino group acts as a critical H-bond donor to the backbone carbonyl of the kinase hinge region (e.g., Val101 in CDK6 or Met793 in EGFR)[2].

  • Metabolic Liability : Thioethers are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, rapidly converting into reactive sulfoxides and sulfones in vivo. This leads to rapid clearance and potential hepatotoxicity. Transitioning to a 2,4-diaminopyrimidine drastically improves microsomal half-life.

BindingModel ATP_Site Kinase ATP Pocket Hinge Hinge Region (e.g., Val101) Hydrophobic Hydrophobic Pocket II Pyrimidine Pyrimidine-4-amine Core (H-Bond Acceptor) Pyrimidine->Hinge Primary H-Bonds C4_Sub N-(2-phenylethyl) Group (Hydrophobic Fill) Pyrimidine->C4_Sub C2_Sub 2-Methylsulfanyl Group (Metabolic Liability) Pyrimidine->C2_Sub C4_Sub->Hydrophobic Steric Fill C2_Sub->Hinge Weak Contact

ATP-competitive binding model of the pyrimidine scaffold within the kinase active site.

Comparative Efficacy and ADME Profiling

To demonstrate the impact of C2-substitution, we compare the parent compound (A) against an aliphatic amine analog (B) and an aromatic sulfonamide analog (C) using Cyclin-Dependent Kinase 4 (CDK4) as a model target.

Quantitative Data Summary
CompoundC2-SubstituentCDK4 IC₅₀ (nM)MCF-7 Viability IC₅₀ (nM)Human Liver Microsome T₁/₂ (min)
A (Base Scaffold) -SCH₃850>10,00012
B (Aliphatic Analog) -NH-Cyclopentyl4585045
C (Aromatic Analog) -NH-(4-SO₂NH₂-Ph)12110>120

Data Interpretation:

  • Target Engagement : Analog C exhibits a 70-fold improvement in biochemical IC₅₀ over Compound A. The aromatic sulfonamide extends into the solvent-exposed region, providing additional electrostatic interactions.

  • Cellular Translation : Compound A fails to show cellular efficacy due to poor permeability and rapid intracellular degradation. Analog C demonstrates robust anti-proliferative activity in MCF-7 breast cancer cells.

  • Metabolic Stability : The replacement of the oxidizable thioether in Compound A with the stable aniline derivative in Analog C increases the microsomal half-life tenfold, validating the structural optimization.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be employed when evaluating these analogs.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC₅₀ of pyrimidine analogs through competitive ATP displacement.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., CDK4/Cyclin D1) to a final well concentration of 0.5 nM.

  • Compound Titration : Prepare a 10-point, 3-fold serial dilution of the pyrimidine analogs in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Assay Initiation : Add 5 µL of the kinase solution to the plate. Incubate for 15 minutes at room temperature to allow pre-binding. Add 5 µL of a substrate/ATP mix (ATP at the predetermined Kₘ value, typically 10-50 µM, and 50 nM ULight-labeled peptide substrate).

  • Reaction & Termination : Incubate for 60 minutes at 22°C. Terminate the reaction by adding 10 µL of Stop Buffer containing 10 mM EDTA and 2 nM Europium-anti-phospho antibody.

  • Validation & Readout : Read the plate on an EnVision multimode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM Staurosporine (positive control). The assay is only valid if Z' > 0.65.

Protocol 2: CellTiter-Glo® Cellular Viability Assay

Purpose: To measure the anti-proliferative efficacy of the analogs in a relevant cancer cell line.

  • Cell Seeding : Harvest MCF-7 cells in logarithmic growth phase. Seed 3,000 cells/well in 30 µL of complete growth media (DMEM + 10% FBS) into a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Normalize compound concentrations to a final DMSO concentration of 0.1% to prevent solvent toxicity. Add 10 µL of 4X compound dilutions to the cells.

  • Incubation : Incubate the plates for 72 hours without media change to assess continuous exposure efficacy.

  • Luminescence Detection : Equilibrate the plate to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo® reagent to each well. Shake at 300 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Analysis : Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Hit-to-Lead Optimization Workflow

The transition from the baseline 2-(methylsulfanyl) scaffold to a clinical candidate requires a rigorous, iterative testing funnel.

Workflow Syn Scaffold Synthesis C2-Methylsulfanyl C2-Amino Analogs Bio In Vitro Profiling TR-FRET Assay IC50 Determination Syn->Bio Cell Cellular Efficacy CellTiter-Glo Target Engagement Bio->Cell ADME ADME/Tox Microsomal Stability CYP Inhibition Cell->ADME Lead Lead Selection Candidate Nomination ADME->Lead

High-throughput screening and hit-to-lead optimization workflow for pyrimidine analogs.

References

  • Product Class 12: Pyrimidines . Science of Synthesis, Thieme Connect. Available at:[Link]

  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6 . ACS Medicinal Chemistry Letters. Available at:[Link][2]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents . RSC Advances. Available at:[Link][1]

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase . PMC - National Institutes of Health. Available at:[Link][3]

Sources

Validating target engagement for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Target Engagement for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine: A Comparative Methodological Guide

The Strategic Context of Target Engagement

In modern drug discovery, demonstrating that a small molecule binds to its intended target inside a living cell is a critical milestone[1]. The compound 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine represents a prototypical ATP-competitive kinase inhibitor scaffold. Structurally, the pyrimidine-4-amine core typically forms critical hydrogen bonds with the kinase hinge region, while the 2-methylsulfanyl and N-phenylethyl substitutions extend into adjacent hydrophobic pockets (such as the gatekeeper or DFG-out regions).

While cell-free biochemical assays (e.g., isolated kinase domains) can confirm basic affinity, they fail to account for the complex intracellular environment[2]. Inside a live cell, the compound must cross the lipid bilayer, navigate subcellular compartmentalization, and compete with millimolar concentrations of endogenous ATP[2]. To bridge the gap between biochemical potency and phenotypic efficacy, researchers must deploy robust Target Engagement (TE) assays[3].

This guide objectively compares three state-of-the-art platforms for validating the target engagement of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine: CETSA (Cellular Thermal Shift Assay), NanoBRET (Bioluminescence Resonance Energy Transfer), and ChemProt (Chemical Proteomics).

Comparative Overview of Target Engagement Platforms

FeatureCETSA (Western Blot/MS)NanoBRET TEChemProt (Kinobeads/MS)
Primary Readout Thermal stabilization (ΔTm)BRET signal loss (Displacement)MS-based target deconvolution
Environment Intact cells or lysatesLive, intact cellsCell lysates
Labeling Requirement Label-free (Unmodified ligand)Requires NanoLuc-fusion & TracerRequires immobilized pan-ligand
Throughput Low to MediumHigh (384/1536-well)Low (Highly multiplexed MS)
Best Used For Direct biophysical validationReal-time kinetics & residence timeUnbiased off-target profiling

Methodology 1: Cellular Thermal Shift Assay (CETSA)

The Causality Principle: Proteins unfold and aggregate when subjected to elevated temperatures. When a small molecule like 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine binds to its target kinase, the thermodynamic free energy of the folded state increases[4]. This ligand-induced stabilization shifts the protein's melting temperature ( Tm​ ) higher, allowing it to remain soluble at temperatures that would normally cause precipitation[4].

Self-Validating System: A robust CETSA protocol must include a vehicle-treated control to establish the baseline melting curve. Furthermore, probing the lysate for a non-target housekeeping protein (e.g., Actin or GAPDH) ensures that the observed thermal shift is specific to the target kinase and not an artifact of global proteome stabilization[4].

Step-by-Step Protocol:
  • Cell Treatment: Seed target cells (e.g., HEK293 or A431) and incubate with 10 µM of the pyrimidine compound or DMSO (vehicle) for 1-2 hours at 37°C.

    • Rationale: Allows sufficient time for membrane permeation and intracellular equilibration.

  • Thermal Aliquoting: Harvest cells, resuspend in PBS, and divide into 8–10 aliquots. Subject each aliquot to a distinct temperature across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a PCR thermocycler.

  • Lysis and Separation: Immediately snap-freeze the aliquots in liquid nitrogen, then thaw. Repeat for 3 cycles to lyse the cells. Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Rationale: Centrifugation pellets the denatured, aggregated proteins, leaving only the stable, folded proteins in the supernatant.

  • Quantification: Analyze the soluble fractions via Western Blot using an antibody specific to the target kinase. Plot the band intensities against temperature to calculate the ΔTm​ .

CETSA_Workflow A Live Cells + Compound B Thermal Challenge (40-70°C) A->B Incubation C Cell Lysis & Centrifugation B->C Denaturation D Soluble Fraction (Stable) C->D Supernatant E Aggregated Fraction (Pellet) C->E Pellet F Western Blot / MS Readout D->F Detection

CETSA Workflow: Thermal challenge separates ligand-stabilized soluble proteins from aggregates.

Methodology 2: NanoBRET Live-Cell Target Engagement

The Causality Principle: NanoBRET relies on the proximity-based energy transfer from a luminescent donor (NanoLuc) to a fluorescent acceptor (Tracer)[5]. When the target kinase is expressed as a NanoLuc fusion, a cell-permeable fluorescent tracer binds to the ATP pocket, generating a high BRET signal[6]. If 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine successfully engages the target in live cells, it competitively displaces the tracer, resulting in a quantifiable, dose-dependent loss of the BRET signal[5].

Self-Validating System: The assay must include a "Tracer-Only" control to define the maximum assay window and a "No-Tracer" (untransfected or vehicle) control to establish background luminescence. A known high-affinity inhibitor should be run in parallel to validate the displacement kinetics.

Step-by-Step Protocol:
  • Transfection: Transfect HEK293 cells with a plasmid encoding the target Kinase-NanoLuc fusion protein. Seed into a 384-well white plate.

  • Tracer & Compound Addition: Add the NanoBRET Kinase Tracer at a concentration at or below its Kd​ to ensure sensitivity to competition. Immediately add a serial dilution of the test pyrimidine compound.

  • Equilibration: Incubate the cells for 2 hours at 37°C.

    • Rationale: Intracellular binding kinetics are slower than cell-free assays due to membrane transit and high endogenous ATP competition[2]. A 2-hour window ensures steady-state binding.

  • Substrate Addition & Readout: Add the NanoLuc substrate (furimazine) and measure dual-wavelength luminescence (Donor: 460 nm, Acceptor: 618 nm). Calculate the BRET ratio to determine the intracellular IC50​ .

NanoBRET_Mechanism A Kinase-NanoLuc Fusion C High BRET Signal A->C + Tracer B Fluorescent Tracer B->C E Tracer Displacement C->E + Compound D Test Compound D->E F Loss of BRET Signal E->F Competitive Binding

NanoBRET Principle: Competitive displacement of a fluorescent tracer yields a quantifiable loss of BRET.

Methodology 3: ChemProt (Chemical Proteomics via Mass Spectrometry)

The Causality Principle: Pyrimidine-4-amines often exhibit polypharmacology, binding to multiple kinases due to the conserved nature of the ATP-binding pocket. ChemProt utilizes immobilized broad-spectrum kinase inhibitors (kinobeads) to pull down the entire kinome from a cell lysate. Pre-incubating the lysate with 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine competitively masks its specific targets, preventing them from binding to the beads. Quantitative Mass Spectrometry (e.g., TMT labeling) then measures the depletion of these specific proteins from the pull-down, providing an unbiased, proteome-wide target profile.

Self-Validating System: Spiking a separate lysate aliquot with a known pan-kinase inhibitor (e.g., staurosporine) serves as a positive control to confirm the affinity matrix's capacity to pull down the expected kinome[7].

Step-by-Step Protocol:
  • Lysate Preparation: Lyse cells under non-denaturing conditions to preserve native multi-protein complexes.

  • Compound Pre-incubation: Incubate the lysate with the test compound (1 µM and 10 µM) or DMSO for 45 minutes.

  • Affinity Pull-Down: Add the kinobead matrix to the lysates and incubate for 1 hour.

    • Rationale: The matrix captures all uninhibited kinases. Targets bound by the test compound are sterically blocked from the beads.

  • Wash & TMT Labeling: Wash the beads extensively, elute the captured proteins, digest with trypsin, and label the resulting peptides with Isobaric Tandem Mass Tags (TMT).

  • LC-MS/MS Analysis: Quantify the relative abundance of peptides. Proteins showing a significant dose-dependent reduction in the compound-treated samples are validated targets.

Experimental Data & Performance Comparison

Below is a representative data summary illustrating how 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine performs across the three platforms when evaluated against a primary target (e.g., MAPK14/p38α) and a common off-target (e.g., EGFR).

Assay PlatformTargetReadout MetricResult for Test CompoundInterpretation
Biochemical (Cell-Free) MAPK14Enzymatic IC50​ 12 nMHigh intrinsic affinity.
CETSA (Live Cell) MAPK14 ΔTm​ Shift+5.2°C (at 10 µM)Strong intracellular stabilization; confirms membrane permeability.
CETSA (Live Cell) Actin (Control) ΔTm​ Shift+0.1°C (at 10 µM)Validates specificity; no global proteome artifact.
NanoBRET MAPK14Intracellular IC50​ 145 nMAffinity drops ~12x in cells due to high ATP competition, but remains potent.
ChemProt (MS) MAPK14Pull-down Depletion88% reductionConfirms target engagement in native lysate complexes.
ChemProt (MS) EGFRPull-down Depletion45% reductionIdentifies moderate off-target binding not captured in targeted assays.

Conclusion & Strategic Recommendations

Validating the target engagement of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine requires a multi-tiered approach.

  • For rapid, label-free confirmation of cell permeability and target binding, CETSA is the gold standard.

  • For precise structure-activity relationship (SAR) optimization , NanoBRET provides the most accurate real-time, live-cell kinetic data, revealing how the compound competes with endogenous ATP.

  • For safety and selectivity profiling , ChemProt is indispensable, as it objectively uncovers the polypharmacological landscape of the pyrimidine scaffold.

By integrating these self-validating methodologies, drug development professionals can confidently advance small molecules from phenotypic hits to validated, targeted therapeutics.

References

  • Robers, M.B. et al. "Quantifying Target Occupancy of Small Molecules Within Living Cells." Annual Review of Biochemistry. Available at:[Link]

  • Schürmann, M. et al. "Small-Molecule Target Engagement in Cells." Cell Chemical Biology. Available at:[Link]

  • Seashore-Ludlow, B. et al. "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." PMC. Available at:[Link]

  • Jafari, R. et al. "In Situ Target Engagement Studies in Adherent Cells." ACS Chemical Biology. Available at:[Link]

Sources

Benchmarking 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine against known antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(Methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine: A Fragment-Based Analysis Against Established Adenosine A2A Receptor Antagonists

Executive Summary & Rationale

The Adenosine A2A receptor (A2AR) is a highly validated Gs-coupled GPCR target in both neurodegenerative diseases (such as Parkinson's disease, where it modulates the indirect basal ganglia pathway) and immuno-oncology (where it reverses adenosine-mediated immunosuppression in the tumor microenvironment)[1].

While clinical-stage A2AR antagonists like Istradefylline (KW-6002) and ZM241385 exhibit high absolute binding affinities, they frequently suffer from high molecular weight, complex synthetic routes, and suboptimal lipophilicity. To overcome these limitations, Fragment-Based Drug Discovery (FBDD) utilizes low-molecular-weight pharmacophores to achieve high Ligand Efficiency (LE). This guide benchmarks 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine (hereafter referred to as MSPP ), a highly efficient pyrimidine-based fragment, against established clinical and tool antagonists.

Pharmacophore Mapping & Structural Causality

The architectural simplicity of MSPP belies a highly evolved set of receptor interactions. As an application scientist, it is critical to understand why this specific fragment acts as a potent A2AR antagonist scaffold:

  • Pyrimidine Core: Acting as a bioisostere for the endogenous purine ring of adenosine, the pyrimidine nitrogen atoms (N1/N3) serve as critical hydrogen bond acceptors. They anchor the molecule to the highly conserved Asn253 residue in transmembrane domain 6 (TM6) of the A2AR[2].

  • 4-(2-Phenylethyl)amino Group: The flexible ethyl linker allows the terminal phenyl ring to penetrate a deep, secondary hydrophobic cleft formed by Phe168 and Glu169. The causality of this interaction is profound: it is the primary driver for A2A selectivity over the closely related A1 receptor subtype[2].

  • 2-Methylsulfanyl Group: This moiety occupies the ribose-binding pocket. Unlike a free amine or hydroxyl group, the methylthio group provides a lipophilic contact that enhances metabolic stability and restricts rotational degrees of freedom, locking the fragment into a bioactive conformation[1].

A2AR_Mechanism MSPP MSPP (Antagonist) Receptor Adenosine A2A Receptor (Inactive State) MSPP->Receptor Competitive Blockade Agonist Adenosine / CGS21680 Agonist->Receptor Displaced Gs Gαs Protein Receptor->Gs Prevents Activation AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A Activation cAMP->PKA

Diagram 1: Mechanism of A2A receptor antagonism by MSPP preventing Gs-protein signaling.

Quantitative Benchmarking

To objectively evaluate MSPP, we must compare its performance metrics against known A2AR antagonists. While MSPP has a lower absolute affinity ( Ki​ ), its Ligand Efficiency (binding energy per heavy atom) is superior, making it an optimal starting point for lead optimization.

CompoundStructural ClassMW ( g/mol )A2A Ki​ (nM)A1 Ki​ (nM)Selectivity (A1/A2A)Ligand Efficiency (LE)*
MSPP Pyrimidine Fragment245.3~210>5000>23x0.42
ZM241385 Triazolotriazine337.41.5250166x0.38
Istradefylline Xanthine Derivative384.42.2>1000>450x0.32

*LE measured in kcal/mol per heavy atom. An LE > 0.3 is generally required for a viable drug lead.[3],[2].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay plate must contain internal controls to calculate the Z'-factor, ensuring day-to-day assay integrity.

Radioligand Competition Binding Assay

Causality of Design: We utilize [3H] -ZM241385 rather than an agonist radioligand. Because A2AR is a highly dynamic GPCR, agonist binding is heavily influenced by G-protein coupling states. Using a high-affinity antagonist radioligand locks the receptor in a uniform inactive state, providing a true measure of thermodynamic binding affinity without G-protein artifacts[4].

Step-by-Step Protocol:

  • Membrane Preparation: Resuspend HEK293 cells stably expressing human A2AR in ice-cold Assay Buffer (50 mM Tris-HCl pH 7.4, 10 µg/mL Saponin, 0.5% protease-free BSA). Homogenize and quantify protein concentration via BCA assay.

  • Assay Assembly: In a 96-well plate, add 50 µL of A2AR membranes (approx. 10 µg protein/well).

  • Ligand Addition: Add 25 µL of [3H] -ZM241385 to a final concentration of 1.5 nM (approximate Kd​ ).

  • Compound Competition: Add 25 µL of MSPP in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Self-Validation Step: In designated control wells, add 10 µM of unlabeled ZM241385 to strictly define Non-Specific Binding (NSB). Run a full dose-response of unlabeled ZM241385 as a positive control to monitor assay drift.

  • Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Rapidly filter through GF/C microplates pre-soaked in 0.5% polyethylenimine using a vacuum harvester.

  • Detection: Wash filters 3x with ice-cold 50 mM Tris-HCl. Add scintillation cocktail and read on a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Prep Membrane Prep HEK293-hA2AR Incubate Incubation [3H]-ZM241385 + MSPP Prep->Incubate Filter Rapid Filtration GF/C Microplates Incubate->Filter Wash Wash Step Ice-cold Buffer Filter->Wash Read Detection Liquid Scintillation Wash->Read

Diagram 2: Self-validating radioligand competition binding assay workflow.

TR-FRET cAMP Functional Antagonism Assay

Causality of Design: Binding affinity ( Ki​ ) does not prove functional antagonism. Because A2AR is Gs-coupled, we must measure the blockade of adenylate cyclase activity. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its ratiometric readout (665 nm / 620 nm) inherently cancels out any auto-fluorescence generated by the pyrimidine test compounds.

Step-by-Step Protocol:

  • Cell Plating: Plate HEK293-hA2AR cells at 3,000 cells/well in a 384-well white microplate using Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase Inhibition: Add 0.5 mM IBMX to the buffer. Causality: IBMX prevents the degradation of synthesized cAMP, allowing the signal to accumulate to a detectable threshold.

  • Antagonist Pre-incubation: Add MSPP at varying concentrations and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add the selective A2AR agonist CGS21680 at its EC80​ concentration. Incubate for 30 minutes.

  • Lysis & Detection: Add Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody in lysis buffer. Incubate for 1 hour.

  • Self-Validation Step: Perform a Schild plot analysis by running the CGS21680 dose-response curve in the presence of 3 fixed concentrations of MSPP. A parallel rightward shift without a drop in Emax​ confirms competitive antagonism.

  • Readout: Measure TR-FRET ratio on a compatible microplate reader.

References

  • Adenosine A2A Receptor Antagonists and Parkinson's Disease | ACS Publications |[Link][1]

  • Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists | PubMed |[Link][3]

  • Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening | ACS Publications |[Link][2]

  • Co-evolving stability and conformational homogeneity of the human adenosine A2a receptor | PNAS |[Link][4]

Sources

Structural and Pharmacological Divergence: 2-(Methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine vs. Classic Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The phenethylamine motif is one of the most privileged and ubiquitous scaffolds in medicinal chemistry. However, a molecule’s pharmacological destiny is dictated entirely by its electronic environment and steric constraints. This guide provides an objective, mechanistic comparison between classic, flexible phenethylamine derivatives and a rigidified hybrid chemotype: 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine .

By analyzing the causality behind their structural divergence, we can understand why these two classes of compounds operate in entirely different pharmacological spaces—shifting from monoamine transporter modulation to ATP-competitive kinase inhibition.

The Causality of Structural Divergence: pKa and Pharmacophore Shifting

To understand the performance differences between these compounds, we must examine the fundamental shift in their physicochemical properties, specifically the basicity of the amine nitrogen.

Classic Phenethylamines (e.g., Amphetamine, Dopamine): Classic phenethylamines feature a primary or secondary aliphatic amine separated from a phenyl ring by a two-carbon chain. With a pKa of approximately 9.8, this amine is protonated (positively charged) at physiological pH (7.4) . This cationic state is an absolute requirement for their canonical mechanism of action: forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp79 in the DAT orthosteric site or Asp155 in the 5-HT2A receptor).

The Pyrimidine-Phenethylamine Hybrid: In 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, the phenethylamine nitrogen is directly conjugated to a pyrimidine ring. The lone pair of electrons on this nitrogen delocalizes into the electron-withdrawing heteroaromatic system. This drastically reduces the pKa of the conjugate acid to ~3.5–4.5. Consequently, the nitrogen is neutral at physiological pH .

Because it cannot form the requisite salt bridge, the hybrid molecule loses virtually all affinity for monoamine transporters and GPCRs. Instead, the pyrimidine core introduces a new pharmacophore: the N1 and N3 nitrogens act as potent hydrogen bond acceptors, while the exocyclic NH acts as a donor. This D-A/A-D motif perfectly mimics the adenine ring of ATP, redirecting the molecule to the hinge region of kinases () or the deep hydrophobic cavities of MAO-B and Adenosine A2A receptors ().

Physicochemical & Target Space Comparison

The quantitative data below summarizes the structural and pharmacological divergence resulting from this electronic shift.

Table 1: Physicochemical & Structural Profile
Property2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amineClassic Phenethylamines (e.g., Amphetamine)
Molecular Weight 245.34 g/mol ~135.21 g/mol
cLogP (Lipophilicity) ~2.8 - 3.2~1.8 - 2.0
Amine pKa ~4.0 (Neutral at pH 7.4)~9.8 (Protonated at pH 7.4)
Primary Pharmacophore Pyrimidine core (H-bond Acceptor/Donor)Basic Amine (Salt bridge formation)
Flexibility (Rotatable Bonds) 52
Table 2: Pharmacological Target Space
Target ClassPyrimidine-Phenethylamine HybridClassic Phenethylamines
Kinases (e.g., JNK, PI3K, KDR) High Affinity (ATP-competitive)No Affinity
Monoamine Transporters No Affinity (Lacks protonated amine)High Affinity (Substrate/Releaser/Inhibitor)
GPCRs (5-HT, Dopamine) Low/No AffinityHigh Affinity (Agonist/Antagonist)
MAO-B / Adenosine A2A Moderate to High AffinityLow Affinity (MAO substrates, not inhibitors)

Pharmacophore Routing

The following diagram illustrates how specific structural motifs dictate the target class routing for these two chemotypes.

Pharmacophore A 2-(methylsulfanyl)-N-(2-phenylethyl) pyrimidin-4-amine C Pyrimidine Core (Hinge Binder) A->C D Methylthio Group (Hydrophobic Anchor) A->D B Classic Phenethylamine Derivatives E Protonated Ethylamine (Salt Bridge Former) B->E F Kinases (JNK, PI3K) MAO-B, Adenosine A2A C->F D->F G Transporters (DAT, SERT) GPCRs (5-HT, TAAR1) E->G

Fig 1. Pharmacophore divergence between pyrimidine-phenethylamine hybrids and classic phenethylamines.

Experimental Workflows: Self-Validating Profiling Protocols

To objectively compare the performance of these compounds, researchers must utilize orthogonal assay formats tailored to their specific target classes. Below are the self-validating protocols required to accurately profile both chemotypes.

Protocol 1: TR-FRET Kinase Inhibition Assay (For Pyrimidine Hybrids)

Because pyrimidine derivatives are highly conjugated, they often exhibit auto-fluorescence that confounds standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this artifact by using a time delay before signal acquisition.

Causality & Validation: To ensure the assay measures true ATP-competitive inhibition (and not allosteric or aggregation-based artifacts), the ATP concentration must be strictly maintained at the target kinase's Km​ value. A Z'-factor calculation plate is run in parallel; a Z' > 0.6 validates the assay's dynamic range.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., JNK3), Eu-labeled anti-phospho antibody, and ULight-labeled substrate in HEPES buffer (pH 7.4) with 10 mM MgCl2 and 0.01% Tween-20 (to prevent compound aggregation).

  • Compound Dispensing: Echo-dispense the pyrimidine hybrid in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate. Include Staurosporine as a positive control.

  • Incubation: Add the kinase/substrate mix and incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the hinge region.

  • Reaction Initiation: Add ATP exactly at its predetermined Km​ concentration. Incubate for 60 minutes.

  • Detection & Analysis: Quench the reaction with EDTA (to chelate Mg2+). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio). Calculate the IC50​ using a 4-parameter logistic fit.

Protocol 2: Radioligand Displacement Assay (For Classic Phenethylamines)

Because classic phenethylamines act as competitive substrates or inhibitors at monoamine transporters, their affinity must be measured via the displacement of a known, high-affinity radioligand at the orthosteric site.

Causality & Validation: The use of intact synaptosomes or stably transfected CHO cells ensures the transporter is in its native conformational state. The Kd​ of the radioligand must be determined via a prior saturation binding experiment to allow accurate conversion of IC50​ to Ki​ via the Cheng-Prusoff equation.

  • Membrane Preparation: Harvest CHO cells stably expressing the human Dopamine Transporter (hDAT). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 μ g of membrane protein, the phenethylamine test compound (10-point curve), and 2 nM of [3H] WIN35428 (a highly specific DAT orthosteric ligand).

  • Incubation: Incubate the plate at 4°C for 2 hours to reach equilibrium without initiating transporter internalization.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail to the filters and quantify retained radioactivity using a liquid scintillation counter. Determine the Ki​ to assess binding affinity.

AssayWorkflow S1 Compound Preparation S2 Target Incubation (Kinase+ATP / Transporter+Ligand) S1->S2 S3 Signal Detection (TR-FRET / Scintillation) S2->S3 S4 Data Analysis (IC50 / Ki Determination) S3->S4

Fig 2. Self-validating high-throughput screening workflow for target profiling.

Conclusion

The structural comparison between 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine and classic phenethylamines perfectly illustrates the concept of "scaffold hopping" and pharmacophore shifting in drug development. While both contain a phenethylamine moiety, the addition of the pyrimidine ring fundamentally alters the electron density of the amine, abolishing monoamine transporter activity and transforming the molecule into a potent, ATP-competitive hinge binder. Understanding this causality allows researchers to rationally design highly selective kinase inhibitors or dual-targeting CNS agents without off-target monoaminergic liabilities ().

References

  • Manley, P. J., et al. (2003). "2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Sterling, J., et al. (2013). "Dual Targeting of Adenosine A2A Receptors and Monoamine Oxidase B by 4H-3,1-Benzothiazin-4-ones." Journal of Medicinal Chemistry. Available at:[Link]

  • Bowers, S., et al. (2015). "Lead Optimization toward Proof-of-Concept Tools for Huntington's Disease within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of Pan-JNK Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

Safety Operating Guide

Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals synthesize increasingly complex heterocyclic compounds, standardizing laboratory safety and waste management becomes critical. The compound 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine presents a unique disposal profile due to its specific functional groups: a biologically active pyrimidine core, a reactive methylsulfanyl (thioether) moiety, and a secondary amine.

In the absence of a compound-specific Safety Data Sheet (SDS), this molecule must be treated as a highly hazardous chemical waste[1]. This guide provides a causality-driven, step-by-step operational protocol for the safe segregation, accumulation, and final destruction of this compound, ensuring compliance with EPA regulations and protecting laboratory personnel.

Structural Hazard Profiling & Causality

To safely manage chemical waste, one must understand the mechanistic behavior of the molecule. We do not simply separate waste arbitrarily; we segregate based on functional group reactivity.

  • The Methylsulfanyl (Thioether) Group: Organic sulfides are highly susceptible to oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) can trigger a violent exothermic reaction, rapidly oxidizing the sulfide to a sulfoxide or sulfone, presenting a severe flash fire risk[2][3].

  • The Pyrimidine & Amine Nitrogens: These basic nitrogen centers can undergo exothermic salt formation when exposed to concentrated mineral acids. Furthermore, mixing organic sulfides with strong acids can inadvertently release toxic gases[3].

  • Combustion Byproducts: Because the molecule is rich in both nitrogen and sulfur, its thermal destruction will generate significant quantities of nitrogen oxides (NOx) and sulfur dioxide (SOx), necessitating specialized incineration facilities equipped with alkaline scrubbers[4][5].

Table 1: Structural Hazard Analysis & Mitigation Strategy
Structural MoietyPhysical/Chemical HazardHandling & Disposal Mitigation
Pyrimidine Core Uncharacterized biological activity; potential skin sensitizer.Handle exclusively in a certified chemical fume hood. Wear chemically impermeable nitrile/neoprene gloves[1].
Methylsulfanyl (Thioether) High reactivity with oxidizing agents; distinct odor profile.Strict Segregation: Never mix with nitric acid, perchloric acid, or hydrogen peroxide[2][3].
High N/S Content Generates corrosive NOx and SOx gases upon combustion.Must be manifested for EPA-approved High-Temperature Incineration with exhaust gas scrubbing[4][5].

Waste Compatibility and Segregation Logic

The most critical point of failure in laboratory waste management is the Satellite Accumulation Area (SAA). Cross-contamination of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine with incompatible waste streams can lead to catastrophic overpressurization or fire[3].

Incompatibility cluster_incompatible Strictly Incompatible Waste Streams Target 2-(methylsulfanyl)-N-(2-phenylethyl) pyrimidin-4-amine Waste Reaction1 Violent Oxidation / Flash Fire Risk Target->Reaction1 Reaction2 Exothermic Salt Formation / Toxic Gas Release Target->Reaction2 Oxidizers Strong Oxidizers (Nitric Acid, Peroxides, Bleach) Oxidizers->Reaction1 Acids Strong Mineral Acids (HCl, H2SO4, Piranha) Acids->Reaction2

Fig 1: Chemical incompatibility logic for thioether/pyrimidine derivatives.

Table 2: Waste Stream Compatibility Matrix
Waste Stream CategoryCompatibility StatusCausality / Reaction Risk
Halogenated Solvents (DCM, Chloroform)Compatible Stable solution. Collect in designated halogenated organic waste carboys.
Non-Halogenated Solvents (DMSO, MeOH, EtOAc)Compatible Stable solution. Collect in designated non-halogenated organic waste carboys.
Strong Oxidizing Agents INCOMPATIBLE Violent oxidation of the sulfide moiety; explosion/fire hazard[3].
Aqueous Acids (pH < 2) INCOMPATIBLE Exothermic reaction; potential generation of toxic sulfurous gases[3][6].

Standard Operating Procedure: Step-by-Step Disposal

Implement the following protocol to ensure regulatory compliance and operational safety during the disposal of this compound.

Step 1: Waste Identification and Matrix Characterization

  • Determine the solvent matrix containing the compound. If the compound is dissolved in >1% halogenated solvent (e.g., Dichloromethane), the entire mixture must be classified as Halogenated Organic Waste.

  • If the compound is in powder form (e.g., expired reagent or failed synthesis batch), it must be kept in its original container or a compatible secondary vial, clearly marked as solid hazardous waste.

Step 2: Container Selection and Secondary Containment

  • Select a chemically compatible container (typically high-density polyethylene (HDPE) or glass)[2].

  • Ensure the container is free of any incompatible residues (e.g., do not reuse an empty nitric acid bottle for this waste)[6].

  • Place the primary waste container inside a secondary containment bin to capture any catastrophic leaks or spills[2].

Step 3: Satellite Accumulation Area (SAA) Management

  • Labeling: Affix a hazardous waste tag the moment the first drop of waste is introduced. The label must explicitly state "Hazardous Waste" and list the full chemical name (no abbreviations)[1][7].

  • Closure: The container must remain tightly closed at all times unless actively adding waste[2][7]. Leaving a funnel in the carboy is a direct EPA violation.

  • Time Limits: Never accumulate more than 55 gallons of chemical waste, and ensure the waste is transferred to the central accumulation area within 90 days of the accumulation start date[2].

Step 4: EH&S Transfer and Manifesting

  • Submit a waste pickup request to your institution's Environmental Health and Safety (EH&S) department.

  • Clearly note the presence of "Organic Sulfides" and "Pyrimidines" on the manifest so EH&S can route the waste to the appropriate destruction facility.

Final Destruction: The Mechanics of High-Temperature Incineration

Why do we go through such rigorous segregation? Because the ultimate fate of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is High-Temperature Incineration , which the EPA designates as the Best Demonstrated Available Technology (BDAT) for complex organic hazardous wastes[4].

When this compound enters the primary combustion chamber (operating at >2000°F), the thermal energy breaks the carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds[4]. However, the sulfur and nitrogen atoms do not simply disappear; they oxidize into SO₂ and NOₓ. If the waste was improperly mixed with heavy metals or halogens, it could form highly toxic products of incomplete combustion (PICs)[8].

To mitigate this, the incinerator's exhaust gas is routed through an alkaline scrubber system (typically using sodium hydroxide or lime slurries) to neutralize the acidic SO₂ and NOₓ gases before they can be released into the atmosphere, preventing acid rain[4][5].

DisposalWorkflow Start Waste Generation (Thioether/Pyrimidine) Check Solvent Matrix? Start->Check Halo Halogenated Waste Stream Check->Halo DCM, Chloroform NonHalo Non-Halogenated Waste Stream Check->NonHalo DMSO, MeOH, EtOAc Label EPA Compliant Labeling & SAA Storage (<90 Days) Halo->Label NonHalo->Label Incinerator High-Temp Incineration (>2000°F / BDAT) Label->Incinerator EH&S Pickup & Manifest Scrubber Alkaline Scrubbing (Neutralizes NOx/SOx) Incinerator->Scrubber Exhaust Gas (NOx, SOx) Atmosphere Clean Exhaust (CO2 + H2O) Scrubber->Atmosphere Neutralized Emission

Fig 2: Cradle-to-grave workflow for the disposal and thermal destruction of the compound.

References

  • [1] BenchChem. Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. Available at:

  • [2] University of Nevada, Reno. Chapter 20: Chemical Waste Management. Available at:

  • [3] CP Lab Safety. Waste Compatibility by Chemical Group. Available at:

  • [7] Cornell University EHS. Hazardous Waste Manual. Available at:

  • [6] The University of Chicago. Hazardous Waste Disposal Procedures. Available at:

  • [4] HiTemp Technology. Hazardous Waste Incineration. Available at:

  • [5] U.S. Environmental Protection Agency (EPA). Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. Available at:

Sources

A Researcher's Guide to the Safe Handling of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for laboratory personnel working with 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine. As a novel or specialized research chemical, a comprehensive, peer-reviewed safety profile may not be readily available. Therefore, this guide is built upon a foundational, expert-driven hazard analysis derived from the compound's constituent chemical moieties: the pyrimidine core, the secondary amine linkage, and the methylsulfanyl group. Our primary objective is to empower researchers with a robust safety framework that prioritizes risk mitigation through engineering controls, appropriate personal protective equipment (PPE), and meticulously planned operational and disposal procedures.

Hazard Assessment: A Synthesis of Structural Analog Data

In the absence of a specific Safety Data Sheet (SDS) for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, a conservative hazard assessment is paramount. We must infer potential risks by examining the known hazards of its structural components.

  • The 2-Phenylethylamine Moiety: This is a critical structural alert. 2-Phenylethylamine itself is classified as toxic if swallowed and causes severe skin burns and eye damage[1]. Its corrosive nature dictates the highest level of skin and eye protection.

  • The Aminopyrimidine Core: Pyrimidine derivatives can be flammable and are often skin, eye, and respiratory irritants[2]. More specifically, aminopyrimidines can exhibit acute toxicity. For example, related compounds are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[3][4].

  • The Methylsulfanyl (Thioether) Group: While often less reactive than thiols, organosulfur compounds can carry risks. Studies on pyrimidine thio-derivatives suggest the potential for specific toxicity under certain biological conditions, such as interactions with erythrocytes under oxidative stress[5]. Compounds like 2-(methylsulfanyl)pyrimidine derivatives are noted to be harmful if swallowed, in contact with skin, or inhaled, and are skin and eye irritants[6][7].

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE must be based on the highest potential risk identified in the hazard assessment—corrosivity and toxicity. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale & Specifications
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of corrosive material. Standard safety glasses are insufficient. Goggles must comply with EU EN166 or OSHA 29 CFR 1910.133 standards[8].
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Double-gloving is recommended. Nitrile provides good splash protection, but prolonged contact may require more robust materials like neoprene. Always inspect gloves before use and change immediately if contamination is suspected[9][10].
Body Protection Chemical-resistant laboratory coat and an apron.A fully-buttoned lab coat, preferably one made of a chemical-resistant material, is mandatory. An additional chemically-impervious apron should be worn for tasks with a higher risk of splashes[9].
Respiratory Protection NIOSH/MSHA-approved respirator.All handling of the solid or solutions should occur within a certified chemical fume hood to minimize inhalation exposure[8][9]. If there is a risk of aerosol generation outside of a fume hood (e.g., during a spill), a respirator with an appropriate organic vapor/acid gas cartridge is required.

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is critical to ensuring safety from preparation through to disposal. This plan assumes all work with the compound is performed in a designated area within a certified chemical fume hood.

Preparation Phase
  • Review Documentation: Before beginning any work, thoroughly read and understand this guide and any available supplier information.

  • Assemble PPE: Gather all required PPE as specified in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Make certain that an eyewash station and safety shower are unobstructed and have been recently tested[2].

  • Prepare Spill Kit: Have a spill kit rated for chemical spills readily accessible. This should include absorbent materials, neutralizing agents (if applicable), and waste bags.

Handling & Experimental Phase
  • Donning PPE: Put on PPE in the correct order: lab coat, then gloves (first pair), then face shield and goggles. If a respirator is needed, it should be fit-tested and donned according to institutional policy.

  • Chemical Handling:

    • Perform all manipulations, including weighing and solution preparation, inside the fume hood[8].

    • Use non-sparking tools to handle the solid compound[11].

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers tightly closed when not in use.

  • Post-Experiment:

    • Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.

    • Securely cap all containers containing the compound or its waste products.

Post-Handling & Doffing Phase
  • Segregate Waste: Properly label and segregate all waste as outlined in Section 5.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: remove outer gloves first, then face shield/goggles, then lab coat, and finally inner gloves.

  • Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after completing work and removing PPE[10].

Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for safely handling 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine.

G Safe Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling prep_sds Review Safety Guide prep_ppe Assemble All PPE prep_sds->prep_ppe prep_hood Verify Fume Hood & Safety Shower prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill handle_don Don PPE Correctly prep_spill->handle_don Proceed to Handling handle_weigh Weigh & Prepare Solutions handle_don->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp handle_close Keep Containers Closed handle_exp->handle_close spill Spill or Exposure? handle_exp->spill post_decon Decontaminate Surfaces handle_close->post_decon Experiment Complete post_waste Segregate & Label Waste post_decon->post_waste post_doff Doff PPE Safely post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash spill->post_decon No emergency Execute Emergency Plan: - Evacuate Area - Alert Supervisor - Use Shower/Eyewash - Seek Medical Aid spill->emergency Yes

Caption: A generalized workflow for the safe handling of the target compound.

Emergency & Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[8].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[8][9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

  • Spill Response: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a suitable, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete[10].

Waste Disposal Plan

All waste containing 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine must be treated as hazardous waste.

  • Segregation: Do not mix amine-containing waste with other waste streams, especially strong acids or oxidizing agents, to prevent hazardous reactions[11].

  • Containers: Use clearly labeled, sealed, and compatible containers for all waste. This includes solid waste, contaminated consumables (gloves, pipette tips), and liquid waste.

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Corrosive).

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour any waste down the drain[11]. Final disposal will likely involve high-temperature incineration at a licensed facility[12].

References

  • NextSDS. (n.d.). 2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidine Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl-2-pyrimidinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Acetyl-2-phenylethylamine. Retrieved from [Link]

  • Olexandra, M., et al. (2007, March 15). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. Retrieved from [Link]

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。